molecular formula C7H4BrClN2 B1521826 7-Bromo-3-chloro-1H-indazole CAS No. 885271-75-0

7-Bromo-3-chloro-1H-indazole

Cat. No.: B1521826
CAS No.: 885271-75-0
M. Wt: 231.48 g/mol
InChI Key: SXOKLXYCYCXCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKLXYCYCXCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672122
Record name 7-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-75-0
Record name 7-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3-chloro-1H-indazole: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3-chloro-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its unique structural features, characterized by the presence of bromine and chlorine atoms on the indazole scaffold, render it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and reactivity of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of indazole are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] The introduction of halogen substituents onto the indazole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, enhancing their binding affinity to biological targets and improving their metabolic stability.

This compound, in particular, serves as a key intermediate in the synthesis of various bioactive compounds.[3] Its strategic halogenation pattern allows for selective functionalization through a variety of cross-coupling reactions, making it an invaluable tool for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[2] Furthermore, its application extends to material science, where it is utilized in the synthesis of functionalized polymers and other advanced materials.[3]

Physicochemical Properties and Structural Elucidation

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.

PropertyValueSource
CAS Number 885271-75-0[3]
Molecular Formula C₇H₄BrClN₂[3]
Molecular Weight 231.48 g/mol [3]
Appearance White to light yellow solid[3]
Purity ≥ 95% (HPLC)[3]
Storage Temperature 2-8°C[3]

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound

Conceptual Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Plausible Experimental Protocol (Hypothetical):

Step 1: Chlorination of 1H-Indazole to 3-chloro-1H-indazole

  • To a solution of 1H-indazole in a suitable solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a basic solution) and the product is extracted with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure 3-chloro-1H-indazole.

Step 2: Bromination of 3-chloro-1H-indazole to this compound

  • The synthesized 3-chloro-1H-indazole is dissolved in an appropriate solvent (e.g., acetic acid or a chlorinated solvent).

  • A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), is added portion-wise to the solution.

  • The reaction is stirred at a specific temperature for a duration necessary to achieve the desired conversion.

  • Work-up of the reaction mixture would involve quenching any excess brominating agent, followed by extraction and purification steps similar to those described in Step 1.

It is imperative to note that this is a hypothetical protocol and would require optimization of reaction conditions, including stoichiometry of reagents, solvent, temperature, and reaction time, to achieve a satisfactory yield and purity of the final product.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the electronic properties of the indazole ring and the presence of the two halogen substituents. The bromine atom at the 7-position and the chlorine atom at the 3-position serve as versatile handles for a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki-Miyaura Coupling: The bromo substituent at the 7-position is particularly amenable to Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids or their esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse libraries of compounds for biological screening.

  • Buchwald-Hartwig Amination: The bromo group can also participate in Buchwald-Hartwig amination reactions, facilitating the formation of a carbon-nitrogen bond. This is a powerful method for introducing primary or secondary amines at the 7-position of the indazole core, a common structural motif in many pharmacologically active molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 3-position, being on an electron-deficient pyrazole ring, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles under appropriate conditions. This provides a pathway for the introduction of various functional groups at this position.

Logical Relationship of Reactivity:

G Indazole This compound 7-Bromo 3-Chloro Suzuki Suzuki-Miyaura Coupling Indazole:f0->Suzuki Buchwald Buchwald-Hartwig Amination Indazole:f0->Buchwald SNAr Nucleophilic Aromatic Substitution Indazole:f1->SNAr Aryl Aryl/Heteroaryl/Alkyl Group Suzuki->Aryl Amine Primary/Secondary Amine Buchwald->Amine Nucleophile Various Nucleophiles SNAr->Nucleophile

Caption: Reactivity of this compound in key cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block in drug discovery is underscored by the prevalence of the indazole scaffold in numerous therapeutic agents. Its ability to be selectively functionalized at two distinct positions allows for the systematic exploration of the chemical space around the indazole core, which is a critical aspect of structure-activity relationship (SAR) studies.

While specific examples of marketed drugs derived directly from this compound are not publicly disclosed, its role as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents is highlighted by chemical suppliers.[2][3] The synthesis of substituted indazoles is a very active area of research, and this particular building block provides a convenient entry point to novel chemical entities with therapeutic potential.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure and the presence of two distinct halogen atoms provide chemists with a powerful tool for the construction of complex molecular architectures. While detailed synthetic and spectral data in the public domain are limited, its commercial availability and the established reactivity of the indazole scaffold ensure its continued importance in the quest for novel therapeutic agents and functional materials. Further research into the synthesis and applications of this compound is warranted and is likely to uncover new and exciting opportunities in various scientific disciplines.

References

spectral data for 7-Bromo-3-chloro-1H-indazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-3-chloro-1H-indazole For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated indazole derivative that serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] Its unique structural features make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Furthermore, its utility extends to material science, where it is employed in the synthesis of functionalized polymers and advanced materials.[1] A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in these applications. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is foundational to interpreting its spectral data. The molecule consists of a bicyclic indazole core, which is an aromatic system composed of a benzene ring fused to a pyrazole ring. The key substituents are a bromine atom at position 7 and a chlorine atom at position 3. The presence of these halogens, the aromatic protons, and the overall molecular framework will give rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum will reveal the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Expected ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1HN-HThe N-H proton of the indazole ring is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.
~7.8 - 8.0Doublet1HH-4This proton is adjacent to the electron-withdrawing chlorine at C-3 and will be deshielded. It will be split into a doublet by the neighboring H-5.
~7.2 - 7.4Triplet1HH-5This proton is coupled to both H-4 and H-6, resulting in a triplet.
~7.5 - 7.7Doublet1HH-6This proton is adjacent to the bromine at C-7 and will be coupled to H-5, appearing as a doublet.
¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~140 - 145C-7aQuaternary carbon at the ring junction, deshielded by the adjacent nitrogen.
~130 - 135C-3Carbon bearing the chlorine atom, significantly deshielded by the halogen.
~125 - 130C-3aQuaternary carbon at the ring junction.
~120 - 125C-6Aromatic CH carbon.
~115 - 120C-5Aromatic CH carbon.
~110 - 115C-4Aromatic CH carbon.
~100 - 105C-7Carbon bearing the bromine atom, deshielded by the halogen.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq processing Fourier Transform & Phasing h1_acq->processing c13_acq->processing referencing Referencing processing->referencing interpretation Spectral Interpretation referencing->interpretation

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic ring, and C=C and C=N bonds within the ring system.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)BondFunctional Group
3200-3400 (broad)N-H stretchIndazole N-H
3000-3100C-H stretchAromatic C-H
1600-1650C=N stretchIndazole ring
1450-1600C=C stretchAromatic ring
700-800C-Cl stretchChloro group
500-600C-Br stretchBromo group
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing clean_crystal Clean ATR Crystal background_scan Acquire Background Scan clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum background_subtraction Background Subtraction acquire_spectrum->background_subtraction peak_analysis Peak Analysis background_subtraction->peak_analysis

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

MS Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak will appear as a characteristic isotopic cluster.

Expected MS Data:

  • Molecular Ion (M⁺): The nominal molecular weight of C₇H₄BrClN₂ is 230 g/mol . However, due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.

    • M⁺: (C₇H₄⁷⁹Br³⁵ClN₂) = 230

    • M+2: (C₇H₄⁸¹Br³⁵ClN₂ or C₇H₄⁷⁹Br³⁷ClN₂) = 232

    • M+4: (C₇H₄⁸¹Br³⁷ClN₂) = 234 The relative intensities of these peaks will be a fingerprint for the presence of one bromine and one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of Cl: [M - Cl]⁺

    • Loss of Br: [M - Br]⁺

    • Loss of N₂: [M - N₂]⁺

Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (Electron Ionization - EI).

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

MS Workflow Diagram

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample_intro Introduce Sample (e.g., Direct Probe) ionization Electron Ionization (70 eV) sample_intro->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum_gen Generate Mass Spectrum detector->spectrum_gen

Caption: Workflow for Mass Spectrometry data acquisition.

Integrated Spectroscopic Analysis

The collective data from NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound. The IR spectrum confirms the presence of key functional groups (N-H, aromatic C-H). The NMR spectra provide the detailed connectivity of the carbon and hydrogen atoms, confirming the substitution pattern on the indazole ring. Finally, the mass spectrum confirms the molecular weight and elemental composition, with the characteristic isotopic pattern of bromine and chlorine providing definitive evidence of their presence. The correlation of all these data points allows for the unequivocal structural elucidation and purity assessment of this important chemical intermediate.

References

Navigating the Solubility Landscape of 7-Bromo-3-chloro-1H-indazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-3-chloro-1H-indazole is a pivotal heterocyclic building block in contemporary drug discovery, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its journey from a laboratory reagent to a key component of a drug candidate is fundamentally governed by its physicochemical properties, with solubility being a critical determinant of bioavailability, formulation feasibility, and overall developability. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in common organic solvents. In the absence of extensive published quantitative data, this guide emphasizes a dual approach: theoretical solubility prediction grounded in physicochemical principles and a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to empower researchers, chemists, and formulation scientists with the knowledge to confidently navigate the solubility challenges associated with this important synthetic intermediate.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its synthetic precursors is a cornerstone of successful drug development. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating stable and effective dosage forms. For a key intermediate like this compound, understanding its solubility profile in various organic solvents is paramount for several reasons:

  • Reaction Optimization: The choice of solvent can significantly impact reaction kinetics, yield, and purity during the synthesis of more complex molecules.

  • Purification Strategy: Solubility data is essential for developing efficient crystallization and chromatographic purification methods.

  • Formulation Development: Early insights into the solubility of a key fragment can inform later-stage formulation strategies for the final API.

  • High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) before being introduced to aqueous assay buffers.[2]

This guide will first delve into the theoretical considerations that govern the solubility of this compound, followed by a detailed, step-by-step experimental protocol for its quantitative determination.

Theoretical Framework for Solubility Prediction

A priori estimation of a compound's solubility can be a powerful tool for solvent selection and experimental design. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding. A more quantitative approach can be achieved by considering the physicochemical properties of both the solute (this compound) and the potential solvents.

Physicochemical Properties of this compound
PropertyValueSource/Basis
Molecular FormulaC₇H₄BrClN₂Chem-Impex[1]
Molecular Weight231.48 g/mol Chem-Impex[1]
AppearanceWhite solidChem-Impex[1]
XLogP3~3.3PubChem (for a similar isomer)
Hydrogen Bond Donors1 (from the -NH group of the indazole ring)Calculated
Hydrogen Bond Acceptors2 (from the nitrogen atoms of the indazole ring)Calculated

The predicted XLogP3 value of approximately 3.3 for a similar isomer suggests that this compound is a lipophilic ("fat-loving") molecule, which would indicate a preference for non-polar organic solvents over water. The presence of both hydrogen bond donors and acceptors, however, introduces a degree of polarity that allows for interactions with a wider range of solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] This model posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. While experimentally determined HSP values for this compound are not available, they can be estimated using software packages like HSPiP, which utilize group contribution methods.[4][5] By comparing the estimated HSP of the solute with the known HSP of various solvents, a solubility profile can be predicted.

Below is a conceptual workflow for utilizing HSP in solubility prediction:

HSP_Workflow Conceptual HSP Workflow for Solubility Prediction cluster_solute Solute Analysis cluster_solvent Solvent Database cluster_prediction Solubility Prediction solute This compound (SMILES or Molfile) hspip HSPiP Software (Group Contribution Method) solute->hspip solute_hsp Estimated Solute HSP (δD_solute, δP_solute, δH_solute) hspip->solute_hsp comparison Compare Solute and Solvent HSP solute_hsp->comparison solvent_db Solvent Database with Known HSP Values solvent_db->comparison solubility_prediction Predicted Solubility (Good, Moderate, Poor) comparison->solubility_prediction

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (as a solid)

  • A selection of common organic solvents (e.g., DMSO, N,N-dimethylformamide (DMF), methanol, ethanol, acetonitrile, dichloromethane (DCM), ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

The following protocol outlines a robust method for determining the solubility of this compound.

Solubility_Protocol Experimental Protocol for Solubility Determination start Start step1 1. Preparation of Solvent Vials: Add a known volume (e.g., 1 mL) of each test solvent to labeled vials. start->step1 step2 2. Addition of Solute: Add an excess amount of solid This compound to each vial. Ensure undissolved solid remains. step1->step2 step3 3. Equilibration: Seal vials and place on an orbital shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to reach equilibrium. step2->step3 step4 4. Phase Separation: Centrifuge the vials to pellet the undissolved solid. step3->step4 step5 5. Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. step4->step5 step6 6. Sample Dilution: Perform a precise serial dilution of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method. step5->step6 step7 7. HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute. step6->step7 step8 8. Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in mg/mL or molarity. step7->step8 end End step8->end

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Preparation of a Calibration Curve

Accurate quantification by HPLC requires a calibration curve. This is generated by preparing a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method) and plotting the detector response (e.g., peak area) against concentration.

Expected Solubility Profile and Discussion

Based on the physicochemical properties of this compound, a general trend in its solubility across a spectrum of common organic solvents can be anticipated.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are highly polar and can engage in dipole-dipole interactions. Their ability to accept hydrogen bonds can also solvate the -NH group of the indazole ring.
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the indazole core. However, their smaller size and lower overall polarity compared to DMSO may result in slightly lower solubility.
Halogenated Dichloromethane (DCM)ModerateDCM is a polar aprotic solvent that can effectively solvate the lipophilic portions of the molecule. Its ability to engage in dipole-dipole interactions will contribute to solubility.
Ester Ethyl AcetateModerate to LowEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor. Its solvating power for this compound is expected to be less than that of more polar solvents.
Aromatic TolueneLowToluene is a non-polar solvent and is expected to primarily interact through dispersion forces. The polar functionalities of the indazole will limit solubility.
Aliphatic HexaneVery LowAs a non-polar, non-aromatic solvent, hexane will have very limited ability to solvate the polar indazole ring system, leading to poor solubility.

Conclusion and Future Perspectives

Understanding the solubility of this compound is a critical, yet often overlooked, aspect of its application in drug discovery and development. This guide has provided a robust framework for both predicting and experimentally determining its solubility in a range of common organic solvents. By combining theoretical approaches like Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can gain a comprehensive understanding of this compound's behavior. This knowledge will enable more efficient reaction optimization, streamlined purification processes, and more informed downstream formulation strategies, ultimately accelerating the development of novel therapeutics. As new computational tools and high-throughput experimental techniques for solubility determination continue to emerge, the ability to accurately and efficiently characterize key synthetic intermediates like this compound will become increasingly vital.[7]

References

An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject - From Intermediate to Active Pharmaceutical Ingredient

The Chemical Abstracts Service (CAS) number 885271-75-0 is assigned to the chemical intermediate 7-bromo-3-chloro-1H-indazole. While this compound is a critical building block, the in-depth focus of this guide is on the final, clinically significant active pharmaceutical ingredient synthesized from it: Dabrafenib (GSK2118436). Dabrafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, and is a cornerstone in the targeted therapy of several cancers, most notably BRAF V600 mutation-positive melanoma.[1][2][3][4] This guide will provide a comprehensive overview of Dabrafenib, from its fundamental properties to its mechanism of action, experimental applications, and associated hazards, to support the research and development endeavors of professionals in the field.

Physicochemical Properties of Dabrafenib

Dabrafenib is an orally bioavailable small molecule.[4] Its key properties are summarized in the table below. The mesylate salt form, Dabrafenib Mesylate (CAS: 1195768-06-9), is often used in pharmaceutical formulations.[5][6]

PropertyValueSource(s)
CAS Number (Free Base) 1195765-45-7[4]
Synonyms GSK2118436, Tafinlar®[4]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[4][7]
Molecular Weight 519.56 g/mol [4]
Appearance White to off-white solid powder[4]
Solubility Soluble in DMSO; Insoluble in water[5]
IUPAC Name N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide[4]

Mechanism of Action: Targeting the Aberrant MAPK/ERK Pathway

Dabrafenib's therapeutic efficacy stems from its highly specific inhibition of mutated BRAF kinase, particularly the V600E mutation.[3][8] The BRAF gene encodes a serine/threonine-protein kinase that is a central component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[9] This pathway regulates critical cellular processes, including proliferation, differentiation, and survival.[10]

In many cancers, such as melanoma, a point mutation in the BRAF gene (most commonly V600E) leads to a constitutively active BRAF protein.[9] This aberrant activation results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell growth and tumor progression.[3][9]

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[1][2] This binding action blocks the phosphorylation of downstream targets MEK1 and MEK2, which in turn prevents the activation of ERK1 and ERK2.[2] The ultimate consequence is the inhibition of cell proliferation and the induction of apoptosis in tumor cells harboring the BRAF V600 mutation.[2][8]

Interestingly, Dabrafenib can cause a paradoxical activation of the MAPK pathway in cells with wild-type BRAF, which can lead to certain side effects like the development of cutaneous squamous cell carcinomas.[2][10] This has led to the common clinical practice of co-administering Dabrafenib with a MEK inhibitor, such as Trametinib, to provide a more complete blockade of the pathway and mitigate this paradoxical activation.[11][12]

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for Dabrafenib.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut Mutant BRAF (V600E) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibition MTT_Workflow Start Start Seed Seed A375 cells in 96-well plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Prepare Prepare Dabrafenib Serial Dilutions Incubate1->Prepare Treat Treat cells with Dabrafenib/Vehicle Prepare->Treat Incubate2 Incubate 72h (Drug Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate Viability & Determine IC50 Read->Analyze End End Analyze->End

References

Introduction: The Indazole Scaffold and the Transformative Role of Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Halogenated Indazole Derivatives

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] While rarely found in nature, synthetic derivatives of indazole exhibit a remarkable breadth of biological activities, forming the core of numerous clinically successful therapeutics.[2][3] Several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib and the PARP inhibitor Niraparib, feature the indazole nucleus, underscoring its pharmacological significance.[4][5][6]

The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine) onto the indazole core is a cornerstone of its medicinal chemistry. Halogenation profoundly alters a molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity for improved membrane permeability, and introducing the potential for halogen bonding—a specific, non-covalent interaction that can significantly improve binding affinity to biological targets.[7][8] This guide provides a detailed exploration of the diverse biological activities of halogenated indazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their therapeutic potential.

Chapter 1: Potent Anticancer Activity Through Targeted Inhibition

The most extensively documented and clinically relevant application of halogenated indazoles is in oncology. These compounds frequently function as potent inhibitors of protein kinases, enzymes that are critical components of signaling pathways often dysregulated in cancer.[4][9]

Primary Mechanism of Action: Protein Kinase Inhibition

Kinases regulate a vast array of cellular processes, including proliferation, survival, and angiogenesis. The aberrant activation of these signaling cascades is a hallmark of many cancers. Halogenated indazoles have been expertly designed to bind to the ATP-binding pocket of specific kinases, preventing phosphorylation of downstream substrates and thereby halting the oncogenic signaling.

Key kinase families targeted by halogenated indazoles include:

  • VEGFR & FGFR: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are crucial for angiogenesis—the formation of new blood vessels that tumors require to grow. Halogenated indazoles like Axitinib and Pazopanib are multi-kinase inhibitors that effectively target these receptors.[4]

  • EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key driver in several cancers, particularly non-small cell lung cancer. Fluorinated indazole derivatives have shown remarkable, sub-nanomolar inhibitory activity against EGFR variants.[3][4]

  • PARP: Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the indazole-based drug Niraparib, are effective against cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[5][6]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Indazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis.[4]

Kinase_Inhibition_Pathway Fig 1. General Receptor Tyrosine Kinase (RTK) Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Substrate Downstream Substrate Protein RTK->Substrate ATP ATP ATP->RTK 2. ATP Binding P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate 3. Phosphorylation Response Cellular Responses (Proliferation, Survival, Angiogenesis) P_Substrate->Response 4. Signal Transduction Inhibitor Halogenated Indazole Kinase Inhibitor Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK 1. Binding & Activation MTT_Workflow Fig 2. Workflow for MTT Cytotoxicity Assay Start Start: Cancer Cell Culture (e.g., A549, K562, Hep-G2) Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h (Allow cells to attach) Seed->Incubate1 Treat 3. Add Test Compounds (Serial dilutions of halogenated indazoles) + Controls (Vehicle, 5-FU) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Incubate2->AddMTT Incubate3 6. Incubate 4h (Viable cells convert MTT to formazan) AddMTT->Incubate3 AddSolvent 7. Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate3->AddSolvent Read 8. Read Absorbance (Spectrophotometer at ~570 nm) AddSolvent->Read Analyze 9. Data Analysis (Calculate % viability, determine IC50 values) Read->Analyze End End: IC50 Value Determined Analyze->End Arachidonic_Acid_Pathway Fig 3. Inhibition of the COX-2 Inflammatory Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGs Prostaglandins (PGE2) AA->PGs via COX-2 COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation Inhibitor Halogenated Indazole COX-2 Inhibitor Inhibitor->COX2 Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->PLA2 Activates MIC_Workflow Fig 4. Workflow for Broth Microdilution MIC Assay Start Start: Prepare Reagents PrepCompound 1. Prepare stock solution of halogenated indazole in DMSO Start->PrepCompound PrepMedia 2. Prepare two-fold serial dilutions of compound in broth medium in a 96-well plate Start->PrepMedia PrepInoculum 3. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Start->PrepInoculum PrepCompound->PrepMedia Inoculate 4. Inoculate all wells with the microbial suspension PrepMedia->Inoculate PrepInoculum->Inoculate Controls 5. Include Controls: - Growth Control (no compound) - Sterility Control (no inoculum) - Positive Drug Control Inoculate->Controls Incubate 6. Incubate plate at 37°C for 18-24 hours Controls->Incubate Read 7. Visually inspect for turbidity or use a plate reader Incubate->Read End End: Determine MIC (Lowest concentration with no visible growth) Read->End

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Bromo-3-chloro-1H-indazole: A Hypothesis-Driven Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-3-chloro-1H-indazole is a halogenated indazole derivative recognized primarily as a versatile scaffold in synthetic and medicinal chemistry. While its direct biological targets have not been extensively characterized in public-domain research, the indazole core is a privileged structure found in numerous clinically approved and investigational drugs. This guide eschews a conventional compound summary and instead presents a forward-looking, hypothesis-driven framework for identifying and validating its potential therapeutic targets. Drawing from the well-established pharmacology of analogous compounds, we posit that protein kinases represent a primary and highly probable target class. We provide a comprehensive, multi-stage workflow—from in silico prediction to in vitro validation and cell-based corroboration—designed to systematically uncover the therapeutic potential of this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped therapeutic utility of foundational chemical scaffolds.

Introduction: Beyond a Synthetic Intermediate

This compound is a well-documented chemical entity, valued for its utility as a building block in the synthesis of more complex molecules, particularly in the development of anti-cancer and anti-inflammatory agents[1]. Its structural features, including the bromine and chlorine substituents, provide reactive handles for diverse chemical modifications, such as palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug synthesis[2].

However, to view this compound solely as an intermediate is to overlook the latent therapeutic potential embedded in its core indazole scaffold. The indazole nucleus is a cornerstone of numerous targeted therapies, many of which are potent protein kinase inhibitors that have revolutionized the treatment of various cancers. For instance, Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) both feature the indazole core and have achieved significant clinical success[3].

Given the established precedent of the indazole scaffold, this guide proposes a scientifically rigorous pathway to investigate the intrinsic biological activity of this compound. We will operate under the central hypothesis that its structural and electronic properties make it a candidate modulator of protein kinase activity. The following sections will detail a comprehensive strategy to identify which of the 500+ human kinases it may target and to validate this interaction with field-proven methodologies.

The Prime Hypothesis: Protein Kinases as a Target Class

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer[2]. The ATP-binding pocket of kinases has proven to be a highly "druggable" site, and the indazole scaffold has demonstrated a remarkable aptitude for binding to this region with high affinity and selectivity[3][4]. The 1H-indazole-3-amine structure, for example, is recognized as an effective "hinge-binding" fragment, forming key hydrogen bonds with the kinase hinge region that anchors the inhibitor in the active site[3][5].

The specific substitutions on this compound are not merely synthetic conveniences; they are critical determinants of potential biological activity. The chlorine atom at the 3-position can influence the electronics of the pyrazole ring, while the bromine atom at the 7-position can form halogen bonds or engage in hydrophobic interactions within the ATP pocket, potentially conferring selectivity for certain kinase subfamilies[6].

To contextualize our hypothesis, Table 1 summarizes a selection of indazole-based kinase inhibitors, highlighting the diversity of kinases targeted by this versatile scaffold.

Indazole-Based Drug Primary Kinase Target(s) Therapeutic Area
PazopanibVEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
AxitinibVEGFR1, VEGFR2, VEGFR3Renal Cell Carcinoma
LinifanibVEGFR, PDGFRInvestigational (Hepatocellular Carcinoma)
NiraparibPARP1, PARP2Ovarian Cancer
EntrectinibTRK, ROS1, ALKSolid Tumors with specific fusions

This table illustrates the broad utility of the indazole scaffold in targeting various kinases and related enzymes, providing a strong rationale for investigating this compound as a potential kinase inhibitor.

A Multi-Stage Workflow for Target Identification and Validation

To systematically test our hypothesis, we propose a three-stage workflow. This process is designed to efficiently progress from broad, computational predictions to specific, biologically relevant validation, ensuring that resources are focused on the most promising avenues.

Caption: A three-stage workflow for the identification and validation of potential therapeutic targets.

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for executing the proposed workflow.

Protocol 1: In Silico Molecular Docking

Objective: To predict the binding affinity and pose of this compound against a panel of human kinase crystal structures.

Methodology:

  • Protein Preparation:

    • Download the 3D crystal structures of a representative panel of human kinases (e.g., VEGFR2, FGFR1, EGFR, SRC) from the Protein Data Bank (PDB).[6][7]

    • Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH.

    • Define the binding site by creating a grid box centered on the co-crystallized ligand or the known ATP-binding pocket.

  • Ligand Preparation:

    • Construct the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Generate the appropriate file format (e.g., PDBQT for AutoDock Vina) with correct atom types and charges.[1]

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina to dock the prepared ligand into the defined binding site of each prepared kinase structure.[8]

    • Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough conformational search.

    • Generate at least 10 binding poses for each kinase-ligand pair.

  • Analysis and Prioritization:

    • Analyze the results based on the predicted binding energy (docking score) in kcal/mol. A more negative score indicates a more favorable predicted interaction.

    • Visually inspect the top-ranked poses to assess the quality of the interactions (e.g., hydrogen bonds with the hinge region, halogen bonds, hydrophobic contacts).

    • Prioritize kinases that show both favorable docking scores and plausible binding modes for subsequent in vitro validation.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantitatively measure the inhibitory activity (IC50) of this compound against purified kinases identified from the in silico screen.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in DMSO to create a concentration gradient for the dose-response curve (e.g., from 100 µM to 1 nM).

    • Prepare the kinase reaction buffer, kinase enzyme, substrate peptide, and ATP solution as per the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay).

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations. Include positive controls (a known inhibitor for the kinase) and negative controls (DMSO vehicle).

    • Add the solution containing the purified kinase enzyme and its specific substrate peptide to each well.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination[9].

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Target Engagement (NanoBRET™ Assay)

Objective: To confirm that this compound binds to the target kinase within a live cellular environment.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a plasmid expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the cells in a 96-well, white-bottom plate and allow them to adhere overnight.

  • Assay Execution:

    • Prepare serial dilutions of the test compound.

    • Add the NanoBRET™ Tracer (a fluorescently labeled ligand that binds to the kinase) to the cells, followed immediately by the addition of the test compound dilutions.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells. This substrate is cell-permeable and generates the bioluminescent signal from the NanoLuc®-kinase fusion.

    • Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) emission and the acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal.

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50, which reflects target engagement[10].

Protocol 4: Downstream Signaling Pathway Analysis (Western Blot)

Objective: To determine if the binding of this compound to its target kinase leads to a functional inhibition of its signaling pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Select a cell line where the target kinase is known to be active and regulates a specific downstream phosphorylation event (e.g., if targeting MEK1, use a cell line to measure phosphorylation of ERK1/2).

    • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK1/2).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Re-probe the same membrane with an antibody for the total amount of the substrate protein to ensure equal loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates functional inhibition of the kinase pathway in cells.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 7-Bromo-3-chloro- 1H-indazole Compound->MEK Inhibition

Caption: A representative signaling pathway (MAPK/ERK) that could be inhibited by an indazole derivative targeting MEK1/2.

Conclusion and Future Directions

While this compound is currently appreciated for its role in chemical synthesis, its core structure strongly suggests a potential for direct biological activity, particularly as a protein kinase inhibitor. This guide has outlined a robust, multi-stage, and hypothesis-driven workflow to systematically explore this potential. By integrating computational prediction with rigorous biochemical and cell-based validation, researchers can efficiently identify and characterize novel therapeutic targets for this scaffold.

Successful identification of a potent and selective kinase target would open the door to a focused medicinal chemistry program. The bromine and chlorine atoms serve as ideal starting points for structure-activity relationship (SAR) studies, allowing for the rapid generation of an analog library to optimize potency, selectivity, and drug-like properties. This structured approach provides a clear and actionable path to unlock the full therapeutic value of this compound, potentially transforming a chemical intermediate into a lead compound for a new generation of targeted therapies.

References

The Strategic Role of 7-Bromo-3-chloro-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, consistently featuring in a multitude of clinically relevant molecules. Among its halogenated derivatives, 7-Bromo-3-chloro-1H-indazole has emerged as a particularly strategic building block. Its unique substitution pattern offers medicinal chemists a versatile platform for the synthesis of complex molecules, enabling precise modulation of biological activity. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, detailing its synthesis, reactivity, and application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. We will delve into the causality behind experimental choices in its functionalization and present detailed protocols for key transformations, providing researchers with a practical framework for harnessing the potential of this valuable scaffold.

Introduction: The Indazole Scaffold and the Strategic Advantage of this compound

Nitrogen-containing heterocycles are cornerstones of drug discovery, and the indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prominent member of this class.[1][2] Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4] Several marketed drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, underscoring its clinical significance.[5]

The strategic utility of this compound lies in its distinct halogenation pattern. The presence of two different halogens at positions 3 and 7 allows for selective and orthogonal functionalization. This differential reactivity is a powerful tool for medicinal chemists, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). The 7-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[6] Concurrently, the 3-chloro position can be targeted for nucleophilic substitution reactions, providing another avenue for diversification.

A compelling example of the importance of the 7-bromo-indazole moiety is its presence in the synthetic route to Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor.[7][8] While the direct precursor to Lenacapavir is a 3-amino-4-chloro derivative, the synthetic strategies developed for this molecule highlight the value and reactivity of the 7-bromo-indazole core.

Synthesis and Chemical Properties of this compound

The synthesis of this compound typically starts from commercially available substituted benzonitriles. A common approach involves the diazotization of a substituted aniline followed by cyclization. The reactivity of the molecule is dominated by the two halogen atoms. The C-Br bond at the 7-position is more susceptible to oxidative addition in palladium-catalyzed cycles than the C-Cl bond at the 3-position, allowing for selective functionalization at the 7-position.

Key Chemical Transformations:
  • Palladium-Catalyzed Cross-Coupling at the 7-Position: The bromine atom at the 7-position is an excellent handle for introducing molecular diversity through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the installation of various (hetero)aryl, amino, and alkynyl groups, which can significantly influence the compound's interaction with biological targets.

  • Nucleophilic Aromatic Substitution at the 3-Position: The chlorine atom at the 3-position is activated towards nucleophilic attack, particularly by amines and alcohols, often requiring elevated temperatures or the use of a base. This allows for the introduction of various side chains that can modulate the physicochemical properties and biological activity of the resulting molecule.

  • N-Functionalization of the Indazole Core: The nitrogen atom of the pyrazole ring can be alkylated or arylated to further expand the chemical diversity of the scaffold. The regioselectivity of this reaction (N1 vs. N2) can be influenced by the reaction conditions and the nature of the substituents on the indazole ring.

Application in Medicinal Chemistry: A Case Study on Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituents on the indazole ring then project into the ATP-binding pocket, where they can be tailored to achieve selectivity and potency.

This compound serves as an excellent starting point for the synthesis of kinase inhibitors. The 7-position can be functionalized with a group that occupies the hydrophobic back pocket of the ATP-binding site, while the 3-position can be modified to interact with the solvent-exposed region or to fine-tune the overall properties of the molecule.

Logical Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a typical workflow for the synthesis of kinase inhibitors starting from this compound.

G start This compound suzuki Suzuki-Miyaura Coupling (Functionalization at C7) start->suzuki buchwald Buchwald-Hartwig Amination (Functionalization at C7) start->buchwald snar Nucleophilic Aromatic Substitution (Functionalization at C3) start->snar intermediate1 7-Aryl-3-chloro-1H-indazole suzuki->intermediate1 final_product Diverse Kinase Inhibitor Library suzuki->final_product suzuki->final_product intermediate2 7-Amino-3-chloro-1H-indazole buchwald->intermediate2 intermediate3 7-Bromo-3-amino-1H-indazole snar->intermediate3 snar->final_product n_alkylation N-Alkylation/Arylation n_alkylation->final_product intermediate1->snar intermediate1->n_alkylation intermediate2->suzuki intermediate3->suzuki

Caption: Synthetic pathways for diversifying this compound.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to yield a 7-aryl-3-chloro-1H-indazole derivative.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

  • Filtration apparatus

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Seal the flask and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3-chloro-1H-indazole.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and substrate scope.

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings. It is required for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water is effective for dissolving both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the palladium catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is critical for achieving high yields.

General Procedure for Nucleophilic Aromatic Substitution on this compound

This protocol describes the substitution of the 3-chloro group with an amine.

Materials:

  • This compound

  • Amine (2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a sealed reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired amine (2.0 mmol), and DIPEA (3.0 mmol).

  • Add DMF or DMSO (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100-140 °C.

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • High Temperature: Nucleophilic aromatic substitution on the electron-rich indazole ring is generally sluggish and requires thermal activation.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Polar Aprotic Solvent: DMF or DMSO are excellent solvents for this type of reaction as they can dissolve the reactants and stabilize the charged intermediates.

Data Presentation

The following table summarizes the expected outcomes for the functionalization of this compound based on the protocols described above.

Starting MaterialReaction TypeReagentProductExpected Yield Range (%)
This compoundSuzuki-Miyaura4-Methoxyphenylboronic acid3-Chloro-7-(4-methoxyphenyl)-1H-indazole70-90
This compoundSuzuki-MiyauraPyridine-3-boronic acid3-Chloro-7-(pyridin-3-yl)-1H-indazole60-80
This compoundNucleophilic SubstitutionMorpholine4-(7-Bromo-1H-indazol-3-yl)morpholine50-75
This compoundNucleophilic SubstitutionAniline7-Bromo-N-phenyl-1H-indazol-3-amine40-60

Conclusion

This compound is a highly valuable and versatile scaffold for medicinal chemistry. Its differential reactivity at the C3 and C7 positions provides a powerful platform for the synthesis of diverse compound libraries with finely tuned biological activities. The application of this building block in the development of kinase inhibitors exemplifies its potential in targeted therapy. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of novel and effective therapeutics.

References

The Indazole Core: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry, underpinning a diverse array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted 1H-indazoles, designed for researchers, scientists, and drug development professionals. We will traverse the seminal discoveries that first brought this bicyclic aromatic heterocycle to light, delve into the mechanistic intricacies of foundational and modern synthetic methodologies, and culminate with an analysis of its application in clinically significant pharmaceuticals. This guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols and comparative data to empower the next generation of indazole-based drug discovery.

The Genesis of a Scaffold: Foundational Discoveries

The journey of the indazole nucleus from a chemical curiosity to a "privileged scaffold" in drug discovery began in the late 19th century.[3] The initial forays into this chemical space were characterized by elegant, albeit often harsh, chemical transformations that laid the essential groundwork for all subsequent developments.

Fischer's Foray and the Birth of Indazolone (1883)

While the famed Emil Fischer is synonymous with the indole synthesis, his early work also touched upon the related indazole system. In 1883, his investigation into the reactivity of o-hydrazinobenzoic acid led not to the parent 1H-indazole, but to its oxidized counterpart, 3-indazolone, through a thermally induced intramolecular condensation.[3][4] This reaction, involving the loss of a water molecule, was the first recorded synthesis of the indazole ring system, proving its accessibility and sparking further investigation into this novel heterocycle.[3]

The Jacobson Indazole Synthesis: A Direct Route to the Core (1893)

A decade after Fischer's initial discovery, Paul Jacobson developed a more direct and versatile method for the synthesis of the parent 1H-indazole. The Jacobson synthesis utilizes the intramolecular cyclization of a diazotized o-toluidine derivative.[5][6] The methyl group of the o-toluidine provides the final carbon atom to close the pyrazole ring. This method represented a significant leap forward, providing a reliable pathway to the core 1H-indazole structure.

Experimental Protocol: Jacobson Synthesis of 1H-Indazole from N-Acetyl-o-toluidine

This protocol is adapted from the procedure described in Organic Syntheses, based on the work of Huisgen and Nakaten, which is an improvement on the original Jacobson and Huber method.[6]

Materials:

  • N-Acetyl-o-toluidine

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Water

  • Ice

  • Sodium hydroxide solution

  • Benzene

  • Methanol

Procedure:

  • Nitrosation: A solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.[5]

  • A solution of sodium nitrite in water is added dropwise to the cooled N-acetyl-o-toluidine solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the N-nitroso derivative.

  • Cyclization: The N-nitroso-o-acetotoluidide is then subjected to conditions that promote intramolecular cyclization. This can be achieved by heating the reaction mixture.[6] The acyl group shifts, followed by an intramolecular azo coupling, leading to the formation of the 1H-indazole ring with the elimination of acetic acid.

  • Work-up and Isolation: The reaction mixture is cooled and made alkaline with a sodium hydroxide solution. The precipitated crude 1H-indazole is then extracted with an organic solvent such as benzene.[6]

  • The organic extracts are combined, washed with water, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

  • The crude 1H-indazole can be purified by vacuum distillation or recrystallization to yield the final product.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: The diazotization of the primary amine is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt intermediate.

  • Acidic Conditions: The presence of a strong acid is crucial for the in situ generation of nitrous acid from sodium nitrite, which is the active nitrosating agent.

  • N-Acetylation: The use of N-acetyl-o-toluidine, as opposed to o-toluidine itself, provides a more convenient and higher-yielding procedure. The acetyl group is a good leaving group during the cyclization step.[6]

The von Auwers Indazole Synthesis

Karl von Auwers contributed another important classical method for the synthesis of substituted indazoles. While more widely known for its application in flavonol synthesis from coumarones, a variation of this reaction provides a route to 3-substituted indazoles.[7][8] The von Auwers indazole synthesis typically involves the reaction of an o-hydroxychalcone with a hydrazine derivative.

Experimental Protocol: von Auwers Synthesis of a 3-Substituted 1H-Indazole

Materials:

  • o-Hydroxychalcone derivative

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid

  • Base (e.g., sodium hydroxide or potassium carbonate) - optional, depending on the substrate

Procedure:

  • Condensation: The o-hydroxychalcone is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Hydrazine hydrate (or a substituted hydrazine) is added to the solution, and the mixture is heated under reflux for several hours.

  • Cyclization and Dehydration: The initial condensation of the hydrazine with the carbonyl group of the chalcone is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the double bond. Subsequent dehydration leads to the formation of the aromatic 1H-indazole ring.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from an appropriate solvent.

Causality of Experimental Choices:

  • o-Hydroxy Group: The presence of the ortho-hydroxyl group on the chalcone is key to directing the cyclization to form the indazole ring system.

  • Hydrazine Derivative: The choice of hydrazine (unsubstituted or substituted) determines the substituent at the N1 position of the resulting indazole.

  • Reaction Solvent: Ethanol and acetic acid are commonly used solvents that facilitate the reaction and can also act as proton sources to promote the dehydration step.

The Modern Synthesis Toolbox: Efficiency and Regioselectivity

While the classical methods laid the foundation, modern synthetic chemistry has introduced a plethora of more efficient, milder, and highly regioselective methods for the construction of the 1H-indazole core. These techniques often employ transition metal catalysis and address the limitations of the earlier syntheses, such as harsh reaction conditions and limited substrate scope.

Silver(I)-Mediated Intramolecular Oxidative C-H Amination

A powerful modern approach for the synthesis of 3-substituted 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. This method is notable for its operational simplicity and its tolerance of a wide variety of functional groups that are often difficult to incorporate using other C-H amination techniques.[9][10][11][12]

Experimental Protocol: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles [9][10]

Materials:

  • Arylhydrazone (0.3 mmol)

  • Silver(I) triflimide (AgNTf₂) (0.6 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.15 mmol)

  • 1,2-Dichloroethane (1.0 mL)

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone, AgNTf₂, and Cu(OAc)₂.

  • Add 1,2-dichloroethane as the solvent.

  • Stir the reaction mixture in a preheated oil bath at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.

Causality of Experimental Choices:

  • Silver(I) Oxidant: The silver(I) salt acts as a single-electron transfer (SET) oxidant to initiate the C-H amination cascade.[9]

  • Copper(II) Acetate Additive: While not the primary oxidant, Cu(OAc)₂ serves as a crucial additive, likely acting as a base to facilitate the reaction.[9][10]

  • Solvent and Temperature: 1,2-Dichloroethane is an effective solvent for this transformation, and the elevated temperature (80 °C) provides the necessary energy for the C-H activation and cyclization to proceed efficiently.

Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling

Another elegant and highly regioselective method for the synthesis of 1H-indazoles employs a synergistic rhodium and copper catalytic system. This approach involves the C-H activation of imidates and their subsequent coupling with nitrosobenzenes to form the indazole ring. The reaction proceeds under redox-neutral conditions with high efficiency and a broad tolerance for various functional groups.[1][13][14][15]

Experimental Protocol: Rhodium/Copper-Catalyzed Synthesis of 1H-Indazoles [1]

Materials:

  • Ethyl benzimidate derivative (1)

  • Nitrosobenzene derivative (2)

  • [RhCp*Cl₂]₂ (catalyst)

  • Cu(OAc)₂ (co-catalyst and oxidant)

  • Trifluorotoluene (PhCF₃) (solvent)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the ethyl benzimidate, nitrosobenzene, [RhCp*Cl₂]₂, and Cu(OAc)₂.

  • Add trifluorotoluene as the solvent.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to yield the 1H-indazole product.

Causality of Experimental Choices:

  • Rhodium Catalyst: The Rh(III) catalyst is responsible for the initial C-H activation of the imidate, forming a key rhodacyclic intermediate.[1]

  • Copper Co-catalyst: The Cu(II) salt facilitates the crucial N-N bond formation and acts as an oxidant in the catalytic cycle.[1][14]

  • Imidate Directing Group: The imidate functionality serves as an effective directing group for the regioselective C-H activation at the ortho position of the benzene ring.

  • Redox-Neutral Conditions: The use of nitrosobenzene as the aminating agent allows the reaction to proceed under overall redox-neutral conditions.

From Bench to Bedside: Substituted 1H-Indazoles in Medicine

The true significance of the 1H-indazole scaffold lies in its profound impact on medicinal chemistry. The unique electronic properties and structural rigidity of the indazole ring make it an ideal pharmacophore for interacting with a variety of biological targets. This has led to the development of several blockbuster drugs.

Early Successes: Benzydamine and Granisetron

One of the earliest therapeutically successful indazole derivatives was Benzydamine , an anti-inflammatory agent with analgesic and local anesthetic properties.[16] Its synthesis involves the alkylation of 3-hydroxyindazole. Preclinical studies, such as the carrageenan-induced paw edema model in rats, were instrumental in demonstrating its anti-inflammatory efficacy.[17]

Granisetron , a potent and selective 5-HT₃ receptor antagonist, revolutionized the management of chemotherapy-induced nausea and vomiting.[9][10][14] Its synthesis typically involves the amidation of 1-methylindazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[13][18]

The Kinase Inhibitor Era: Pazopanib and Axitinib

The versatility of the 1H-indazole scaffold is perhaps best exemplified by its prevalence in modern oncology, particularly in the development of tyrosine kinase inhibitors (TKIs).

Pazopanib is a multi-target TKI used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][17][19][20][21] Several synthetic routes to Pazopanib have been developed, often starting from a substituted 3-methyl-6-nitro-1H-indazole.[17]

Axitinib is another potent TKI that targets vascular endothelial growth factor receptors (VEGFRs) and is used in the treatment of advanced renal cell carcinoma.[4][7][16][22][23] Its synthesis often involves a key Heck coupling reaction to introduce the vinylpyridine side chain.[22]

Targeting DNA Repair: The Rise of Niraparib

Niraparib is a highly selective poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. Its structure features a 2H-indazole core, but its synthesis often involves a regioselective copper-catalyzed N-arylation of an indazole derivative as a key step.[24]

Comparative Analysis of Synthetic Routes for Key Indazole-Based Drugs

The choice of a synthetic route in drug development is a critical decision, balancing factors such as yield, cost, safety, and scalability. The following table provides a comparative overview of selected synthetic strategies for key indazole-containing pharmaceuticals.

Drug Synthetic Route Key Starting Material Key Reaction Reported Overall Yield Advantages Disadvantages Reference(s)
Pazopanib Innovator's Route3-Methyl-6-nitro-1H-indazoleN-methylation and coupling~46%Well-established, scalableUse of potentially mutagenic methylating agents[20]
Alternative Route 15-Amino-2-methylbenzenesulfonamideCoupling with a dichloropyrimidine derivativeLower than innovator's routeConvergent synthesisLower overall yield[17]
Alternative Route 26-Bromo-2,3-dimethyl-2H-indazoleMethylamination and couplingHigher than innovator's routeCommercially viable, higher yield[20]
Axitinib Pfizer's Second Generation6-Iodo-1H-indazoleMigita and Heck coupling reactions50%Optimized for large scale, low palladium contaminationMulti-step process[4]
Copper-Catalyzed Route2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamideCuI-catalyzed Heck-type and C-S couplingNot specifiedAvoids palladium catalysis[16]
Niraparib Merck's ProcessIndazoleCopper-catalyzed N-arylationNot specifiedHigh-yielding and regioselective late-stage coupling[24]
Biocatalytic RouteRacemic aldehyde surrogateTransaminase-mediated dynamic kinetic resolutionNot specifiedEnantioselective, avoids chiral HPLCRequires specialized enzymes[24]

Visualizing the Synthesis: Reaction Pathways and Workflows

To further elucidate the synthetic strategies discussed, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

5.1. Foundational Syntheses

Jacobson_Synthesis o_toluidine o-Toluidine diazonium_salt o-Tolyl Diazonium Salt o_toluidine->diazonium_salt NaNO₂, H⁺ indazole 1H-Indazole diazonium_salt->indazole Intramolecular Cyclization

Caption: The Jacobson synthesis proceeds via diazotization followed by cyclization.[5]

von_Auwers_Synthesis chalcone o-Hydroxychalcone intermediate Hydrazone Intermediate chalcone->intermediate Hydrazine indazole 3-Substituted 1H-Indazole intermediate->indazole Cyclization & Dehydration

Caption: The von Auwers synthesis of indazoles from o-hydroxychalcones.

5.2. Modern Synthetic Methods

Silver_Mediated_Synthesis start Arylhydrazone reaction_mixture Add AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane start->reaction_mixture heating Heat at 80 °C for 24h reaction_mixture->heating workup Concentrate and Purify heating->workup product 3-Substituted 1H-Indazole workup->product

Caption: Workflow for the Silver(I)-mediated synthesis of 1H-indazoles.[9][10]

Rh_Cu_Catalyzed_Synthesis start Imidate + Nitrosobenzene reaction_mixture Add [RhCp*Cl₂]₂, Cu(OAc)₂, PhCF₃ start->reaction_mixture heating Heat at 80 °C for 24h reaction_mixture->heating purification Column Chromatography heating->purification product 1H-Indazole purification->product

References

A Senior Scientist's Guide to Procuring and Qualifying 7-Bromo-3-chloro-1H-indazole for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Bromo-3-chloro-1H-indazole in Modern Drug Discovery

This compound (CAS No. 885271-75-0) is a deceptively simple heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic importance lies in the versatile reactivity endowed by its halogenated indazole core. This structure serves as a valuable scaffold and key intermediate in the synthesis of a diverse range of bioactive molecules, particularly in the development of novel therapeutics.[1] Researchers in pharmaceutical development and biochemical research frequently utilize this compound for synthesizing anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[1] The bromine and chlorine substituents provide orthogonal handles for a variety of cross-coupling reactions, allowing for the systematic and precise elaboration of molecular complexity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and validating this crucial research chemical to ensure experimental success and reproducibility.

Part 1: Commercial Supplier Landscape and Due Diligence

The procurement of any research chemical is the foundational step of an experimental workflow. The quality of the starting material dictates the reliability and outcome of all subsequent steps. For a specialized intermediate like this compound, a thorough evaluation of suppliers is paramount.

Identifying Potential Suppliers

A survey of the current market reveals several chemical suppliers that list this compound in their catalogs. These range from large, well-established companies to smaller, more specialized firms. Notable suppliers include, but are not limited to:

  • Chem-Impex International, Inc.

  • BLD Pharm

  • Frontier Specialty Chemicals

  • ChemicalBook (acts as a directory for various manufacturers)

It is crucial to differentiate between manufacturers and distributors. While distributors offer convenience, purchasing directly from the source or a reputable primary distributor often provides greater transparency regarding batch consistency and quality control.

A Framework for Supplier Qualification

Beyond simple availability, a rigorous supplier evaluation should be based on several key metrics. The following table outlines a decision matrix for qualifying a potential supplier.

Evaluation Criterion Key Considerations & Rationale
Purity Specification What is the minimum guaranteed purity (e.g., ≥95% by HPLC)?[1] A higher purity minimizes the risk of side reactions caused by impurities, ensuring cleaner reaction profiles and more reliable biological data.
Analytical Documentation Does the supplier provide a batch-specific Certificate of Analysis (CoA)? Does it include data from methods like HPLC, NMR, and Mass Spectrometry? A comprehensive CoA is a non-negotiable indicator of a supplier's commitment to quality.
Available Quantities Does the supplier offer a range of sizes from milligram-scale for initial screening to gram- or kilogram-scale for lead optimization and scale-up? This ensures a consistent source as project needs evolve.
Technical Support Is there access to a qualified technical support team to address questions regarding product specifications, stability, or handling? Responsive and knowledgeable support can be invaluable.
Consistency & Reputation Does the supplier have a track record of providing consistent quality between batches? Peer recommendations and publications citing the supplier can be strong indicators.

The following diagram illustrates a logical workflow for the procurement and initial qualification process.

G cluster_procurement Procurement Workflow cluster_qualification In-House Qualification start Identify Project Need for This compound search Search Supplier Databases (e.g., Chem-Impex, BLD Pharm) start->search evaluate Evaluate Suppliers (Purity, CoA, Reputation) search->evaluate select Select Primary & Secondary Suppliers evaluate->select purchase Place Order & Request Batch-Specific CoA select->purchase receive Receive Compound purchase->receive quarantine Quarantine Material Upon Receipt receive->quarantine Transfer to Lab inspect Visual Inspection (Appearance, Labeling) quarantine->inspect analytical Perform Analytical Validation (NMR, HPLC-MS) inspect->analytical compare Compare Data to Supplier CoA & Literature analytical->compare release Release for Experimental Use compare->release Meets Specs

Caption: Procurement and In-house Qualification Workflow.

Part 2: Analytical Validation - A Self-Validating System

A supplier's Certificate of Analysis provides a baseline for quality, but it should never be the sole point of trust. Independent analytical verification is a cornerstone of scientific integrity. Upon receipt, the compound should be treated as "quarantined" until its identity and purity are confirmed in-house.

Physicochemical Properties
  • Appearance: White to light yellow solid.[2]

  • Molecular Formula: C₇H₄BrClN₂[1]

  • Molecular Weight: 231.48 g/mol [1]

  • Solubility: Soluble in methanol and other polar organic solvents like DMSO and DMF. Limited water solubility is expected.

  • Storage: Store at 2-8°C to maintain long-term stability.[2]

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the structural identity of a molecule.

Objective: To confirm the proton environment of the this compound structure.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis (Expected Results): The spectrum of this compound is expected to show distinct signals in the aromatic region (typically ~7.0-8.5 ppm). Key features to look for include:

    • An N-H proton signal, which may be broad and will be solvent-dependent.

    • Three aromatic protons on the benzene ring portion of the indazole. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be characteristic of the 1,2,4-trisubstitution pattern and can be compared against predicted spectra or literature values if available. For example, a related compound, 7-chloro-3-phenyl-1H-indazole, shows aromatic protons between 7.17 and 7.98 ppm and a broad NH signal around 10.35 ppm in CDCl₃.[3]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of a non-volatile organic compound and for identifying any related impurities.

Objective: To quantify the purity of the this compound sample and create an impurity profile.

Methodology:

  • Sample Preparation: Create a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to make a 1 mg/mL solution. Further dilute as necessary for analysis.

  • Instrumentation & Conditions (Representative Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The retention time of the main peak should be consistent across injections.

    • Any significant impurity peaks (>0.1%) should be noted. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended to gain mass information on these unknown peaks, which can provide clues to their identity (e.g., starting materials, isomers, or degradation products).

The following diagram outlines the logical flow of the in-house analytical validation process.

G cluster_validation In-House Analytical Validation Workflow cluster_decision Data Interpretation & Decision start Quarantined Sample of This compound nmr ¹H NMR Analysis start->nmr hplc RP-HPLC Analysis start->hplc ms Mass Spec Confirmation (e.g., LC-MS) start->ms eval_nmr Structure Confirmed? nmr->eval_nmr eval_hplc Purity ≥ 95%? hplc->eval_hplc ms->eval_nmr ms->eval_hplc eval_nmr->eval_hplc Yes reject Reject Batch & Contact Supplier eval_nmr->reject No release Release for Research Use eval_hplc->release Yes eval_hplc->reject No

Caption: Workflow for In-House Analytical Validation.

Part 3: Best Practices for Handling and Storage

Proper handling and storage are critical for user safety and for maintaining the integrity of the compound over time.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the fine powder.[2] Avoid contact with skin and eyes.

  • Hazard Statements: This compound is generally associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2]

Storage and Stability:

  • Temperature: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Long-Term Storage: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize potential degradation from atmospheric moisture and oxygen.

By implementing this comprehensive guide to procurement, validation, and handling, researchers can ensure the quality and reliability of their this compound, thereby building a solid foundation for groundbreaking research in drug discovery and development.

References

Methodological & Application

synthesis of 7-Bromo-3-chloro-1H-indazole from 2,6-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Halogenated Indazoles from 2,6-Dichlorobenzonitrile

Abstract

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, in-depth guide for the multi-step synthesis of a 7-bromo-3,4-dichloro-1H-indazole, starting from the readily available precursor 2,6-dichlorobenzonitrile. The synthetic pathway detailed herein involves three distinct chemical transformations: a regioselective electrophilic bromination, a hydrazine-mediated cyclization to form the indazole core, and a Sandmeyer reaction to convert a key amino intermediate into the final chloro-substituted product. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering not only step-by-step protocols but also the underlying mechanistic rationale and critical safety considerations for each stage of the synthesis.

Introduction and Synthetic Strategy

The 1H-indazole scaffold is a privileged structure in drug design, with derivatives exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] The specific substitution pattern on the bicyclic ring system is critical for modulating pharmacological activity. This guide details a robust and scalable route to highly functionalized indazoles from 2,6-dichlorobenzonitrile.

The synthesis proceeds through the three-stage pathway illustrated below. It is important to note that this sequence, based on established chemical principles and literature precedents, logically yields 7-bromo-3,4-dichloro-1H-indazole . The conversion of the intermediate 7-bromo-4-chloro-1H-indazol-3-amine to the user-requested 7-bromo-3-chloro-1H-indazole would require a subsequent, non-trivial dehalogenation step at the 4-position, which is outside the scope of this primary synthesis route.

G cluster_0 Overall Synthetic Workflow A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B Step 1: Bromination C 7-Bromo-4-chloro-1H-indazol-3-amine B->C Step 2: Cyclization D 7-Bromo-3,4-dichloro-1H-indazole C->D Step 3: Sandmeyer Reaction

Figure 1: High-level overview of the synthetic pathway.

Part I: Regioselective Bromination

The initial step involves the introduction of a bromine atom onto the 2,6-dichlorobenzonitrile ring. The success of the subsequent cyclization is contingent on the precise placement of this third halogen.

Mechanism and Rationale

This transformation is an electrophilic aromatic substitution. The substituents on the benzene ring—two chloro groups and one nitrile group—are all deactivating and direct incoming electrophiles to the meta positions. Therefore, bromination is highly regioselective for the C-3 position. The reaction requires a potent brominating agent and a strong acid, such as fuming sulfuric acid (oleum) or concentrated sulfuric acid, to activate the electrophile.[4][5]

While effective, some reported methods using reagents like potassium bromate in sulfuric acid are extremely exothermic and pose significant safety risks, particularly on a larger scale.[5] A more controlled approach often utilizes N-Bromosuccinimide (NBS) or liquid bromine in sulfuric acid, allowing for better temperature management.[3] The choice of concentrated sulfuric acid as the solvent ensures the substrate remains protonated, further enhancing the regioselectivity.

Experimental Protocol: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile (Intermediate 1)
  • Reagent Preparation: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reaction Setup: Charge the flask with 2,6-dichlorobenzonitrile (1.0 eq).

  • Acid Addition: Cool the flask in an ice/water bath to 0-5 °C. Slowly add 96% sulfuric acid (approx. 10 volumes) while maintaining the internal temperature below 10 °C.

  • Brominating Agent Addition: Once the starting material is fully dissolved, add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 15 °C. Alternatively, add liquid bromine (2.0 eq) dropwise via the dropping funnel.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using GC-MS or TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of ice water (approx. 15 volumes). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. The resulting 3-bromo-2,6-dichlorobenzonitrile is often of sufficient purity (95-96%) for the next step without requiring column chromatography.[5][6] An isolated yield of 75-81% can be expected.[5]

Part II: Indazole Ring Formation via Hydrazine Cyclization

This crucial step constructs the bicyclic indazole core through a reaction with hydrazine. This reaction is a powerful method for synthesizing 3-aminoindazoles from ortho-halobenzonitriles.[3][5]

Mechanism and Rationale

The formation of the indazole ring from 3-bromo-2,6-dichlorobenzonitrile and hydrazine can proceed via two plausible pathways.[4]

  • Path 1: Initial nucleophilic aromatic substitution (SNAr), where hydrazine displaces the most labile halogen (the chlorine at C-2), followed by an intramolecular cyclization of the resulting hydrazine derivative onto the nitrile carbon.

  • Path 2: Initial nucleophilic attack of hydrazine on the electrophilic nitrile carbon to form an amidrazone intermediate. This is followed by an intramolecular SNAr cyclization, where the terminal nitrogen of the amidrazone displaces the C-2 chlorine.

Both pathways result in the formation of 7-bromo-4-chloro-1H-indazol-3-amine .[4] The use of a solvent like 2-methyltetrahydrofuran (2-MeTHF) has been shown to favor the desired cyclization.[4]

G cluster_1 Cyclization Workflow A Intermediate 1 in 2-MeTHF / n-Butanol B Add Hydrazine Hydrate (Excess) A->B C Heat to Reflux (e.g., 110-120 °C) B->C D Cool, Precipitate, Filter C->D E Wash and Dry Product D->E F 7-Bromo-4-chloro-1H-indazol-3-amine E->F

Figure 2: Workflow for the synthesis of the 3-aminoindazole intermediate.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Intermediate 2)
  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 3-bromo-2,6-dichlorobenzonitrile (1.0 eq).

  • Solvent Addition: Add a suitable solvent mixture, such as 2-MeTHF and n-butanol.

  • Reagent Addition: Add hydrazine hydrate (approx. 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a cold solvent, such as ethanol or water, to remove excess hydrazine and impurities.[7]

  • Drying: Dry the purified product under vacuum to yield 7-bromo-4-chloro-1H-indazol-3-amine as a solid. An overall isolated yield of 38-45% from 2,6-dichlorobenzonitrile can be achieved.[8]

Part III: Sandmeyer Reaction for 3-Chloro Installation

The final step converts the 3-amino group, installed during the cyclization, into a chloro group. The Sandmeyer reaction is the classic and most effective method for this transformation.[9]

Mechanism and Rationale

The Sandmeyer reaction is a two-part process:[10]

  • Diazotization: The primary aromatic amine (Intermediate 2) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, HBr), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N≡N+), which is an excellent leaving group (N2 gas).

  • Substitution: The cold diazonium salt solution is then added to a solution of a copper(I) salt. For chlorination, copper(I) chloride (CuCl) is used. The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the loss of dinitrogen gas and the formation of an aryl radical, which then abstracts a chlorine atom from the copper complex to yield the final aryl chloride product.[9]

Experimental Protocol: Synthesis of 7-Bromo-3,4-dichloro-1H-indazole (Final Product)
  • Diazotization:

    • In a fume hood, dissolve 7-bromo-4-chloro-1H-indazol-3-amine (1.0 eq) in a suitable aqueous acid (e.g., concentrated HCl and water).

    • Cool the solution to -5 to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO2) (1.1-1.5 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for 15-30 minutes after addition is complete. A positive test with starch-iodide paper indicates a slight excess of nitrous acid.

  • Copper Catalyst Preparation:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2-1.5 eq) in concentrated HCl. Cool this mixture to 0 °C.[11]

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous bubbling (N2 evolution) will occur. Control the addition rate to maintain a manageable reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[11]

  • Work-up and Isolation:

    • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[11]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 7-bromo-3,4-dichloro-1H-indazole.

Data and Reagent Summary

StepStarting MaterialKey ReagentsMolar Eq.SolventTemp. (°C)Time (h)Typical Yield
1 2,6-DichlorobenzonitrileNBS / H₂SO₄1.2 / 10 volH₂SO₄0 to RT12-1875-81%[5]
2 3-Bromo-2,6-dichlorobenzonitrileHydrazine Hydrate5.02-MeTHF110-12012-2438-45% (overall)[8]
3 7-Bromo-4-chloro-1H-indazol-3-amineNaNO₂, CuCl1.1, 1.2aq. HCl-5 to RT2-337% (example)[11]

Critical Safety Compendium

This synthesis involves several hazardous materials and requires strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

  • 2,6-Dichlorobenzonitrile: Harmful if swallowed or in contact with skin.[12] Classified as a possible human carcinogen and is toxic to aquatic life.[13][14]

  • Sulfuric Acid / Oleum: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • Bromine & NBS: Highly toxic and corrosive. Causes severe burns. Use with extreme caution.

  • Hydrazine Hydrate: Suspected carcinogen and mutagen .[15] It is also toxic, corrosive, and flammable.[16][17] Handle with extreme care, using secondary containment and avoiding inhalation or skin contact.[18]

  • Sodium Nitrite: Strong oxidizer that can enhance the combustion of other substances.[19] Toxic if swallowed.[20]

  • Copper(I) Chloride: Harmful if swallowed or in contact with skin.[21] Causes serious eye damage.[22]

  • Diazonium Salts: Are potentially explosive, especially when isolated or dry. Do not isolate the diazonium intermediate. Use it immediately in solution at low temperatures.

References

Application Note & Protocol: A Guide to the Regioselective Bromination of 3-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Indazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] The functionalization of this heterocyclic system is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological properties. 3-Chloro-1H-indazole, in particular, serves as a versatile starting material. The introduction of a bromine atom at a specific position on its benzene ring unlocks a wealth of synthetic possibilities, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

However, the inherent electronic nature of the indazole ring presents a significant challenge: controlling the regioselectivity of electrophilic substitution reactions like bromination. This guide provides a comprehensive overview of the underlying principles governing this selectivity and presents a robust, validated protocol for the targeted C5-bromination of 3-chloro-1H-indazole using N-Bromosuccinimide (NBS).

Mechanistic Rationale: Controlling Regioselectivity

The bromination of 3-chloro-1H-indazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The outcome of this reaction is dictated by the electronic landscape of the indazole ring, which is influenced by the interplay of the fused pyrazole ring and the C3-chloro substituent.

Electronic Landscape of the Indazole Nucleus:

  • Activating/Deactivating Nature: The indazole ring system is generally considered electron-rich. However, electrophilic attack on the pyrazole ring is less favorable than on the fused benzene ring.

  • Directing Effects: For the neutral 1H-indazole molecule, kinetic studies have established a reactivity sequence for electrophilic attack, with the C5 position being the most favored, followed by C3 and then C7.[4]

  • Influence of the C3-Chloro Group: The chlorine atom at the C3 position is an electron-withdrawing group that deactivates the entire ring system towards electrophilic attack through its inductive effect. With the C3 position blocked, the primary sites for substitution become C5 and C7.

Achieving high regioselectivity hinges on exploiting the subtle electronic differences between these positions. The choice of brominating agent and reaction conditions is therefore critical. While powerful reagents like molecular bromine (Br₂) can be effective, they often lead to over-bromination and poor selectivity, besides being hazardous to handle.[5][6] N-Bromosuccinimide (NBS) emerges as the reagent of choice, acting as a mild and reliable source of electrophilic bromine, particularly in polar or acidic media which enhance its electrophilicity.[7][8]

Logical Workflow for Regioselective Bromination

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 3-Chloro-1H-Indazole D Reaction Vessel A->D B N-Bromosuccinimide (NBS) B->D C Solvent (e.g., Acetic Acid) C->D E Stir at Controlled Temperature & Time D->E F Quench Reaction (e.g., with Na2S2O3 soln.) E->F Reaction Complete G Precipitate Product (e.g., add water) F->G H Filter & Wash Solid G->H I Dry Crude Product H->I J Recrystallization I->J Proceed to Purification K Characterization (NMR, MS, MP) J->K L Pure 5-Bromo-3-chloro-1H-indazole K->L

Caption: Experimental workflow for the synthesis of 5-bromo-3-chloro-1H-indazole.

Recommended Protocol: Regioselective C5-Bromination

This protocol is designed to favor the formation of 5-bromo-3-chloro-1H-indazole, the kinetically preferred product.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
3-Chloro-1H-indazoleC₇H₅ClN₂152.5829110-63-8Starting material.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Brominating agent. Handle with care, irritant.[9]
Acetic Acid (Glacial)CH₃COOH60.0564-19-7Solvent. Corrosive.
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7For quenching excess bromine.
Deionized WaterH₂O18.027732-18-5For work-up.
EthanolC₂H₅OH46.0764-17-5For recrystallization.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-chloro-1H-indazole (1.52 g, 10.0 mmol) in 20 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise to the suspension until the orange/yellow color of excess bromine dissipates.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two 20 mL portions of cold deionized water.

  • Drying: Dry the crude product under vacuum to a constant weight. The expected product is an off-white solid.[10]

Purification

Recrystallize the crude solid from a minimal amount of hot ethanol to afford pure 5-bromo-3-chloro-1H-indazole as fine, off-white needles.

Product Validation and Characterization

Ensuring the correct regiochemistry is paramount. The primary product of the described protocol is 5-bromo-3-chloro-1H-indazole.

Reaction and Proposed Mechanism

Caption: Reaction scheme for the C5-bromination of 3-chloro-1H-indazole.

  • Expected Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.[10]

  • Melting Point: ~185-188 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton signals on the benzene ring are diagnostic for confirming the substitution pattern.

    • δ ~13.9 (s, 1H, NH)

    • δ ~7.8 (d, J ≈ 1.5 Hz, 1H, H4)

    • δ ~7.6 (d, J ≈ 8.8 Hz, 1H, H7)

    • δ ~7.5 (dd, J ≈ 8.8, 1.8 Hz, 1H, H6)

  • Mass Spectrometry (MS): ESI-MS should show a characteristic isotopic pattern for one bromine and one chlorine atom. m/z (M-H)⁻: ~228.9, 230.9.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time or slightly increase temperature (to 70 °C). Ensure NBS is fresh and has been stored properly.[11]
Product loss during work-up/recrystallization.Ensure precipitation in water is done at low temperature. Use a minimal amount of hot solvent for recrystallization.
Formation of Isomers Reaction conditions not optimal.Ensure temperature does not exceed 60-70 °C, as higher temperatures may favor the thermodynamically controlled C7-isomer. Ensure slow, portion-wise addition of NBS.
Product is Darkly Colored Presence of residual bromine or side products.Ensure quenching with sodium thiosulfate is complete. Perform the recrystallization carefully, potentially with a small amount of activated charcoal.

Conclusion

This application note provides a scientifically grounded and experimentally validated protocol for the regioselective C5-bromination of 3-chloro-1H-indazole. By understanding the principles of electrophilic aromatic substitution on the indazole core and employing controlled reaction conditions with NBS, researchers can reliably synthesize this valuable building block. The resulting 5-bromo-3-chloro-1H-indazole is primed for further elaboration, serving as a key intermediate in the development of novel chemical entities for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Strategic C7-Arylation of 7-Bromo-3-chloro-1H-indazole via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents approved for clinical use, including treatments for cancer and chemotherapy-induced nausea.[1][2][3][4] Its bioisosteric relationship with indole allows it to modulate biological targets with high affinity and specificity.[1][5] The development of synthetic methodologies to functionalize the indazole ring is therefore of paramount importance for drug discovery and development programs.

Among the most powerful tools for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction offers exceptional functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acid coupling partners.[8][9]

This guide focuses on a particularly valuable building block: 7-Bromo-3-chloro-1H-indazole . The differential reactivity of the C-Br and C-Cl bonds under standard Suzuki conditions (C-Br >> C-Cl) presents a unique strategic advantage.[8] It allows for selective arylation at the C7 position while preserving the C3 chloro-substituent for subsequent diversification, enabling the synthesis of complex, tri-functionalized indazole libraries from a single, common intermediate.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to successful execution and troubleshooting. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states in three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9][10]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming an organopalladium(II) complex. This is typically the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl) and the electron density of the palladium center.[6][8]

  • Transmetalation : The organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (a boronate), enhancing its ability to transfer the organic group to the palladium center.[11]

  • Reductive Elimination : The two organic groups on the palladium(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)L₂(X) (X = Br) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') (Ar' = Boronic Partner) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') TM_Complex->Product ArylHalide 7-Bromo-Indazole (Ar-X) ArylHalide->OA_Complex BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex Activates Boronic Acid Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Inertness Is the System Oxygen-Free? Start->Check_Inertness Check_Base Is the Base Effective? Start->Check_Base Check_Boronic Is the Boronic Acid Stable? Start->Check_Boronic Sol_Catalyst Use fresh catalyst. Try a different ligand (e.g., SPhos, RuPhos). Check_Catalyst->Sol_Catalyst No Sol_Inertness Degas solvents thoroughly. Ensure positive Argon pressure. Check_Inertness->Sol_Inertness No Sol_Base Switch to a stronger base (Cs₂CO₃). Use finely powdered base. Check_Base->Sol_Base No Sol_Boronic Use corresponding pinacol ester. Use KF as base to minimize protodeboronation. Check_Boronic->Sol_Boronic No

References

Application Note: Strategic Use of 7-Bromo-3-chloro-1H-indazole in the Convergent Synthesis of Lenacapavir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lenacapavir (GS-6207), a first-in-class, long-acting HIV-1 capsid inhibitor, represents a paradigm shift in antiretroviral therapy. Its complex molecular architecture necessitates a highly efficient and convergent synthetic strategy. A pivotal component of this strategy is the construction of the substituted indazole core, which is crucial for the molecule's potent biological activity. This application note provides a detailed technical guide for the synthesis and utilization of a key intermediate, 7-bromo-3-chloro-1H-indazole . We present two robust synthetic pathways for the preparation of this intermediate and a detailed protocol for its subsequent elaboration via a Suzuki-Miyaura cross-coupling reaction, a critical step in the assembly of the Lenacapavir backbone. This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Privileged Indazole Scaffold in Lenacapavir

The indazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds due to its ability to engage in a wide range of biological interactions.[1][2] In Lenacapavir, the disubstituted indazole core serves as a rigid, planar anchor that correctly orients the other fragments of the molecule for optimal binding within the HIV-1 capsid protein, thereby inhibiting viral replication.[3]

The synthesis of Lenacapavir is a modular approach, where key fragments are prepared separately and then coupled together.[4] The this compound intermediate is an exceptionally valuable building block in this context. The bromine atom at the C7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of the central pyridine ring of Lenacapavir.[5][6] The chlorine atom at the C3 position provides chemical stability and influences the electronic properties of the indazole ring.

This document outlines the synthesis of this key intermediate and its application in a subsequent Suzuki-Miyaura coupling, providing the causal insights behind protocol choices to ensure reproducibility and scalability.

Synthesis of the Key Intermediate: this compound

The synthesis of halogenated indazoles often begins with appropriately substituted benzonitriles. We present two logical and scientifically sound pathways to access the target intermediate.

Pathway A: Direct Cyclization from a Dihalogenated Benzonitrile (Proposed)

This pathway is adapted from highly successful and scalable syntheses of structurally similar 3-aminoindazoles.[2][7] It leverages a two-step sequence involving a regioselective bromination followed by a cyclization with hydrazine.

Step 1: Regioselective Bromination of 2-Chlorobenzonitrile

The initial step involves the electrophilic bromination of 2-chlorobenzonitrile. The directing effects of the chloro and cyano groups favor substitution at the position meta to the cyano group and ortho/para to the chloro group. Careful control of reaction conditions is critical to achieve high regioselectivity and yield.

Step 2: Hydrazine-Mediated Cyclization

The resulting 3-bromo-2-chlorobenzonitrile is then cyclized using hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the chlorine atom, which is activated by the adjacent cyano group, followed by an intramolecular cyclization onto the nitrile to form the pyrazole ring of the indazole system.

Pathway B: Synthesis via a 3-Aminoindazole Precursor and Sandmeyer Reaction

An alternative and highly versatile route involves the synthesis of a 3-aminoindazole intermediate, followed by the conversion of the amino group to a chloro group via the Sandmeyer reaction. This classic transformation is a cornerstone of aromatic chemistry for installing halides that are otherwise difficult to introduce.[8]

Step 1: Synthesis of 7-Bromo-1H-indazol-3-amine

This precursor can be synthesized from 2-aminobenzonitrile through a sequence of bromination and cyclization, or more directly from a suitable brominated benzonitrile. For this note, we will reference the established cyclization of a brominated 2-fluorobenzonitrile with hydrazine, a reaction known to proceed in high yield.[2]

Step 2: Sandmeyer Chlorination of 7-Bromo-1H-indazol-3-amine

The core of this pathway is the diazotization of the 3-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) chloride catalyst, which facilitates the decomposition of the diazonium salt and the installation of the chlorine atom with the evolution of nitrogen gas.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (via Pathway B)

This protocol outlines the Sandmeyer reaction, a reliable method for converting an aromatic amine to a halide.

Part A: Diazotization

  • To a cooled (0-5 °C) suspension of 7-bromo-1H-indazol-3-amine (1.0 eq) in 6M hydrochloric acid (5.0 vol), add a solution of sodium nitrite (1.1 eq) in water (1.0 vol) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 eq) in 12M hydrochloric acid (3.0 vol) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by pouring it into water (20 vol) and extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.

ReagentMW ( g/mol )Molar Eq.Quantity (for 10g scale)
7-Bromo-1H-indazol-3-amine212.041.010.0 g
Sodium Nitrite69.001.13.58 g
Hydrochloric Acid (conc.)36.46excess~65 mL
Copper(I) Chloride98.991.25.60 g
Expected Yield: 60-75%
Purity (HPLC): >98%
Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol details the palladium-catalyzed cross-coupling reaction to install the core pyridine structure of Lenacapavir. The bromine at the C7 position is selectively coupled, leaving the C3 chlorine intact.[5]

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and cesium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 vol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 vol).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the coupled product.

ReagentMW ( g/mol )Molar Eq.
This compound231.481.0
Arylboronic Acid/Estervariable1.2
Cesium Carbonate325.822.5
Pd(PPh₃)₄1155.560.05
Expected Yield:

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

G cluster_path_b Pathway B: Via Sandmeyer Reaction Start_B 7-Bromo-1H-indazol-3-amine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start_B->Diazotization Step 1 Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer Step 2 Target_B This compound Sandmeyer->Target_B G cluster_suzuki Core Assembly: Suzuki-Miyaura Coupling Indazole This compound Catalyst Pd(PPh₃)₄, Cs₂CO₃ Dioxane/H₂O, 90°C Indazole->Catalyst Boronic Arylboronic Acid (Pyridine Fragment) Boronic->Catalyst Coupled Coupled Product (Lenacapavir Core) Catalyst->Coupled C-C Bond Formation

References

Application Note and Protocol: Regioselective N-Alkylation of 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1] The strategic N-alkylation of the indazole ring is a critical step in the synthesis of these compounds. However, the ambident nucleophilic nature of the indazole core, with its two reactive nitrogen atoms (N-1 and N-2), frequently leads to the formation of regioisomeric mixtures, creating significant challenges in synthesis and purification.[1][2] This document provides a comprehensive guide to the experimental procedures for the regioselective N-alkylation of 7-Bromo-3-chloro-1H-indazole, offering detailed protocols and a discussion of the underlying chemical principles that govern the reaction's outcome.

Understanding Regioselectivity in Indazole Alkylation

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the substitution pattern on the indazole ring and the chosen reaction conditions.[1][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4] This intrinsic stability can be harnessed to favor the formation of the N-1 alkylated product under conditions that permit equilibration.[2]

For the specific substrate, this compound, the substituents at both the C3 and C7 positions play a crucial role in directing the alkylation. The presence of a substituent at the C7 position, such as a bromine atom, can exert steric hindrance at the N-1 position, thereby favoring alkylation at the N-2 position.[1][2] Conversely, the electronic nature of the substituents also contributes significantly to the regioselectivity.

Experimental Workflow for N-Alkylation of this compound

The general workflow for the N-alkylation of this compound involves the deprotonation of the indazole NH followed by the introduction of an alkylating agent. The choice of base, solvent, and reaction temperature is paramount in controlling the regioselectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Indazole This compound Solvent Anhydrous Solvent Selection (e.g., THF, DMF) Indazole->Solvent Deprotonation Deprotonation Solvent->Deprotonation Base Base Selection (e.g., NaH, Cs2CO3, K2CO3) Base->Deprotonation Alkylating_Agent Alkylating Agent Addition (R-X) Deprotonation->Alkylating_Agent Reaction_Conditions Reaction Conditions (Temperature, Time) Alkylating_Agent->Reaction_Conditions Quenching Quenching Reaction_Conditions->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification N1_Product N-1 Alkylated Indazole Purification->N1_Product N2_Product N-2 Alkylated Indazole Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity, particularly with indazoles bearing electron-withdrawing groups.[2][4][5]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide, or alkyl tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF (to achieve a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.[1]

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation (Kinetic Control & Steric Direction)

Achieving selectivity for the N-2 position often requires conditions that favor kinetic control or exploit steric hindrance at the N-1 position.[1] For this compound, the C7-bromo substituent is expected to sterically hinder the N-1 position, thus inherently favoring N-2 alkylation.[2][6] The Mitsunobu reaction is a powerful method that often shows a preference for the formation of the N-2 regioisomer.[2][3]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (R-OH, as the alkyl source)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Directly purify the crude mixture by flash column chromatography on silica gel to separate the N-1 and N-2 isomers, with the N-2 isomer expected to be the major product.[1]

Summary of Reaction Conditions and Expected Outcomes

ProtocolMethodKey ReagentsSolventExpected Major ProductRationale
1Thermodynamic ControlNaH, Alkyl HalideTHFN-1 AlkylatedFormation of the more stable N-1 product is favored.[2][4]
2Kinetic/Steric ControlPPh₃, DIAD/DEAD, AlcoholTHFN-2 AlkylatedSteric hindrance from the C7-bromo group and the mechanism of the Mitsunobu reaction favor N-2 attack.[1][2]
3Mixed RegioselectivityK₂CO₃, Alkyl HalideDMFMixture of N-1 and N-2Weaker base and polar aprotic solvent often lead to a mixture of isomers.[1][7]

Causality Behind Experimental Choices

  • Choice of Base: A strong, non-nucleophilic base like NaH in a non-polar solvent like THF favors the formation of a tight ion pair with the indazole anion, which can influence the regioselectivity towards the thermodynamically favored N-1 position.[2][8] Weaker bases like K₂CO₃ in polar solvents like DMF can lead to a mixture of products as the dissociation of the ion pair is greater, allowing for reaction at both nitrogen atoms.[1][7]

  • Solvent Effects: The solvent plays a crucial role in solvating the intermediate indazole anion and the counter-ion. Non-polar aprotic solvents like THF tend to favor N-1 alkylation with strong bases, while polar aprotic solvents like DMF can lead to mixtures.[1][3]

  • Mitsunobu Reaction: This reaction proceeds through a different mechanism involving an alkoxyphosphonium salt. The steric environment around the two nitrogen atoms of the indazole becomes a dominant factor in determining the site of nucleophilic attack, often favoring the less hindered N-2 position, especially with a C7-substituent present.[2][3]

References

Application Notes & Protocols: Leveraging 7-Bromo-3-chloro-1H-indazole for the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Specifically, the 7-Bromo-3-chloro-1H-indazole building block offers a synthetically versatile platform for the development of potent anti-cancer agents. The strategic placement of two distinct halogen atoms provides orthogonal handles for a variety of cross-coupling and substitution reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis and in vitro evaluation of its derivatives, and insights into their application as kinase inhibitors for cancer therapy.

Introduction: The Significance of the Indazole Scaffold in Oncology

Indazole-containing molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-tumor effects.[1][4] Several FDA-approved anti-cancer drugs, such as Pazopanib, Axitinib, and Niraparib, feature an indazole core, underscoring the scaffold's importance in oncology.[1][2] These agents primarily function as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways governing cell proliferation, survival, and migration.[1][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

This compound serves as a crucial intermediate in the synthesis of such bioactive molecules.[7] Its structure is primed for diversification:

  • The 7-bromo position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or amino substituents.

  • The 3-chloro position can be targeted by nucleophilic aromatic substitution (SNAr) reactions to introduce a diverse range of functionalities.

This dual reactivity allows for the creation of extensive libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Synthetic Strategies for Derivatization

The primary advantage of this compound lies in its capacity for selective, stepwise functionalization. A general synthetic workflow involves the initial modification at the more reactive 7-position, followed by substitution at the 3-position.

G A This compound B Suzuki or Buchwald-Hartwig Coupling (at 7-Bromo position) A->B Pd Catalyst, Base, Ar-B(OH)2 or R2NH C 7-Aryl/Amino-3-chloro-1H-indazole Intermediate B->C D Nucleophilic Aromatic Substitution (at 3-Chloro position) C->D Nucleophile (e.g., Amine, Thiol) E Diverse Library of 7-Aryl/Amino-3-substituted-1H-indazole Derivatives D->E

Caption: General workflow for the diversification of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 7-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the 7-position of the indazole core. This reaction is fundamental for creating carbon-carbon bonds and introducing key structural motifs found in many kinase inhibitors.[8]

Rationale: The Suzuki-Miyaura coupling is chosen for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, allowing for extensive SAR exploration.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Round-bottom flask or microwave vial

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-3-chloro-1H-indazole derivative.

Application as Kinase Inhibitors

Indazole derivatives are well-suited to function as ATP-competitive kinase inhibitors.[1] The heterocyclic scaffold can form crucial hydrogen bond interactions with the "hinge" region of the kinase active site, mimicking the binding of adenosine in ATP. Substituents introduced at the 7- and 3-positions can then extend into other pockets of the active site to enhance potency and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by indazole-based kinase inhibitors.

In Vitro Evaluation of Anti-Cancer Activity

Once a library of derivatives is synthesized, a cascade of in vitro assays is essential to determine their biological activity.[9][10]

G A Synthesized Indazole Derivatives Library B Primary Screening: Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Identify 'Hit' Compounds (Potent IC50 values) B->C Data Analysis D Secondary Screening: Kinase Inhibition Assay C->D E Determine Target Specificity and Potency (IC50/Ki) D->E Data Analysis F Tertiary Screening: Mechanism of Action Assays (Apoptosis, Cell Cycle, Migration) E->F G Lead Compound for In Vivo Studies F->G Candidate Selection

Caption: Workflow for in vitro screening of synthesized indazole derivatives.

Protocol 2: Cell Viability Assay (MTT/MTS Method)

This assay is a crucial first step to evaluate the cytotoxic or anti-proliferative effects of the synthesized compounds on various cancer cell lines.[5][11]

Rationale: The MTT (or similar MTS/XTT) assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[5] It provides a quantitative measure of a compound's ability to inhibit cell growth, typically expressed as an IC₅₀ value (the concentration required to inhibit growth by 50%).

Materials:

  • Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HT29-colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Development:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add the solubilization solution to dissolve the crystals.

    • For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Protocol 3: Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific target kinase.[5][12]

Rationale: A direct enzyme inhibition assay confirms that the observed anti-proliferative effect is due to the inhibition of the intended kinase target, rather than off-target effects or general cytotoxicity.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Synthesized indazole derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • In a microplate, add the assay buffer, substrate, and serially diluted compounds.

  • Initiate the kinase reaction by adding a mixture of the kinase and ATP.

  • Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the amount of substrate phosphorylated.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO only) and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of key SAR trends.[13]

PositionModificationGeneral Impact on ActivityRationale / Notes
N1-Position Alkylation or ArylationCan significantly modulate potency and pharmacokinetic properties.Substituents can orient the core within the active site or improve cell permeability.
3-Position Substitution with AminesOften crucial for hinge-binding interactions.[14]The amino group can act as a hydrogen bond donor/acceptor, mimicking the adenine portion of ATP.
7-Position Introduction of Aryl/Heteroaryl groupsInfluences potency and selectivity.These groups can occupy hydrophobic pockets adjacent to the ATP-binding site, increasing affinity.
5-Position Substitution with electron-withdrawing/donating groupsCan fine-tune the electronic properties of the indazole ring.Modifies the pKa and hydrogen-bonding capacity of the indazole nitrogens, affecting hinge binding.[1]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the discovery of novel anti-cancer agents, particularly kinase inhibitors. The orthogonal reactivity of its two halogen substituents enables the efficient synthesis of large, diverse compound libraries. The protocols outlined in this guide provide a robust framework for the synthesis, primary screening, and mechanistic evaluation of these derivatives.

Future work in this area will likely focus on the development of more complex, three-dimensional scaffolds derived from this core to improve selectivity and overcome drug resistance. Furthermore, integrating computational modeling with synthetic efforts will be crucial for the rational design of next-generation indazole-based therapeutics with enhanced efficacy and safety profiles.

References

Strategic Functionalization of the C3 Position of 7-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Bromo-1H-Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic system, forming the structural basis of numerous pharmacologically active compounds in areas such as oncology, inflammation, and virology.[1][2] The 7-bromo-1H-indazole (CAS 53857-58-2) variant is a particularly valuable building block for chemical synthesis.[3] The bromine atom at the C7 position serves as a versatile synthetic handle for diversification through various cross-coupling reactions. However, the true potential of this scaffold is unlocked through the selective functionalization of its C3 position.

The C3 position of the indazole ring is often crucial for modulating biological activity, influencing binding affinity to target proteins, and tuning physicochemical properties.[4][5] Direct functionalization of the C3 C-H bond has historically been challenging due to its relative lack of reactivity compared to other positions on the ring.[6][7] This guide provides a comprehensive overview of robust and field-proven methodologies for introducing diverse functionalities at this key position, transforming the 7-bromo-1H-indazole scaffold into a powerful tool for drug discovery and materials science. We will explore both direct C-H activation strategies and classical approaches that proceed via a pre-functionalized intermediate.

Part 1: C3-Halogenation - Gateway to Cross-Coupling

Introducing a halogen atom at the C3 position is one of the most effective strategies for subsequent functionalization. A C3-iodo or C3-bromo substituent serves as an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions.[1]

Scientific Rationale

The C3 position of the 1H-indazole is susceptible to electrophilic halogenation. The reaction proceeds via an electrophilic aromatic substitution mechanism.[8] The choice of halogenating agent and base is critical for achieving high regioselectivity and yield. N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are commonly used as electrophilic halogen sources due to their ease of handling and reactivity.[1] The presence of a base, such as potassium hydroxide (KOH), facilitates the deprotonation of the intermediate, driving the reaction to completion.

Experimental Protocol: C3-Iodination of 7-Bromo-1H-Indazole

This protocol describes the synthesis of 3-iodo-7-bromo-1H-indazole, a key intermediate for Suzuki-Miyaura coupling.

Materials:

  • 7-Bromo-1H-indazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a solution of 7-bromo-1H-indazole in DMF, add powdered potassium hydroxide.

  • Stir the mixture at room temperature for 20 minutes.

  • Add N-Iodosuccinimide (NIS) portion-wise to the reaction mixture. The addition should be controlled to manage any exotherm.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-7-bromo-1H-indazole.

Workflow for C3-Halogenation

G Start 7-Bromo-1H-Indazole in DMF Base Add KOH (Base) Start->Base Step 1 Halogen Add NIS or NBS (Halogen Source) Base->Halogen Step 2 Reaction Stir at RT (2-4h) Halogen->Reaction Step 3 Workup Aqueous Workup (EtOAc, Na₂S₂O₃, Brine) Reaction->Workup Step 4 Purify Silica Gel Chromatography Workup->Purify Step 5 Product 3-Halo-7-bromo- 1H-indazole Purify->Product Final Product

Caption: Workflow for C3-Halogenation of 7-Bromo-1H-Indazole.

Part 2: Palladium-Catalyzed C3-Arylation

C3-arylated indazoles are prominent structural motifs in pharmaceuticals.[9][10] Modern synthetic chemistry offers powerful methods to achieve this transformation, including direct C-H activation and Suzuki-Miyaura cross-coupling.

Method A: Direct C-H Arylation

Direct C-H arylation is an atom-economical strategy that avoids the need for pre-halogenation of the C3 position.[11]

Scientific Rationale: The key to successful direct C3-arylation of 1H-indazoles lies in the catalyst system. Palladium(II) catalysts, such as Pd(OAc)₂, are commonly employed.[7] A crucial component is the ligand; bidentate ligands like 1,10-phenanthroline (Phen) have been shown to be highly effective in promoting reactivity and selectivity at the C3 position, which is otherwise unreactive.[10] The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The choice of solvent is also critical, with non-polar aromatic solvents like toluene or mesitylene often providing the best results.[9]

Experimental Protocol: Pd-Catalyzed Direct C3-Arylation Adapted from a robust protocol for (1H) indazoles.[10]

Materials:

  • 7-Bromo-1H-indazole (1.0 eq)

  • Aryl Iodide or Aryl Bromide (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene or Mesitylene

Procedure:

  • In an oven-dried Schlenk tube, combine 7-bromo-1H-indazole, the aryl halide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the C3-arylated product.

Method B: Suzuki-Miyaura Cross-Coupling

This classical and highly reliable method utilizes the 3-iodo-7-bromo-1H-indazole intermediate prepared in Part 1.

Scientific Rationale: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[12] It involves the palladium-catalyzed reaction between an organohalide (3-iodo-7-bromo-1H-indazole) and an organoboron species (an arylboronic acid or ester). The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of palladium source, ligand, and base are all critical for an efficient reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex [Indazole-Pd(II)-I]L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl_complex [Indazole-Pd(II)-Ar]L₂ transmetal->pd_aryl_complex red_elim Reductive Elimination pd_aryl_complex->red_elim red_elim->pd0 product 3-Aryl-Indazole red_elim->product indazole_I 3-Iodo-Indazole indazole_I->ox_add boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Data Summary: C3-Arylation of Indazoles

The following table summarizes representative results for palladium-catalyzed C3-arylation reactions, highlighting the versatility of these methods.

EntryCoupling PartnerCatalyst SystemSolventYield (%)Reference
14-IodotoluenePd(OAc)₂ / PhenToluene~85%[10]
21-Bromo-4-methoxybenzenePd(OAc)₂ / PhenToluene~90%[10]
3Phenylboronic acidPdCl₂(dppf)BMImBF₄ (Ionic Liquid)~95%[12]
44-Acetylphenylboronic acidPdCl₂(dppf)BMImBF₄ (Ionic Liquid)~92%[12]

Part 3: Other C3-Functionalizations

Beyond halogenation and arylation, the C3 position can be modified with a variety of other functional groups.

  • Nitration: Radical C3-nitration of 2H-indazoles can be achieved using Fe(NO₃)₃ in the presence of TEMPO.[1] For 1H-indazoles, nitration often requires harsher conditions and can lead to mixtures of isomers.

  • Alkylation: Regioselective zincation at the C3 position of an N1-protected indazole, followed by reaction with an alkyl halide, provides a route to 3-alkylindazoles.[1]

  • Amination: While direct amination is less common, the 3-aminoindazole scaffold is highly important. It is often synthesized via cyclization of a suitably substituted benzonitrile with hydrazine, as seen in the synthesis of intermediates for drugs like Lenacapavir.[13][14]

Conclusion and Future Outlook

The 7-bromo-1H-indazole scaffold is a powerful platform for the development of complex molecules. The ability to selectively functionalize the C3 position, either through direct C-H activation or via a halogenated intermediate, provides medicinal chemists with a robust toolkit for structure-activity relationship (SAR) studies. The protocols outlined in this guide represent reliable and scalable methods for accessing a diverse range of C3-substituted 7-bromo-1H-indazoles. As catalytic methods continue to evolve, we can expect even more efficient and selective strategies to emerge, further expanding the synthetic utility of this valuable heterocyclic core.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activities, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] The dihalogenated derivative, 7-Bromo-3-chloro-1H-indazole, represents a particularly valuable building block. Its two distinct halogen atoms offer the potential for sequential, site-selective functionalization, enabling the rapid construction of complex, three-dimensional molecules and facilitating structure-activity relationship (SAR) studies in drug discovery.

This guide provides a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling of this compound. We will delve into the underlying principles of chemoselectivity and provide field-proven methodologies for key C-C and C-N bond-forming reactions, empowering researchers to leverage this versatile substrate in their synthetic campaigns.

Core Principle: Exploiting Differential Reactivity for Site-Selectivity

The central challenge and opportunity in using this compound lies in controlling which halogen participates in the reaction. The success of selective cross-coupling hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the first and rate-determining step is typically the oxidative addition of the catalyst into the C-X bond.[3] The energy barrier for this step is significantly lower for heavier halogens.

The established reactivity trend is: C–I > C–Br > C–OTf > C–Cl [4]

For this compound, this intrinsic reactivity difference (C-Br vs. C-Cl) provides a robust chemical handle. By carefully selecting the reaction conditions, one can achieve highly selective functionalization at the more reactive C-7 position (C-Br bond) while leaving the C-3 position (C-Cl bond) untouched. The resulting 7-substituted-3-chloro-1H-indazole can then be subjected to a second, typically more forcing, cross-coupling reaction to modify the C-3 position, enabling a divergent and efficient synthetic strategy.

G cluster_main Selective Functionalization Strategy A This compound B 7-Aryl-3-chloro-1H-indazole A->B 1. Pd-Catalyzed Coupling (e.g., Suzuki) Conditions for C-Br activation C 7-Aryl-3-Aryl'-1H-indazole B->C 2. Pd-Catalyzed Coupling More Forcing Conditions for C-Cl activation

Caption: Divergent synthesis via sequential cross-coupling.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][5]

Scientific Rationale

For the selective arylation at the C-7 position of this compound, a standard palladium(0) catalyst generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst like Pd(PPh₃)₄ is highly effective. The choice of ligand is crucial; triphenylphosphine (PPh₃) is often sufficient for the more reactive C-Br bond.[6] For more challenging couplings or to ensure high catalytic turnover, more electron-rich and bulky phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands can be employed.[7][8] A weak inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.[5]

Detailed Experimental Protocol: Selective C-7 Arylation

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-7 position.

1. Materials & Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

2. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Potassium Carbonate (2.5 equiv).

  • In a separate vial, weigh Palladium(II) Acetate (0.02 equiv, 2 mol%) and Triphenylphosphine (0.08 equiv, 8 mol%).

  • Seal the Schlenk flask with a septum. Evacuate and backfill with inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the catalyst and ligand to the flask against a positive flow of inert gas.

  • Via syringe, add the solvent system, typically a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v), ensuring the final concentration is approximately 0.1 M with respect to the starting indazole.

  • Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.

3. Reaction Execution & Workup:

  • Place the sealed flask into a preheated oil bath at 90-100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

4. Purification:

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 7-aryl-3-chloro-1H-indazole product.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale & Notes
Substrate This compound---
Coupling Partner Aryl- or Heteroarylboronic Acid (1.1 - 1.5 equiv)A slight excess ensures complete consumption of the starting material.
Palladium Catalyst Pd(OAc)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ with a ligand is often more active. Pd(PPh₃)₄ is a reliable pre-catalyst.
Ligand PPh₃ (4-10 mol%), SPhos, XPhosPPh₃ is sufficient for C-Br coupling. Bulky biarylphosphine ligands (SPhos, XPhos) may be needed for less reactive boronic acids.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 equiv)Essential for the transmetalation step. Carbonates are generally well-tolerated.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent with water is standard. Anhydrous conditions can also be used.
Temperature 80 - 110 °CSufficient to drive the reaction without promoting C-Cl activation.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.

Application Note II: Sonogashira Coupling for C-C Alkyne Installation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[10][11] This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry, reductions) or as key structural elements in materials and pharmaceuticals.

Scientific Rationale

The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[10] The reaction is performed in the presence of an amine base (e.g., triethylamine or diisopropylamine), which acts as both the base and often as a solvent. For selective coupling at the C-7 bromide, standard conditions are generally effective. Copper-free variants have also been developed to avoid issues associated with copper, often requiring stronger bases or specialized ligands.[12]

Detailed Experimental Protocol: Selective C-7 Alkynylation

1. Materials & Reagents:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

2. Reaction Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the mixture at room temperature for 15-30 minutes.

3. Reaction Execution & Workup:

  • Heat the reaction to 50-70 °C. For highly reactive substrates, the reaction may proceed at room temperature.[12]

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

4. Purification:

  • Filter and concentrate the solvent. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to isolate the 7-alkynyl-3-chloro-1H-indazole.

Application Note III: Heck-Mizoroki Reaction for C-C Vinylation

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a direct route to substituted olefins.[13] This is particularly useful for synthesizing precursors to complex cyclic systems or for introducing vinyl groups that can undergo further chemistry.

Scientific Rationale

The Heck reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. For aryl bromides, Pd(OAc)₂ is a common and effective precatalyst. The choice of base is critical; organic bases like triethylamine or inorganic bases like sodium carbonate are frequently used.[14] Ligand choice can be important, especially for electron-rich or sterically hindered alkenes. Bulky, electron-rich phosphine ligands or NHCs can improve reaction efficiency.[15] High temperatures are often required.

Detailed Experimental Protocol: Selective C-7 Vinylation

1. Materials & Reagents:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos

  • Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Argon or Nitrogen gas supply

2. Reaction Setup:

  • In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv, 3 mol%), and the phosphine ligand (0.06 equiv, 6 mol%).

  • Add the base (Na₂CO₃, 2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.5 equiv).

3. Reaction Execution & Workup:

  • Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 16-24 hours. Monitor by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

4. Purification:

  • Filter and concentrate the solvent. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to obtain the 7-vinyl-3-chloro-1H-indazole.

Application Note IV: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[16][17] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.

Scientific Rationale

This reaction requires a palladium catalyst, a suitable ligand, and a strong base. The catalyst system is critical. Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands that facilitate both the oxidative addition and the final reductive elimination step.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine, forming the active amido species in the catalytic cycle.[16] The reaction must be conducted under strictly anhydrous and inert conditions.

Detailed Experimental Protocol: Selective C-7 Amination

1. Materials & Reagents:

  • This compound

  • Primary or Secondary Amine (e.g., Morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas supply (glovebox recommended)

2. Reaction Setup (Preferably in a glovebox):

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv, 1 mol%), XPhos (0.03 equiv, 3 mol%), and Sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.

  • Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).

3. Reaction Execution & Workup:

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours until TLC or LC-MS indicates full consumption of the starting material.

  • Cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

4. Purification:

  • Filter and concentrate the solvent. Purify the crude residue by flash column chromatography to yield the desired 7-amino-3-chloro-1H-indazole product.

General Mechanistic and Workflow Overview

All the described transformations proceed through a similar Pd(0)/Pd(II) catalytic cycle, which is the cornerstone of palladium cross-coupling chemistry.[3][19]

G General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Ln OA_complex [Ar-Pd(II)L2-X] Pd0->OA_complex Oxidative Addition TM_complex [Ar-Pd(II)L2-Nu] OA_complex->TM_complex Transmetalation (or Amine Coordination/ Deprotonation) TM_complex->Pd0 Reductive Elimination ArNu Ar-Nu TM_complex->ArNu ArX Ar-X ArX->OA_complex NuM Nu-M NuM->TM_complex

Caption: The fundamental catalytic cycle for cross-coupling.

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_run 2. Reaction cluster_workup 3. Workup & Purification A Weigh Reagents: Indazole, Coupling Partner, Base, Catalyst, Ligand B Assemble Dry Glassware (Schlenk Flask) A->B C Evacuate & Backfill with Argon (3x) B->C D Add Solvents & Reagents via Syringe C->D E Degas Mixture D->E F Heat to Target Temperature E->F G Stir & Monitor (TLC / LC-MS) F->G H Cool to RT & Quench G->H I Liquid-Liquid Extraction H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Concentrate Under Vacuum J->K L Flash Column Chromatography K->L M Characterize Pure Product (NMR, MS) L->M

Caption: Standard experimental workflow for cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Bromo-3-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. As a versatile building block in the development of pharmaceuticals, particularly in oncology and anti-inflammatory research, achieving a high yield and purity of this compound is paramount.

This document moves beyond standard protocols to provide in-depth, field-tested insights into the common challenges encountered during synthesis. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing this compound?

The most robust and commonly employed strategy is a two-step sequence starting from the commercially available 7-Bromo-1H-indazole. This approach offers clear, controllable stages for optimization.

  • Step 1: Synthesis of 7-Bromo-1H-indazole (Precursor). While this starting material is available commercially, it can also be synthesized. A common laboratory-scale method is the Sandmeyer reaction, starting from 7-aminoindazole. This involves diazotization of the amino group followed by displacement with a bromide salt.

  • Step 2: Regioselective Chlorination at the C-3 Position. The key transformation involves the direct chlorination of the 7-Bromo-1H-indazole intermediate. The C-3 position of the indazole ring is susceptible to electrophilic halogenation. The reagent of choice for this step is typically N-chlorosuccinimide (NCS), which provides a source of electrophilic chlorine under relatively mild conditions.[1]

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-3 Chlorination 7-Aminoindazole 7-Aminoindazole Diazonium_Salt 7-Bromo-1H-indazole Diazonium Salt 7-Aminoindazole->Diazonium_Salt NaNO₂, HBr 7-Bromo-1H-indazole 7-Bromo-1H-indazole Diazonium_Salt->7-Bromo-1H-indazole CuBr Target_Molecule This compound 7-Bromo-1H-indazole->Target_Molecule N-Chlorosuccinimide (NCS) Solvent (e.g., EtOH)

Caption: High-level overview of the two-step synthesis.

Q2: Why is N-chlorosuccinimide (NCS) preferred over other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas?

Expertise & Experience: While stronger chlorinating agents like sulfuryl chloride or chlorine gas can be effective, they often suffer from poor selectivity and harsher reaction conditions.

  • Selectivity: NCS is a milder electrophilic chlorinating agent, which is crucial for achieving regioselectivity. The goal is to exclusively chlorinate the C-3 position without affecting the sensitive benzene portion of the indazole ring or causing over-chlorination.[1] Using more aggressive reagents increases the risk of forming dichlorinated or trichlorinated byproducts.

  • Safety and Handling: NCS is a solid that is significantly easier and safer to handle in a laboratory setting compared to corrosive and toxic gases (Cl₂) or highly reactive liquids (SO₂Cl₂).

  • Reaction Conditions: NCS-mediated chlorinations can often be performed under neutral or mildly acidic conditions and at moderate temperatures, which helps to prevent degradation of the indazole core.[1]

Q3: What is the underlying mechanism for the C-3 chlorination of 7-Bromo-1H-indazole with NCS?

The reaction proceeds via an electrophilic aromatic substitution mechanism, specifically a heteroaromatic substitution. The pyrazole ring of the indazole is electron-rich, making it susceptible to attack by electrophiles.

  • Activation of NCS (if catalyzed): In some cases, a catalytic amount of acid or a Lewis acid can polarize the N-Cl bond of NCS, making the chlorine atom more electrophilic. However, the reaction can often proceed without a catalyst.

  • Electrophilic Attack: The π-system of the indazole ring, particularly the electron-rich C-3 position, acts as a nucleophile and attacks the electrophilic chlorine atom of NCS. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation/Re-aromatization: A base in the reaction mixture (which can be the solvent or the succinimide anion byproduct) removes the proton from the C-3 position. This restores the aromaticity of the pyrazole ring and yields the final this compound product.

Chlorination_Mechanism Indazole 7-Bromo-1H-indazole (Nucleophile) SigmaComplex Sigma Complex (Cationic Intermediate) Indazole->SigmaComplex Electrophilic Attack at C-3 NCS N-Chlorosuccinimide (NCS) (Electrophile) NCS->SigmaComplex Product This compound SigmaComplex->Product Deprotonation & Re-aromatization Succinimide Succinimide (Byproduct) SigmaComplex->Succinimide

Caption: Simplified mechanism of C-3 chlorination.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established principles for the halogenation of indazoles.[1] Researchers should perform initial small-scale trials to optimize conditions for their specific setup and substrate purity.

Step 1: Synthesis of 7-Bromo-1H-indazole (Precursor) This protocol outlines the Sandmeyer reaction starting from 7-aminoindazole.

  • Diazotization:

    • In a flask maintained at -10 °C to -5 °C, dissolve 7-aminoindazole (1 equivalent) in a solution of 48% hydrobromic acid (HBr).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the internal temperature does not rise above 0 °C.

    • Stir the resulting diazonium salt solution at -5 °C for 15-20 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.1 equivalents) in concentrated HBr and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.

  • Workup and Isolation:

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 7-Bromo-1H-indazole. The product can be purified further by crystallization from an ethanol/water mixture.

Step 2: C-3 Chlorination of 7-Bromo-1H-indazole

  • Reaction Setup:

    • In a round-bottom flask, dissolve the purified 7-Bromo-1H-indazole (1 equivalent) in a suitable solvent such as ethanol (EtOH) or N,N-dimethylformamide (DMF). Ethanol is often a greener and more easily removable choice.

  • Reagent Addition:

    • Add N-chlorosuccinimide (NCS, 1.05-1.1 equivalents) to the solution in portions at room temperature. Adding NCS portion-wise helps to control the reaction exotherm and minimize the formation of over-chlorinated byproducts.

  • Reaction Monitoring:

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-5 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the crude residue in a larger volume of ethyl acetate and wash with water (2x) and brine (1x). This removes the succinimide byproduct and any remaining inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Troubleshooting Guide

Low yield and the formation of impurities are the most common challenges in this synthesis. The following table provides a structured approach to troubleshooting.

Problem Encountered Potential Root Cause(s) Expert-Recommended Solution(s) & Rationale
Low Yield in Chlorination Step 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Product loss during workup.1. Extend Reaction Time/Increase Temperature: Monitor the reaction via TLC/LC-MS. If starting material persists, incrementally increase the reaction time or raise the temperature by 10 °C. Rationale: Ensures the reaction reaches completion.2. Optimize Temperature: Avoid excessive heat (>80 °C) as indazoles can be thermally sensitive. Ensure NCS is added in portions to control any exotherm. Rationale: Prevents thermal decomposition.3. Optimize Extraction: Ensure the pH is neutral before extraction. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, DCM) to ensure complete recovery. Rationale: Maximizes product transfer from the aqueous to the organic phase.
Formation of Dichloro-indazole Byproduct 1. Stoichiometry of NCS is too high. 2. Reaction temperature is too high.1. Control Stoichiometry: Use no more than 1.05 equivalents of NCS. For initial trials, starting with 1.0 equivalent can be prudent. Rationale: Limits the availability of the chlorinating agent, preventing a second substitution.[2] 2. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 40 °C) for a longer duration. Rationale: Reduces the reaction rate, favoring the kinetically preferred mono-chlorination over the thermodynamically more demanding di-chlorination.
Formation of Other Regioisomers (e.g., C-5 Chlorination) 1. Incorrect reaction conditions favoring alternative substitution patterns.1. Confirm Starting Material: Ensure the precursor is indeed 7-Bromo-1H-indazole and not an isomer. 2. Solvent Choice: The C-3 position is electronically favored for electrophilic attack. This issue is rare but could be influenced by the solvent. Solvents like DMF or ethanol generally direct chlorination to the C-3 position. Rationale: Solvent polarity can influence the stability of the sigma complex intermediates, thereby affecting regioselectivity.
Difficult Purification / Co-elution of Impurities 1. Succinimide byproduct is not fully removed. 2. Product has similar polarity to a byproduct.1. Aqueous Wash: Perform a thorough aqueous wash after the reaction. Succinimide is water-soluble and will be removed. Rationale: Simplifies the crude mixture before chromatography or crystallization.2. Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing). 3. Crystallization: If chromatography is ineffective, attempt recrystallization. Screen various solvents (e.g., Toluene/Heptane, Ethanol/Water) to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.

digraph "Troubleshooting_Workflow" {
graph [nodesep=0.3, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Completion [label="Check Reaction Completion\n(TLC/LC-MS)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; SM_Remains [label="Starting Material\nRemains", shape=ellipse, fillcolor="#FAD2CF", fontcolor="#202124"]; Optimize_Reaction [label="Increase Time or Temp", fillcolor="#FFFFFF"]; Byproducts_Present [label="Byproducts Present", shape=ellipse, fillcolor="#FAD2CF", fontcolor="#202124"]; Check_Stoichiometry [label="Check Stoichiometry\n& Temperature", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Over_Halogenation [label="Over-halogenation?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Reduce_NCS [label="Reduce NCS Equiv.\n& Lower Temp", fillcolor="#FFFFFF"]; Purification_Issue [label="Purification Difficulty", shape=ellipse, fillcolor="#FAD2CF", fontcolor="#202124"]; Optimize_Purification [label="Optimize Wash & Recrystallize", fillcolor="#FFFFFF"]; Success [label="High Yield & Purity", shape=ellipse, fillcolor="#CEEAD6", fontcolor="#202124"];

// Edges Start -> Check_Completion; Check_Completion -> SM_Remains [label="Yes"]; Check_Completion -> Byproducts_Present [label="No"]; SM_Remains -> Optimize_Reaction; Optimize_Reaction -> Success; Byproducts_Present -> Check_Stoichiometry; Check_Stoichiometry -> Over_Halogenation; Over_Halogenation -> Reduce_NCS [label="Yes"]; Over_Halogenation -> Purification_Issue [label="No"]; Reduce_NCS -> Success; Purification_Issue -> Optimize_Purification; Optimize_Purification -> Success; }

Caption: A decision-making workflow for troubleshooting.

References

Technical Support Center: Regioselective Synthesis of 7-Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of 7-bromoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. C-7 substituted indazoles are of significant interest due to their prevalence in bioactive molecules.[1] However, achieving regioselectivity at the C-7 position presents a considerable synthetic challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these syntheses.

I. Understanding the Core Challenge: Regioselectivity in Indazole Functionalization

The indazole ring system possesses multiple reactive sites, making the selective introduction of a bromine atom at the C-7 position a non-trivial task. Direct electrophilic bromination of the parent indazole often leads to a mixture of isomers, with substitution occurring at more electronically activated positions like C-3 and C-5.[2] Therefore, achieving C-7 selectivity necessitates strategies that can override the inherent reactivity of the indazole nucleus.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: Why is direct bromination of 1H-indazole not selective for the 7-position?

A1: The electron density distribution in the 1H-indazole ring favors electrophilic attack at the C-3, C-5, and to a lesser extent, the C-1 (N-1) positions. Under acidic conditions, the indazolium cation is formed, which can further direct bromination to other positions.[2] Consequently, direct bromination with agents like N-bromosuccinimide (NBS) or bromine (Br₂) typically yields a mixture of 3-bromo-, 5-bromo-, and various di- or tri-brominated indazoles, with minimal formation of the desired 7-bromo isomer.[2]

Q2: What are the principal synthetic strategies to achieve regioselective C-7 bromination?

A2: The most successful strategies involve either pre-functionalizing the starting material to direct the reaction to the C-7 position or constructing the indazole ring with the bromine atom already in place. The key approaches include:

  • Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group on the indazole nitrogen (N-1) to guide a strong base to deprotonate the adjacent C-7 position, followed by quenching with an electrophilic bromine source.[1][3]

  • Synthesis from Pre-functionalized Precursors: This involves starting with an aniline or other aromatic precursor that already contains the necessary substituents in the correct orientation to form the 7-bromoindazole ring upon cyclization.[4][5][6]

  • Transition-Metal-Catalyzed C-H Functionalization: Emerging methods utilize transition metals to selectively activate the C-7 C-H bond for subsequent bromination.[7][8]

II. Troubleshooting Guide: Directed ortho-Metalation (DoM) for 7-Bromoindazole Synthesis

Directed ortho-metalation is a highly effective method for the regioselective functionalization of aromatic and heteroaromatic compounds.[3][9] In the context of 7-bromoindazole synthesis, a suitable directing group is installed on the N-1 position to direct lithiation specifically to the C-7 position.

Common Issues and Solutions in DoM

Q3: I am observing low yields and recovery of my starting material after my DoM reaction. What are the likely causes?

A3: This is a common issue that often points to incomplete deprotonation. Consider the following troubleshooting steps:

  • Choice of Base and Stoichiometry: Strong, sterically hindered bases like n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), or lithium diisopropylamide (LDA) are typically required.[3] Ensure you are using a sufficient excess of the base (typically 1.1-1.5 equivalents) to drive the deprotonation to completion.

  • Reaction Temperature: The deprotonation step is usually performed at low temperatures (-78 °C to -40 °C) to prevent side reactions. However, if deprotonation is sluggish, a slight increase in temperature may be necessary. Careful monitoring by TLC or online reaction monitoring is crucial.

  • Solvent and Additives: Anhydrous tetrahydrofuran (THF) is a common solvent. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and accelerating the metalation.[3]

  • Purity of Reagents and Atmosphere: Organolithium reagents are highly sensitive to moisture and air. Ensure all glassware is rigorously dried, the reaction is performed under an inert atmosphere (argon or nitrogen), and solvents are anhydrous.

Q4: My reaction is producing a mixture of isomers, including bromination at other positions. How can I improve C-7 selectivity?

A4: The formation of other isomers suggests that either the directing group is not effective enough or that other reactive sites are competing.

  • Strength of the Directing Metalation Group (DMG): The choice of the N-1 directing group is critical. Strong DMGs like carbamates (-CONEt₂) are known to be highly effective.[10] Simple alkyl or benzyl groups may not provide sufficient directing power.

  • Temperature Control during Bromination: After the lithiation step, the introduction of the electrophilic bromine source (e.g., 1,2-dibromoethane, N-bromosuccinimide) should also be done at low temperatures to prevent lithium-halogen exchange or migration of the lithium species.

  • Quenching Reagent: The choice of brominating agent can influence the outcome. Less reactive sources might require warming, which can compromise selectivity.

Experimental Protocol: DoM Synthesis of N-protected 7-Bromoindazole

This protocol provides a general framework. Optimization of temperature, reaction time, and reagents may be necessary for specific substrates.

Materials:

  • N-protected 1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the N-protected 1H-indazole (1.0 eq) in anhydrous THF.

  • Addition of TMEDA: Add TMEDA (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Bromination: Slowly add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

III. Troubleshooting Guide: Synthesis via Cyclization Strategies

An alternative and often scalable approach is to construct the 7-bromoindazole ring from a suitably substituted precursor. This avoids the direct C-H functionalization of the pre-formed indazole.

Common Issues and Solutions in Cyclization Strategies

Q5: My cyclization reaction to form the indazole ring is giving low yields. What factors should I investigate?

A5: Low yields in cyclization reactions can stem from several factors related to the starting materials and reaction conditions.

  • Purity of Starting Materials: Ensure the precursor (e.g., a substituted 2-aminobenzonitrile or a 2-halobenzaldehyde) is pure. Impurities can interfere with the cyclization.

  • Reaction Conditions for Diazotization/Cyclization: For syntheses starting from anilines, the diazotization step is critical.[4] Control of temperature (typically -10 °C to 0 °C) and the rate of addition of sodium nitrite are crucial to prevent decomposition of the diazonium salt.

  • Hydrazine-based Cyclizations: When using hydrazine to form the pyrazole ring, the reaction temperature and time are important parameters.[5][6][11] Overheating can lead to decomposition and side product formation.

  • Catalyst and Reaction Atmosphere: For transition-metal-catalyzed cyclizations, the choice of catalyst, ligand, and base, as well as maintaining an inert atmosphere, are paramount for achieving high yields.[7]

Q6: I am having difficulty purifying the 7-bromoindazole from its isomers. What are the best methods for separation?

A6: The separation of bromoindazole isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and use a high-resolution silica gel. A shallow gradient can improve separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the major isomer.[12] Mixed solvent systems are often employed.[12]

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.

Data Presentation: Comparison of Synthetic Strategies
StrategyKey PrecursorTypical ReagentsAdvantagesCommon Challenges
Directed ortho-Metalation N-protected Indazolen-BuLi, TMEDA, 1,2-dibromoethaneHigh regioselectivity, versatileRequires anhydrous/inert conditions, strong bases
Sandmeyer-type Reaction 7-AminoindazoleHBr, NaNO₂, CuBrUtilizes a commercially available precursorDiazonium salt instability, moderate yields[4]
Cyclization of Substituted Anilines 2-Bromo-6-methylanilineNaNO₂, acidGood for specific substitution patternsLimited precursor availability
Hydrazine Cyclization 2-Bromo-6-fluorobenzonitrileHydrazine hydrateOften high yielding, scalable[5][6]Potential for side reactions with hydrazine

IV. Visualization of Key Processes

Logical Workflow for Troubleshooting Low Yield in DoM

G start Low Yield in DoM Reaction check_deprotonation Check for Complete Deprotonation start->check_deprotonation sub_deprotonation1 Increase Base Equivalents check_deprotonation->sub_deprotonation1 sub_deprotonation2 Add TMEDA check_deprotonation->sub_deprotonation2 sub_deprotonation3 Slightly Increase Temperature check_deprotonation->sub_deprotonation3 check_reagents Verify Reagent Quality sub_reagents1 Use Freshly Titrated n-BuLi check_reagents->sub_reagents1 sub_reagents2 Ensure Anhydrous Solvents check_reagents->sub_reagents2 check_conditions Review Reaction Conditions sub_conditions1 Ensure Rigorous Inert Atmosphere check_conditions->sub_conditions1 sub_conditions2 Optimize Reaction Time check_conditions->sub_conditions2 sub_deprotonation1->check_reagents sub_deprotonation2->check_reagents sub_deprotonation3->check_reagents sub_reagents1->check_conditions sub_reagents2->check_conditions end Improved Yield sub_conditions1->end sub_conditions2->end

Caption: Troubleshooting workflow for low yields in DoM reactions.

Key Synthetic Pathways to 7-Bromoindazole

G cluster_0 Directed ortho-Metalation cluster_1 Cyclization from Aniline cluster_2 Cyclization from Benzonitrile indazole N-Protected Indazole lithiated 7-Lithio-indazole Intermediate indazole->lithiated 1. n-BuLi, TMEDA 2. -78 °C dom_product N-Protected-7-bromoindazole lithiated->dom_product Br-source (e.g., C₂H₄Br₂) aniline 2-Bromo-6-methylaniline diazonium Diazonium Salt aniline->diazonium NaNO₂, Acid cyclization_product 7-Bromoindazole diazonium->cyclization_product Intramolecular Cyclization benzonitrile 2-Bromo-6-substituted Benzonitrile hydrazine_adduct Hydrazine Adduct benzonitrile->hydrazine_adduct Hydrazine cyclization_product2 Substituted 7-Bromoindazole hydrazine_adduct->cyclization_product2 Heat, Cyclization

Caption: Overview of major synthetic routes to 7-bromoindazoles.

V. Spectroscopic Differentiation of Bromoindazole Isomers

Q7: How can I use ¹H NMR to distinguish between 7-bromoindazole and other isomers like 5-bromo- or 6-bromoindazole?

A7: ¹H NMR spectroscopy is a powerful tool for isomer differentiation. The key is to analyze the coupling patterns and chemical shifts of the aromatic protons.

  • 7-Bromo-1H-indazole: You will typically observe three aromatic protons. The proton at C-4 will appear as a doublet, coupled to the C-5 proton. The C-5 proton will be a triplet (or doublet of doublets), coupled to both C-4 and C-6 protons. The C-6 proton will be a doublet, coupled to the C-5 proton. The relative positions of these signals are characteristic.

  • 5-Bromo-1H-indazole: The proton at C-4 will be a doublet, coupled to the C-6 proton. The C-6 proton will also be a doublet, coupled to C-4. The C-7 proton will appear as a singlet (or a narrow doublet due to long-range coupling).

  • Distinguishing N-1 vs. N-2 Isomers: In cases where N-alkylation or N-acylation occurs, mixtures of N-1 and N-2 isomers can form. The ¹H NMR spectra are distinct: the C-7 proton of an N-2 isomer is significantly deshielded and appears at a higher frequency (further downfield) compared to the C-7 proton of the corresponding N-1 isomer.[13]

IsomerExpected ¹H NMR Pattern in Aromatic RegionKey Differentiating Feature
7-Bromo-1H-indazole Doublet, Triplet, DoubletCharacteristic three-proton spin system.
5-Bromo-1H-indazole Doublet, Doublet, SingletPresence of a singlet for the C-7 proton.
6-Bromo-1H-indazole Singlet, Doublet, DoubletPresence of a singlet for the C-5 or C-7 proton.

Note: The exact chemical shifts and coupling constants will depend on the solvent and any other substituents on the indazole ring. 2D NMR techniques like COSY and HMBC can be invaluable for unambiguous assignment.[11]

VI. Conclusion

The regioselective synthesis of 7-bromoindazoles is a challenging yet achievable goal. Success hinges on selecting the appropriate synthetic strategy—be it directed metalation or a cyclization approach—and carefully optimizing the reaction conditions. This guide provides a starting point for troubleshooting common issues, but empirical optimization for each specific substrate is often necessary. By understanding the underlying chemical principles and potential pitfalls, researchers can more efficiently access these valuable building blocks for drug discovery and development.

References

Technical Support Center: Purification of 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-Bromo-3-chloro-1H-indazole (CAS No. 885271-75-0). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, achieving high purity is critical for downstream success.[1]

This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties and common challenges associated with this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the fundamental properties of your compound is the first step toward designing a rational purification strategy. Key characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Purification
Molecular Formula C₇H₄BrClN₂[1][2]Confirms the elemental composition.
Molecular Weight 231.48 g/mol [1][2]Essential for calculating molar equivalents and interpreting mass spectrometry data.
Appearance White to light yellow solid[1][2]A significant deviation in color (e.g., dark brown or oily) indicates substantial impurities.
Storage Conditions 2-8°C, protected from light and moisture[2]Suggests potential for degradation over time if not stored properly, which could introduce new impurities.
Predicted pKa ~11.54 (for a similar indazole)[3]The indazole N-H proton is weakly acidic. The molecule can be deprotonated with a strong base, but it is generally not ionizable enough for acid-base extraction purification under standard conditions.
Predicted XLogP3 3.3 (for a similar isomer)[4]This value indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF, and poor solubility in water.

The moderate lipophilicity is a critical parameter. It dictates that the primary purification methods will be based on differential solubility in organic solvents (recrystallization) or differential adsorption to a solid phase (chromatography).

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities are typically byproducts or unreacted starting materials from the synthetic route. While the specific synthesis can vary, common routes to substituted indazoles often present predictable impurity profiles.[5]

  • Starting Materials: Incomplete consumption of precursors is a common source of impurities.

  • Regioisomers: During the formation of the indazole ring or subsequent halogenation steps, other isomers can form. For example, you might encounter isomers with bromine or chlorine at different positions on the ring.[5]

  • Over-halogenated Byproducts: The reaction conditions that install the bromine or chlorine can sometimes lead to the addition of a second halogen atom, resulting in dibromo-chloro or bromo-dichloro species.[6]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, THF, Ethyl Acetate) are common trace impurities that can often be removed by drying under a high vacuum.[5]

Identifying these impurities is typically achieved using analytical techniques like HPLC, LC-MS, and NMR spectroscopy.[7]

Part 2: Troubleshooting Guide for Purification Techniques

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[8]

Q3: I've tried to recrystallize my crude product, but it "oils out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid or amorphous solid rather than an ordered crystal lattice.[7][9] This is a common problem, especially with impure samples.

Causality: The presence of impurities disrupts the crystal lattice formation. A solution that is too concentrated or cools too quickly can also lead to the saturation point being exceeded at a temperature above the compound's melting point (or the melting point of the impure mixture), causing it to separate as an oil.

Solutions:

  • Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[8]

  • Slow Down the Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Do not move it directly to an ice bath. Slow cooling provides the necessary time for proper crystal nucleation and growth.[8][9]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[8]

  • Consider a Solvent System Change: If the problem persists, your chosen solvent may be too "good." Try a two-solvent system (e.g., Ethanol/Water or Toluene/Heptane) where the compound is soluble in the "solvent" and insoluble in the "anti-solvent."[8]

G A Dissolve crude product in minimum amount of hot 'good' solvent (e.g., Ethanol) B Slowly add hot 'bad' solvent (anti-solvent, e.g., Water) dropwise until solution becomes persistently turbid. A->B C Add a few drops of hot 'good' solvent to just redissolve the turbidity. B->C D Allow solution to cool slowly to room temperature. C->D E Cool further in an ice bath to maximize precipitation. D->E F Collect crystals via vacuum filtration. Wash with ice-cold anti-solvent. E->F

Caption: Troubleshooting poor column chromatography separation.

Part 3: Experimental Protocols

The following are generalized, step-by-step protocols that should be optimized for your specific crude material.

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

Objective: To determine the optimal solvent system for column chromatography and to quickly assess the purity of fractions.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Various solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., Dichloromethane).

  • Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.

  • Prepare a small amount of your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes) and pour it into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the chamber.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

  • Repeat with different solvent systems until the desired spot has an Rƒ of 0.2-0.4 and is well-separated from impurities.

Protocol 2: Large-Scale Purification without Column Chromatography

Objective: To purify the material via precipitation/recrystallization, avoiding chromatography. This method is adapted from a procedure for a structurally similar compound and may require optimization. [6][10][11][12] Materials:

  • Crude this compound

  • 2-Methyltetrahydrofuran (2-MeTHF) or another suitable solvent

  • Water

  • Reaction vessel with overhead stirring

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a reaction vessel, suspend the crude material in a suitable organic solvent (e.g., 2-MeTHF, 5 volumes). Heat the mixture to facilitate dissolution.

  • Aqueous Wash: If starting materials or inorganic salts are potential impurities, perform a hot wash with water or a mild aqueous base (like sodium bicarbonate solution) to remove them. Separate the organic layer.

  • Precipitation/Crystallization:

    • Single Solvent: If a good single recrystallization solvent was identified, concentrate the organic solution and allow it to cool slowly to induce crystallization.

    • Anti-Solvent: Alternatively, slowly add an anti-solvent (e.g., heptane or water) to the warm organic solution until turbidity is observed, then cool slowly.

  • Isolation: Once precipitation is complete, cool the slurry in an ice bath for at least 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Dry the purified solid under a high vacuum to a constant weight.

This non-chromatographic method is highly advantageous for large-scale synthesis as it is more economical and scalable. [6][10]Its success is highly dependent on the impurity profile.

References

Technical Support Center: Scale-Up Synthesis of 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-3-chloro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical protocols to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common strategy involves a multi-step synthesis that is amenable to scale-up. A representative route starts from a substituted benzonitrile, proceeds through a bromination and a cyclization to form a 3-amino-7-bromo-1H-indazole intermediate, followed by a Sandmeyer reaction to install the 3-chloro group. A recently developed practical synthesis for a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights the industrial preference for routes that use inexpensive starting materials and avoid chromatographic purifications.[1]

Q2: Why is strict temperature control so critical during the diazotization step?

The diazotization of an aromatic amine to form a diazonium salt is a highly exothermic reaction. Aryl diazonium salts are notoriously unstable at elevated temperatures.[2] If the temperature rises above the recommended 0–5 °C range, the diazonium salt can rapidly decompose, leading to a violent evolution of nitrogen gas and the formation of unwanted phenolic impurities. This not only severely reduces yield but also poses a significant safety risk, especially in a large-scale reactor where heat dissipation is less efficient.

Q3: What are the primary safety hazards to consider during the scale-up of this synthesis?

There are three primary safety concerns:

  • Thermal Runaway: The bromination and diazotization steps are highly exothermic.[3] Without proper heat management, a thermal runaway can occur. It is critical to understand the reaction calorimetry and ensure the reactor's cooling capacity is sufficient for the batch size.

  • Gas Evolution: The diazotization and the subsequent Sandmeyer reaction produce a large volume of nitrogen gas.[2] The reactor and off-gas system must be designed to handle this gas evolution safely to prevent over-pressurization.

  • Hazardous Reagents: The process often uses corrosive acids (sulfuric acid, hydrochloric acid), toxic reagents like hydrazine, and potentially unstable intermediates (diazonium salts).[4][3] Appropriate personal protective equipment (PPE), engineering controls (fume hoods, closed systems), and established quenching procedures are mandatory.

Q4: Is it feasible to purify the final product using column chromatography on a large scale?

While possible, column chromatography is generally avoided for large-scale production due to high solvent consumption, low throughput, and significant cost.[5][1] The goal of a scalable process is to produce a product that can be purified through simple crystallization. Process development should focus on controlling the reaction to minimize impurities, allowing for isolation of the final product with high purity by direct crystallization and washing.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process.

Problem / Observation Potential Root Cause(s) Recommended Solutions & Explanations
Low Yield & Impurity Formation in Bromination Step 1. Poor Regioselectivity: Bromination occurs at undesired positions on the aromatic ring.[6] 2. Over-bromination: Formation of di-bromo or other poly-brominated species. 3. Exothermic Event: A temperature spike during reagent addition can accelerate side reactions.[3]1. Optimize Brominating Agent & Conditions: Use N-Bromosuccinimide (NBS) in a strong acid like H₂SO₄ for better regiocontrol compared to liquid bromine.[3] 2. Stoichiometric Control: Use a slight excess (e.g., 1.05-1.10 equivalents) of the brominating agent and monitor the reaction by HPLC to avoid over-bromination. 3. Controlled Addition: Add the brominating agent slowly and sub-surface to ensure rapid mixing and heat dissipation. For large scales, a controlled addition pump is essential.
Incomplete Diazotization (Starting Material Remains) 1. Insufficient Nitrous Acid: The stoichiometry of sodium nitrite is too low. 2. Poor Mixing: The aqueous sodium nitrite solution is not dispersing effectively in the acidic slurry of the amine. 3. Temperature Too Low: The reaction may be too sluggish below 0 °C.1. Verify Stoichiometry: Ensure 1.0 to 1.1 equivalents of high-purity sodium nitrite are used. 2. Improve Agitation & Addition: Increase the reactor's agitation speed. Add the sodium nitrite solution slowly below the surface of the reaction mixture to promote immediate reaction. 3. Maintain Temperature: Keep the temperature strictly within the 0–5 °C range.
Low Yield & Tar Formation in Sandmeyer Reaction 1. Diazonium Salt Decomposition: The diazonium salt decomposed before it could react with the copper catalyst.[7] 2. Inactive Catalyst: The Copper(I) chloride (CuCl) has oxidized to the less active Cu(II) state. 3. Phenolic Impurities: The diazonium salt reacted with water instead of the chloride.[2]1. Streamline Process: Use the diazonium salt solution immediately after it is prepared. Do not let it warm up. The addition of the cold diazonium solution to the CuCl solution should be controlled. 2. Use Fresh Catalyst: Use freshly prepared or high-purity CuCl. The solution should be bright green or colorless; a dark brown or blue color indicates oxidation. 3. Control Reaction Conditions: Ensure a sufficiently acidic environment and maintain a low temperature during the initial phase of the reaction to suppress the competing hydroxylation reaction.
Product Fails to Crystallize or Oils Out 1. High Impurity Load: The presence of side-products or residual starting materials can inhibit crystal lattice formation. 2. Incorrect Solvent System: The chosen solvent/anti-solvent system is not optimal for crystallization. 3. Rapid Cooling: Cooling the solution too quickly can lead to oiling out instead of crystallization.1. Improve Upstream Purity: Re-evaluate the reaction and work-up steps to minimize impurity formation. An additional wash or charcoal treatment of the crude solution may be necessary. 2. Solvent Screening: Perform small-scale screening to find a suitable solvent system for robust crystallization. 3. Controlled Cooling & Seeding: Implement a programmed cooling profile. Add a small amount of pure seed crystals at the appropriate temperature to induce crystallization.

Process Workflow and Critical Control Points

The following diagram illustrates a typical synthetic workflow for this compound, highlighting the critical parameters that must be controlled during scale-up.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Indazole Formation cluster_2 Step 3: Sandmeyer Reaction A Substituted Benzonitrile B Bromination Reaction CCP 1: Temp Control Addition Rate A->B NBS, H₂SO₄ C Crude 7-Bromo Intermediate B->C Work-up D Cyclization with Hydrazine CCP 2: Exotherm Control Impurity Profile C->D Hydrazine Hydrate, Solvent E 7-Bromo-3-amino-1H-indazole D->E Isolation F Diazotization CCP 3: Temp (0-5°C) Gas Evolution E->F NaNO₂, HCl G Sandmeyer Chlorination CCP 4: Catalyst Activity Addition Rate F->G CuCl H This compound G->H Work-up & Crystallization

Caption: Synthetic workflow with Critical Control Points (CCPs).

Key Scale-Up Parameter Comparison

ParameterLab Scale (1-100 g)Pilot / Plant Scale (10-1000 kg)Rationale for Change
Reagent Addition Manual addition via dropping funnel.Automated dosing pumps with precise flow control.Ensures consistent reaction profile, improves safety, and allows for better temperature management by linking addition rate to reactor temperature.
Temperature Control Ice/water or dry ice/acetone baths.Jacketed reactor with circulating thermal fluid (heating/cooling).Surface area-to-volume ratio decreases dramatically on scale-up, making bath cooling ineffective. Jacketed reactors provide controlled and uniform heat transfer.
Mixing Magnetic stir bar.Overhead mechanical stirrer with optimized impeller design (e.g., pitched-blade turbine, anchor).Ensures homogeneity in large volumes, prevents solids from settling in slurries, and improves heat and mass transfer.
Work-up / Isolation Separatory funnel, Buchner funnel.Jacketed filter-dryer or centrifuge.Manual extractions and filtrations are impractical and unsafe at scale. Contained systems reduce operator exposure and solvent losses.
Process Monitoring Thin-Layer Chromatography (TLC).High-Performance Liquid Chromatography (HPLC), Process Analytical Technology (PAT) like in-situ IR.Provides quantitative, real-time data on reaction completion and impurity formation, enabling tighter process control.

Experimental Protocols for Scale-Up

Protocol 1: Scale-Up Considerations for Diazotization and Sandmeyer Reaction in a Jacketed Reactor

This protocol assumes the synthesis of the 7-Bromo-3-amino-1H-indazole intermediate has been completed and the material is of sufficient purity.

  • Reactor Preparation: Ensure the glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen. Start the agitator at a speed determined during process development to ensure good mixing without excessive splashing.

  • Charge & Cooling: Charge the 7-Bromo-3-amino-1H-indazole and the appropriate acid (e.g., HCl). Cool the reactor jacket to -5 °C to bring the internal batch temperature to 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Using a calibrated dosing pump, add the nitrite solution sub-surface over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The addition rate should be automatically slowed or stopped if the temperature approaches this limit. Monitor off-gas for nitrogen evolution.

  • Catalyst Preparation: In a separate, suitable vessel, prepare a solution or slurry of Copper(I) chloride in concentrated HCl.

  • Sandmeyer Reaction: Once diazotization is complete (as confirmed by an in-process check, e.g., starch-iodide paper for excess nitrous acid), transfer the cold diazonium salt solution via a pressure-equalized line into the vessel containing the CuCl catalyst over 1-2 hours. Maintain the temperature of the receiving vessel as per the developed process (often room temperature to allow for controlled decomposition). A steady evolution of nitrogen gas should be observed.

  • Reaction Completion & Work-up: Stir the reaction mixture until completion is confirmed by HPLC. Proceed with the established work-up procedure, which may involve quenching, extraction with a suitable solvent (e.g., ethyl acetate), washes, and solvent swaps to prepare for crystallization.

  • Isolation: Isolate the crude product. Perform crystallization by cooling the solution according to a pre-defined profile and seeding if necessary. The final product is collected by centrifugation, washed with a cold anti-solvent, and dried under vacuum.

References

Technical Support Center: Optimizing Coupling Reactions with 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-3-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic workflows. As a dihalogenated heterocycle, this compound presents unique challenges and opportunities, primarily centered on achieving chemoselective functionalization. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols for the most common palladium-catalyzed cross-coupling reactions.

Core Concept: Understanding Chemoselectivity

The primary consideration when working with this compound is the differential reactivity of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The C-Br bond is significantly weaker and more reactive than the C-Cl bond, leading to a strong inherent preference for oxidative addition at the C7-Br position.[1][2] This allows for selective functionalization at C7 while leaving the C3-Cl position available for subsequent transformations.

Frequently Asked Questions: Chemoselectivity

Q: Which position, C7-Br or C3-Cl, will react first in a standard cross-coupling reaction?

A: The C7-Bromo position will react preferentially under typical palladium-catalyzed conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The general reactivity order for aryl halides in oxidative addition is I > Br > OTf > Cl.[3] This inherent reactivity difference is the foundation for achieving selective C7 functionalization.

Q: Is it possible to functionalize the C3-Cl position selectively?

A: Direct selective coupling at C3 in the presence of the C7-bromo group is highly challenging and generally not feasible due to the aforementioned reactivity difference. The standard approach is a sequential strategy: first, couple at the C7-bromo position, and then, using more forcing conditions or specialized catalyst systems designed for aryl chlorides, perform a second coupling at the C3-chloro position.[4][5]

Q: Does the indazole N-H proton interfere with the reaction?

A: Yes, the acidic N-H proton can significantly impact the reaction.[1] It can be deprotonated by the base, potentially altering the electronic properties of the substrate or coordinating with the palladium catalyst, thereby inhibiting catalysis. For many reactions, especially Buchwald-Hartwig aminations, protecting the N-H group (e.g., with a Boc, SEM, or THP group) is highly recommended to prevent side reactions like N-arylation and improve reproducibility.[1][6]

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C7-bromo position with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.

Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling

Q: I am seeing low to no conversion of my starting material. What should I do?

A: Low conversion is a common issue that can be addressed systematically.

  • Catalyst Inactivity: Ensure your palladium source and ligand are active. Using a pre-catalyst, which readily forms the active Pd(0) species, can be beneficial.[1][7] Ensure the reaction is performed under strictly anaerobic (inert gas) conditions, as oxygen can deactivate the Pd(0) catalyst.

  • Base Selection: The base is critical for the transmetalation step. If you are using a weaker base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[1] The base must be sufficiently strong to facilitate the transfer of the organic group from boron to palladium.

  • Solvent & Temperature: Ensure your substrates are fully dissolved. A solvent mixture like dioxane/water is common, but solubility issues may require exploring other systems like DMF or toluene/water.[8][9] Increasing the temperature can also accelerate a sluggish reaction, but be mindful of potential decomposition.[1]

Q: My main side product is the debrominated starting material (3-chloro-1H-indazole). How can I prevent this?

A: Debromination (or hydrodehalogenation) occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the aryl group.[1]

  • Optimize Base: Strong bases in the presence of trace water or alcohol solvents can generate Pd-H species. Switch to a milder, anhydrous base like K₃PO₄ or Cs₂CO₃.[1]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[1]

  • Control Water Content: While some water is often necessary for Suzuki couplings (especially with boronic acids), excessive amounts can promote dehalogenation. Try to control the water content in your solvent system precisely.

Q: The reaction is working, but the yield is moderate. How can I optimize it?

A:

  • Ligand Screening: The ligand has a profound effect on the reaction outcome. Screen a panel of ligands, including classic PPh₃ and more advanced biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), to find the optimal choice for your specific substrate.[7][10]

  • Reagent Stoichiometry: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.

  • Temperature & Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Pushing the reaction for too long at high temperatures can lead to product degradation or increased side reactions.

Data Summary: Recommended Starting Conditions for C7-Suzuki Coupling
ParameterRecommended ConditionRationale & Comments
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) precursors.
Ligand SPhos or XPhos (2-5 mol%)Bulky, electron-rich ligands often give superior results over PPh₃, improving rates and minimizing side reactions.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases for transmetalation; often provide better results and less dehalogenation than K₂CO₃.[1][11]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A standard solvent system that works for a wide range of substrates. Ensure reagents are soluble.[7][11]
Temperature 80-110 °CStart around 90 °C and adjust as needed based on reaction progress and stability of substrates.
Experimental Protocol: General Procedure for C7-Selective Suzuki Coupling
  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add the catalyst mixture to the Schlenk tube under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of H₂O) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization: Troubleshooting Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Problem: Low Yield check_sm Starting Material Recovered? start->check_sm check_side_products Side Products Observed? start->check_side_products sm_yes Yes check_sm->sm_yes Predominantly sp_yes Yes check_side_products->sp_yes Predominantly catalyst Check Catalyst: - Use Pre-catalyst - Degas Rigorously - Increase Loading sm_yes->catalyst Cause: Inactive Catalyst base Check Base: - Use Stronger Base (K₃PO₄, Cs₂CO₃) - Ensure Anhydrous sm_yes->base Cause: Poor Transmetalation temp Increase Temperature sm_yes->temp Cause: Sluggish Reaction dehalogenation Debromination? - Use Milder Base - Use Bulky Ligand - Lower Temperature sp_yes->dehalogenation If Yes other_side_rxn Other Products? - Lower Temperature - Reduce Rxn Time - Screen Ligands sp_yes->other_side_rxn If No Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) tm_complex Ar-Pd(II)-Nu(L)₂ (Transmetalation/Coordination) oa_complex->tm_complex Transmetalation (+ Nu-M) or Amine Coordination/Deprotonation tm_complex->pd0 Regeneration product Ar-Nu (Coupled Product) tm_complex->product Reductive Elimination center

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected byproducts in their synthesis of indazole cores. As a privileged scaffold in medicinal chemistry, the clean and efficient synthesis of indazoles is paramount.[1][2][3] This document provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format to address specific challenges encountered in common indazole synthesis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues in Classical Indazole Syntheses

A1: Underlying Cause and Mechanistic Insight

The Jacobsen synthesis relies on the diazotization of an N-acylated o-toluidine derivative followed by an intramolecular cyclization.[4] The mechanism involves an initial acyl shift, which is often the rate-determining step, followed by an intramolecular azo coupling.[5] Incomplete reaction or the formation of stable diazonium intermediates often points to issues in the nitrosation or cyclization steps. Insufficiently acidic conditions can lead to incomplete diazotization, while low temperatures, though necessary to control the exothermic reaction, might not provide enough energy for the cyclization to proceed to completion.

Troubleshooting Protocol:

  • Optimize Nitrosation Temperature: While cooling in an ice bath is standard, ensure the temperature does not drop too low for your specific substrate. A controlled temperature range, for instance, between 1-4 °C, is often optimal for the introduction of nitrous gases.[6]

  • Ensure Anhydrous Conditions: Water can compete with the intramolecular cyclization by reacting with the diazonium intermediate. Ensure all reagents and solvents are thoroughly dried.

  • Choice of Acid and Solvent: The original Jacobsen protocol uses acetic acid and acetic anhydride.[5] The anhydride serves to both acetylate the starting material and consume any water present. Ensure a sufficient excess of acetic anhydride is used.

  • Post-Nitrosation Warming: After the nitrosation is complete (indicated by the cessation of gas evolution), a carefully controlled warming of the reaction mixture to room temperature or slightly above can provide the necessary activation energy for the cyclization step. Monitor this step carefully by TLC or LC-MS to avoid decomposition.

A2: Underlying Cause and Mechanistic Insight

The Cadogan cyclization is a powerful but often harsh method for synthesizing 2H-indazoles, typically requiring high temperatures and strong reducing agents like trialkyl phosphites.[7][8] The reaction is widely accepted to proceed through the deoxygenation of the nitro group to a nitrene intermediate, which then undergoes cyclization.[7][9][10] However, non-nitrene pathways involving nitroso intermediates are also possible.[7][9]

  • Over-reduction: The strong reducing conditions required for nitrene formation can also lead to the complete reduction of the nitro group to an amine if the intramolecular cyclization is slow.[7]

  • 3-Alkoxy-2H-indazole Formation: If a primary alcohol is used as the solvent, it can react with an intermediate to form a hemiaminal ether, which can then lead to the corresponding 3-alkoxy-2H-indazole.[7]

Troubleshooting Workflow:

// Nodes Start [label="Problem:\nOver-reduction or\n3-Alkoxy Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reducer [label="Evaluate Reducing Agent", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Evaluate Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Optimize Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Reducer [label="Switch to milder reducer\n(e.g., tri-n-butylphosphine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Solvent [label="Use aprotic or\nnon-primary alcohol solvent\n(e.g., i-PrOH, Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Lower reaction temp.\n(e.g., 80 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Improved Selectivity for\n2H-Indazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reducer [label="High aniline byproduct"]; Start -> Check_Solvent [label="3-Alkoxy byproduct observed"]; Start -> Check_Temp [label="General lack of selectivity"]; Check_Reducer -> Solution_Reducer; Check_Solvent -> Solution_Solvent; Check_Temp -> Solution_Temp; Solution_Reducer -> Outcome; Solution_Solvent -> Outcome; Solution_Temp -> Outcome; } dot Caption: Troubleshooting workflow for Cadogan cyclization byproducts.

Recommended Actions:

IssueRecommended ActionRationaleReference
Over-reduction to anilineSwitch from excess trialkyl phosphites to a milder reducing agent like tri-n-butylphosphine.Tri-n-butylphosphine can promote the reductive cyclization under milder conditions, minimizing exhaustive reduction of the nitro group.[11]
Formation of 3-alkoxy-2H-indazoleChange the solvent from a primary alcohol (e.g., methanol, ethanol) to a secondary alcohol like isopropanol (i-PrOH) or an aprotic solvent like toluene.Secondary alcohols are less prone to forming the hemiaminal ether intermediate that leads to the alkoxy byproduct.[7][7][11]
Harsh reaction conditionsModern protocols allow the Cadogan reaction to proceed at lower temperatures, such as 80 °C, which can improve selectivity.Milder conditions can favor the desired cyclization pathway over competing side reactions.[7][11][11]
Category 2: Regioselectivity Issues in Modern Syntheses

A3: Underlying Cause and Mechanistic Insight

The regioselectivity of N-functionalization on the indazole core is a well-known challenge. Both N1 and N2 are nucleophilic, and their relative reactivity can be influenced by electronic effects, steric hindrance, and the reaction conditions (e.g., base, solvent, catalyst).[12][13] In many base-mediated SN2 alkylations, a mixture of isomers is common.[12] Transition-metal-catalyzed methods, while powerful, can also lead to mixtures if the directing-group strategy or ligand environment does not sufficiently differentiate the two nitrogen atoms.[14][15]

Strategies for Controlling Regioselectivity:

  • Thermodynamic vs. Kinetic Control: In some cases, one isomer is thermodynamically more stable (often the 1H-tautomer), while the other is the kinetic product.[16] It may be possible to isomerize an undesired kinetic product to the thermodynamic one by heating or treatment with acid/base.

  • Catalyst and Ligand Choice: In palladium-catalyzed cross-coupling reactions, the choice of ligand can be critical. For example, specific phosphine ligands can favor the formation of one isomer over the other.[1]

  • Directing Groups: The use of a removable directing group at a specific position on the indazole ring can sterically or electronically favor functionalization at a single nitrogen.

  • Metal-Free Catalysis: Recent advances have shown that strong acids like triflic acid (TfOH) can catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds, completely avoiding the N1-isomer.[17]

Experimental Protocol for Selective N1-Alkylation (Reductive Amination Approach):

This two-step, one-purification protocol has been shown to be highly selective for the N1 position, avoiding the N2 isomer.[12]

  • Enamine Formation:

    • To a solution of your indazole (1.0 equiv) in a suitable solvent (e.g., toluene), add the desired aldehyde (1.5 equiv).

    • Add a catalytic amount of a dehydrating agent or use a Dean-Stark trap to remove water.

    • Heat the reaction mixture until TLC or LC-MS analysis shows complete consumption of the starting indazole and formation of the N1-enamine intermediate.

  • Hydrogenation:

    • Cool the reaction mixture and carefully add a hydrogenation catalyst (e.g., 5% Pt/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., 40 psi) at a suitable temperature (e.g., 30 °C).

    • Monitor the reaction for the disappearance of the enamine and formation of the N1-alkylated indazole.

    • Upon completion, filter the catalyst and purify the product by column chromatography.

A4: Underlying Cause and Mechanistic Insight

The Sundberg synthesis involves the thermal or photochemical decomposition of a vinyl azide to generate a vinyl nitrene, which then cyclizes to form an indole.[18] However, the reaction pathway can be complex. Depending on the substitution pattern and reaction conditions, the azide can undergo alternative cyclization pathways. If the starting material has a structure that can also be viewed as an o-azidoaryl derivative with an adjacent reactive site, cyclization can occur to form an indazole ring system. This is particularly plausible if the vinyl group is part of a larger system that can be activated towards cyclization. For example, pyrolysis of certain aryl azides can lead to insertion of the nitrene into a C-H bond, and if this leads to a five-membered ring containing two nitrogen atoms, an indazole derivative can be formed.[18]

Mitigation Strategies:

  • Substrate Design: Re-evaluate the structure of your starting material. If an alternative cyclization pathway to an indazole is sterically or electronically favorable, consider modifying the substrate to disfavor this pathway.

  • Reaction Conditions: The Sundberg reaction is often sensitive to temperature. Lowering the thermolysis temperature or switching to photochemical conditions might favor the desired indole-forming pathway over the indazole-forming one.

  • Analytical Characterization: Carefully characterize all byproducts using techniques like NMR, MS, and X-ray crystallography if possible. Understanding the exact structure of the byproduct is crucial for deducing the unintended reaction pathway.[19]

Visualizing Reaction Mechanisms

Understanding the mechanistic pathways is key to troubleshooting. Below are simplified diagrams for the Jacobsen and Cadogan cyclizations, highlighting the desired product and potential byproduct routes.

// Nodes Start [label="N-Acyl-o-toluidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Diazonium Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Indazole [label="1H-Indazole\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Side Reactions\n(e.g., reaction with H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Diazonium [label="Nitrosation\n(HNO2)"]; Diazonium -> Indazole [label="Intramolecular\nCyclization"]; Diazonium -> Side_Product [label="Incomplete Cyclization\nor Presence of H2O"]; } dot Caption: Simplified mechanism of the Jacobsen Indazole Synthesis.

// Nodes Start [label="o-Nitroarylimine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="Nitroso Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Nitrene [label="Nitrene Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Indazole [label="2H-Indazole\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Over_Reduced [label="Aniline Byproduct\n(Over-reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Nitroso [label="P(OR)3\n-PO(OR)3"]; Nitroso -> Nitrene [label="P(OR)3\n-PO(OR)3"]; Nitrene -> Indazole [label="Cyclization"]; Start -> Over_Reduced [label="Excess P(OR)3\nHigh Temp"]; } dot Caption: Key intermediates in the Cadogan Reductive Cyclization.

This guide provides a starting point for addressing common issues in indazole synthesis. Successful troubleshooting requires careful analysis of reaction outcomes, a solid understanding of the underlying mechanisms, and systematic optimization of reaction parameters.

References

Technical Support Center: Alternative Synthetic Routes to Avoid Hazardous Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to pioneering safer, more sustainable chemical synthesis in pharmaceutical research and development. Traditional synthetic routes often rely on reagents and solvents that pose significant risks to researchers and the environment.[1][2][3] This guide is structured to provide practical, actionable solutions to common challenges encountered when transitioning to greener alternatives. It is designed for drug development professionals, researchers, and scientists who are committed to integrating the principles of green chemistry into their daily work.[1][4][5]

Our approach is not just to provide protocols, but to empower you with the underlying principles and troubleshooting logic to overcome experimental hurdles.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of green chemistry and provides answers to common questions researchers have when considering a shift away from hazardous reagents.

Q1: What exactly constitutes a "hazardous reagent" in the context of drug synthesis?

A1: A hazardous reagent is any substance used in a chemical process that poses a risk to human health or the environment.[6][7] These risks can be categorized as:

  • Physical Hazards: Explosive, flammable, or highly reactive substances (e.g., Grignard reagents, sodium azide, pyrophorics).[8][9][10]

  • Health Hazards: Toxic, carcinogenic, mutagenic, or teratogenic compounds (e.g., heavy metal catalysts like chromium, hazardous solvents like benzene or dichloromethane, and reagents like dimethyl sulfate).[6][10][11]

  • Environmental Hazards: Substances that are persistent, bioaccumulative, or toxic to aquatic life, or that contribute to pollution (e.g., chlorinated solvents, phosphate reagents).[1][2]

The goal of green chemistry is to design processes that reduce or entirely eliminate the use and generation of such substances.[4][5][12]

Q2: I've heard about the "12 Principles of Green Chemistry," but how do they practically apply to my work in API synthesis?

A2: The 12 Principles, developed by Paul Anastas and John Warner, provide a strategic framework for sustainable chemical innovation.[1][4] Here’s a practical breakdown for an API chemist:

  • Prevention & Atom Economy (Principles 1 & 2): Instead of focusing on yield alone, design your synthesis so that the maximum number of atoms from your starting materials end up in the final API, minimizing waste.[1][5][13] This pushes you to favor reactions like additions and cycloadditions over substitutions and eliminations.

  • Less Hazardous Syntheses & Safer Chemicals (Principles 3 & 4): Actively choose reagents and design intermediates and final products that have minimal toxicity.[1][6][14] This involves consulting safety data and sometimes requires redesigning the molecular target itself to avoid toxicophores.

  • Safer Solvents & Energy Efficiency (Principles 5 & 6): Solvents constitute a significant portion of waste in pharmaceutical processes.[1][12] Prioritize water, ethanol, or supercritical fluids, and if possible, run reactions at ambient temperature and pressure to reduce energy consumption.[6][15]

  • Renewable Feedstocks & Reduce Derivatives (Principles 7 & 8): Whenever feasible, source starting materials from renewable bio-based sources instead of petrochemicals.[13] Avoid using protecting groups, as they add steps and generate waste.[16]

  • Catalysis & Design for Degradation (Principles 9 & 10): Use catalytic reagents (especially biocatalysts) over stoichiometric ones.[6][16] Catalysts are used in small amounts and can be recycled, drastically reducing waste.[16] Also, consider the environmental fate of your API and design it to be biodegradable after its therapeutic use.

  • Real-Time Analysis & Inherent Safety (Principles 11 & 12): Implement Process Analytical Technology (PAT) to monitor reactions in real-time, preventing runaway reactions or byproduct formation.[8][16] The overarching goal is to make the entire process inherently safer, minimizing the potential for chemical accidents.[16]

Q3: My established protocol uses a hazardous reagent but gives a great yield. Why should I invest time and resources to change it?

A3: While high yield is a critical metric, it doesn't capture the full picture of process efficiency or cost. Switching to a greener alternative offers significant long-term benefits:

  • Improved Safety & Reduced Risk: Eliminating hazardous reagents protects researchers from exposure and reduces the risk of dangerous incidents like explosions or fires, which carry immense direct and indirect costs.[17][18]

  • Lower Costs: Hazardous materials are expensive not only to purchase but also to handle, store, and dispose of.[1] Green alternatives often reduce the need for specialized equipment (e.g., blast shields), extensive PPE, and costly hazardous waste disposal services.

  • Enhanced Efficiency & Purity: Greener methods like biocatalysis and flow chemistry often provide superior selectivity, leading to fewer byproducts, simpler purifications, and higher overall process efficiency.[19][20][21]

  • Regulatory Compliance & Corporate Responsibility: Global regulations are increasingly stringent regarding the use of hazardous substances. Proactively adopting greener routes ensures compliance, enhances your company's reputation, and aligns with sustainability goals.[1][22]

Section 2: Alternative Methodologies - Technical Deep Dive & Troubleshooting

This section provides detailed Q&A guides for specific green chemistry technologies that serve as powerful alternatives to hazardous synthetic routes.

2.1 Biocatalysis: Harnessing Enzymes for Precision Synthesis

Biocatalysis uses enzymes or whole microorganisms to catalyze chemical reactions with unparalleled selectivity and under mild conditions, making it an excellent replacement for many hazardous oxidation, reduction, and hydrolysis reagents.[4][19][21]

Q: I'm trying to replace a heavy-metal-based oxidation with an oxidase enzyme, but I'm seeing no product formation. What's wrong?

A: This is a common issue when transitioning from traditional organic chemistry to biocatalysis. Here’s a checklist of potential causes and solutions:

  • Enzyme Denaturation: Is your substrate or co-solvent denaturing the enzyme? Many enzymes are sensitive to high concentrations of organic solvents.

    • Solution: Screen a panel of co-solvents (e.g., DMSO, ethanol, THF) at low concentrations (<5% v/v). Ensure the reaction pH is within the enzyme's optimal range (typically 6-8) and the temperature is not exceeding its stability limit (often 30-40°C).[21]

  • Cofactor Limitation: Many oxidases and reductases require a cofactor (like NAD(P)H or FAD) to function. Is the cofactor present and being regenerated?

    • Solution: Ensure you have added the necessary cofactor. For expensive cofactors like NADPH, you must implement a recycling system. A common system for reductases is using a glucose dehydrogenase (GDH) enzyme and glucose, which converts NADP+ back to NADPH.

  • Oxygen Limitation (for Oxidases): Oxidases often use molecular oxygen as the terminal oxidant. If your reaction is oxygen-starved, it will stall.

    • Solution: Sparge the reaction mixture with air or pure O2. For lab-scale reactions, simply leaving the vessel open to the air with vigorous stirring is often sufficient.

  • Substrate/Product Inhibition: The enzyme might be inhibited by high concentrations of your starting material or the product itself.

    • Solution: Set up the reaction with a lower initial substrate concentration and feed the substrate gradually over time. If product inhibition is the issue, consider in-situ product removal (e.g., using a resin or liquid-liquid extraction).

Caption: A decision tree for troubleshooting common issues in biocatalytic reactions.

2.2 Flow Chemistry: Taming Hazardous Reactions

Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a batch vessel.[17] This technology is transformative for handling hazardous reagents or highly exothermic reactions safely by minimizing the reaction volume at any given time.[18][23]

Q: I am attempting a hazardous nitration reaction in a flow reactor, but I'm getting inconsistent product output and pressure fluctuations. What should I investigate?

A: Inconsistent performance in flow chemistry often points to physical or chemical instability in the system.

  • Precipitation/Clogging: Is your product, a byproduct, or even one of your starting materials precipitating in the reactor? This is a primary cause of pressure spikes and blockages.

    • Solution: Increase the solvent volume to improve solubility. Gently heat the reactor coils. If the problem persists, you may need a solvent system where all components remain fully dissolved. Introducing a "scavenger" stream that dissolves precipitate can also work.

  • Two-Phase Flow Issues: Are your reagents immiscible, creating slugs of different liquids in the reactor? This leads to poor mixing, inconsistent reaction times, and fluctuating output.

    • Solution: Find a co-solvent that homogenizes the reaction mixture. If that's not possible, use a static mixer before the reactor inlet and ensure flow rates are high enough to maintain a stable emulsion.

  • Degassing/Bubble Formation: Is a gaseous byproduct being formed (common in nitrations)? Bubbles can cause pressure instability and inconsistent residence times.

    • Solution: Use a back-pressure regulator (BPR). A BPR pressurizes the system, keeping gases dissolved in the liquid phase until after the reaction is complete, ensuring consistent flow.[24]

  • Poor Temperature Control: For highly exothermic reactions, inefficient heat transfer can create hot spots, leading to side reactions and pressure surges.

    • Solution: Ensure your reactor tubing has a high surface-area-to-volume ratio (use smaller diameter tubing). Lower the flow rate to allow more time for heat dissipation or reduce the concentration of your limiting reagent.[17]

ParameterTraditional Batch ProcessContinuous Flow ProcessAdvantage of Flow
Reaction Volume 5 L10 mL (at any given time)Intrinsic Safety: >99% reduction in volume of hazardous material.[18]
Heat Transfer Poor (relies on vessel jacket)Excellent (high surface-to-volume ratio)Superior Control: Prevents thermal runaways and byproduct formation.[17]
Reagent Handling Manual addition of large quantitiesPumped directly from storageReduced Exposure: Minimizes handling of hazardous reagents.[24]
Scalability Requires larger, specialized vessels"Scaling out" by running longer or in parallelSimplified Scale-up: Avoids redevelopment for larger scales.[25]
Pressure Limit Limited by glasswareCan safely handle high pressuresEnables New Chemistries: Access to high-pressure/high-temp regimes.[24]
2.3 Alternative Solvents: Moving Beyond Halogenated Compounds

Solvents are a major contributor to the environmental impact of pharmaceutical manufacturing.[1][12] Replacing hazardous solvents like Dichloromethane (DCM), Chloroform, and Benzene with greener alternatives is a high-impact change.

Q: What are ionic liquids (ILs) and when should I consider using one?

A: Ionic liquids are salts that are liquid below 100°C.[26] They are considered "green solvents" primarily because they have virtually no vapor pressure, which eliminates air pollution and worker exposure to hazardous fumes.[27][28]

  • Consider using an IL when:

    • You need to run a reaction at high temperatures without a high-boiling, hazardous solvent.

    • Your catalyst is highly soluble and stable in the IL, allowing for easy product extraction and catalyst recycling.

    • You are performing a reaction where the unique polarity and solvating properties of an IL can enhance reaction rates or selectivity.[29]

  • Troubleshooting Tip: If your reaction is slow in an IL, remember that viscosity can be an issue. Gently heating the IL can significantly lower its viscosity and improve mass transport. Also, be aware that some ILs can be hygroscopic; ensure your reagents are dry if the reaction is water-sensitive.[26]

Q: I tried replacing DCM with 2-MeTHF in my chromatography, but the separation is poor. What can I do?

A: Direct replacement rarely works perfectly. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent bio-based alternative to DCM and THF, but its properties are different.

  • Solution: You need to re-optimize your mobile phase. Start by screening different ratios of 2-MeTHF with a co-solvent like heptane or ethyl acetate. The elution strength and selectivity will differ from the DCM system. Consult a solvent selection guide to find a solvent mixture with similar properties to your original system. The ACS Green Chemistry Institute provides tools for this.[30][31]

2.4 Photoredox Catalysis & Mechanochemistry

These emerging technologies offer novel ways to drive reactions, often avoiding harsh reagents and conditions entirely.

Q: What is photoredox catalysis, and how does it help avoid hazardous reagents?

A: Photoredox catalysis uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with organic substrates to generate reactive radical intermediates under extremely mild conditions.[32][33][34] This approach can replace harsh, toxic oxidants or reductants.

  • Example: Instead of using a toxic tin-based reagent for a dehalogenation reaction, you can often achieve the same transformation using a photocatalyst, a simple amine as a sacrificial reductant, and a household LED light bulb.[35]

  • Troubleshooting Tip: If your photoreaction isn't working, ensure your reaction vessel is transparent to the wavelength of light you are using. Degas the solvent thoroughly, as oxygen can quench the excited state of the photocatalyst.

Q: Can I really run a reaction without any solvent? What is mechanochemistry?

A: Yes. Mechanochemistry uses mechanical energy (e.g., from grinding in a ball mill) to initiate chemical reactions between solids.[2][36][37] This completely eliminates the need for solvents, which dramatically reduces waste.[37][38]

  • Benefits: This technique is ideal for overcoming solubility issues and can lead to the formation of products or polymorphs that are inaccessible in solution.[2][38] It is a powerful tool for green synthesis.[36][39]

  • Troubleshooting Tip: The milling frequency, ball size/material, and presence of a liquid-assisted grinding (LAG) agent (a tiny amount of liquid) can have a profound impact on the reaction outcome. Experiment with these parameters to optimize your reaction.

Section 3: Reagent & Solvent Selection Guide

Making informed choices at the planning stage of a synthesis is the most effective way to reduce hazards.

Table of Common Hazardous Reagents and Their Greener Alternatives
Reaction TypeHazardous ReagentHazard ProfileGreener Alternative(s)Key Advantages of Alternative
Oxidation Chromium (VI) Reagents (e.g., PDC, PCC)Carcinogenic, toxic heavy metal waste[11]Oxidase enzymes, O2/Catalyst, H2O2Mild conditions, high selectivity, biodegradable.[11][21]
Reduction LiAlH4, NaBH4Highly reactive with water, flammableCatalytic Hydrogenation (H2, Pd/C), Transfer Hydrogenation, Reductase EnzymesSafer to handle, high atom economy, high selectivity.[40]
Halogenation Cl2, Br2 (elemental)Highly toxic, corrosive gas/liquidN-halosuccinimides (NCS, NBS), H2O2/HXSolid reagents, easier to handle, better control.
Methylation Dimethyl Sulfate, Methyl IodideHighly toxic, carcinogenic alkylating agents[11]Dimethyl Carbonate (DMC)Low toxicity, biodegradable, byproducts are methanol and CO2.[11]
Azide Formation Sodium Azide (NaN3)Highly toxic, forms explosive heavy metal azidesImidazole-1-sulfonyl azideMore stable, less prone to explosive decomposition.
Section 4: Workflow for Selecting an Alternative Synthetic Route

This logical diagram outlines a systematic approach for a researcher tasked with redesigning a synthetic process to be safer and more sustainable.

Caption: Decision workflow for replacing a hazardous synthetic step with a greener alternative.

References

Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 7-Bromo-3-chloro-1H-indazole

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique structure allows for diverse biological activities, making it a focal point in medicinal chemistry. Specifically, this compound serves as a critical building block in the synthesis of advanced therapeutic agents. Its halogenated substituents provide key handles for further molecular elaboration through cross-coupling reactions, enabling the construction of complex drug candidates.

The primary challenge in synthesizing this particular molecule lies in achieving precise regiocontrol of the halogen substituents on the indazole core. This guide provides an in-depth, comparative analysis of two prominent synthetic strategies, offering field-proven insights into their efficiency, scalability, and underlying chemical principles. We will dissect each route, providing not only the "how" but, more importantly, the "why" behind the experimental choices.

Route 1: Late-Stage C-3 Electrophilic Chlorination

This strategy follows a linear sequence where the indazole core is first functionalized at the 7-position with bromine, followed by a regioselective chlorination at the C-3 position. This approach is logical when the C-3 position is sufficiently activated for selective electrophilic attack.

Causality and Strategic Rationale

The logic behind this route is to first establish the less accessible C-7 bromine substituent and then exploit the inherent nucleophilicity of the C-3 position of the indazole ring for the final chlorination. The success of this route hinges on the final step's selectivity, as competing chlorination on the benzene ring would lead to impurities that are difficult to separate. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its moderate reactivity, which can be finely tuned to favor C-3 chlorination over other positions.[1][2][3][4][5]

Experimental Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Synthesis of 7-Bromo-1H-indazole cluster_1 Step 2: C-3 Chlorination Start_1 2-Bromo-6-methylaniline Intermediate_1 Diazonium Salt Intermediate Start_1->Intermediate_1  NaNO₂, HCl  0-5 °C Product_1 7-Bromo-1H-indazole Intermediate_1->Product_1  Cyclization (Heat)  or Reductive Cyclization Product_1_Ref 7-Bromo-1H-indazole Final_Product This compound Product_1_Ref->Final_Product  N-Chlorosuccinimide (NCS)  Acetonitrile, rt

Caption: Workflow for Route 1, proceeding via late-stage C-3 chlorination.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Bromo-1H-indazole (Adapted from general indazole synthesis principles)

  • To a stirred solution of 2-bromo-6-methylaniline (1.0 equiv.) in a suitable solvent like glacial acetic acid, add a solution of sodium nitrite (1.05 equiv.) in water dropwise at 0-5 °C.

  • Maintain the temperature and stir for 30 minutes to ensure complete diazotization.

  • The reaction mixture is then gently warmed to facilitate intramolecular cyclization, forming the indazole ring.

  • After completion, the reaction is quenched with water and neutralized with a base (e.g., NaHCO₃).

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) affords pure 7-Bromo-1H-indazole.[6]

Step 2: Synthesis of this compound

  • Dissolve 7-Bromo-1H-indazole (1.0 equiv.) in a polar aprotic solvent such as acetonitrile (CH₃CN).

  • Add N-Chlorosuccinimide (NCS) (1.1 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude residue is purified by column chromatography to yield the final product, this compound.

Route 2: Sandmeyer Reaction of a 3-Aminoindazole Intermediate

This convergent strategy involves the initial synthesis of a 7-bromo-3-aminoindazole intermediate, followed by the conversion of the C-3 amino group to a chloro group via the classic Sandmeyer reaction. This is a powerful and widely used method for introducing halides onto aromatic and heteroaromatic rings.[7][8][9]

Causality and Strategic Rationale

The foundation of this route is the reliability of the Sandmeyer reaction for the transformation of an amino group into a halide.[7][8][9][10] The key is the synthesis of the 7-bromo-1H-indazol-3-amine precursor. This is often achieved by the cyclization of a suitably substituted o-aminobenzonitrile with hydrazine.[11][12][13][14] The subsequent diazotization of the 3-amino group creates a highly reactive diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[7][8] This method offers excellent regiocontrol, as the position of the incoming chlorine atom is predetermined by the location of the amino group.

Experimental Workflow Diagram

Route_2_Workflow cluster_0 Step 1: Synthesis of 3-Amino Intermediate cluster_1 Step 2: Sandmeyer Reaction Start_2 2-Amino-3-bromobenzonitrile Product_2 7-Bromo-1H-indazol-3-amine Start_2->Product_2  Hydrazine Hydrate (N₂H₄·H₂O)  Heat Product_2_Ref 7-Bromo-1H-indazol-3-amine Intermediate_2 7-Bromo-1H-indazole- 3-diazonium chloride Product_2_Ref->Intermediate_2  NaNO₂, HCl  0-5 °C Final_Product_2 This compound Intermediate_2->Final_Product_2  Copper(I) Chloride (CuCl)  Heat

Caption: Workflow for Route 2, utilizing a Sandmeyer reaction strategy.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Bromo-1H-indazol-3-amine

  • A mixture of 2-amino-3-bromobenzonitrile (1.0 equiv.) and hydrazine hydrate (3.0-5.0 equiv.) in a high-boiling solvent like ethylene glycol is heated to 120-140 °C.

  • The reaction is maintained at this temperature for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into ice water, causing the product to precipitate.

  • The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford crude 7-Bromo-1H-indazol-3-amine, which can often be used in the next step without further purification.

Step 2: Sandmeyer Reaction

  • Suspend 7-Bromo-1H-indazol-3-amine (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equiv.) dropwise, keeping the internal temperature below 5 °C.[15] Stir for 30 minutes to form the diazonium salt solution.

  • In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 equiv.) in concentrated hydrochloric acid and cool to 0 °C.

  • Add the cold diazonium salt solution slowly to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield pure this compound.

Quantitative Performance Comparison

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Sandmeyer ReactionJustification & Insights
Number of Steps 22Both routes are efficient two-step sequences from advanced intermediates.
Typical Overall Yield 50-65%60-75%The Sandmeyer reaction is often high-yielding and reliable, potentially giving this route a higher overall throughput.[8] C-3 chlorination yields can be variable depending on substrate reactivity.
Regioselectivity Moderate to GoodExcellentRoute 1's selectivity depends on the subtle electronic differences of the indazole C-H bonds. Route 2's selectivity is pre-determined by the C-N bond, making it highly reliable.
Scalability ModerateGood to ExcellentThe Sandmeyer reaction is a classic industrial process and generally scales well. The primary safety concern is the handling of potentially unstable diazonium salts, which requires strict temperature control.[16][17]
Starting Materials 2-Bromo-6-methylaniline2-Amino-3-bromobenzonitrileAvailability and cost of these precursors can be a deciding factor and should be evaluated from commercial suppliers.
Safety Concerns Use of NCS (irritant).Formation of potentially explosive diazonium salts (requires strict low-temperature control).[16] Use of hydrazine (toxic).Route 2 requires more stringent process safety controls due to the nature of the intermediates, but these are well-established procedures in process chemistry.

Conclusion and Recommendation

Both synthetic routes presented are viable and effective for the laboratory-scale synthesis of this compound.

Route 1 (Late-Stage Chlorination) offers a straightforward approach, particularly if the 7-Bromo-1H-indazole intermediate is readily available. Its main drawback is the potential for moderate regioselectivity in the final chlorination step, which may necessitate more rigorous purification.

Route 2 (Sandmeyer Reaction) is arguably the more robust and efficient strategy. Despite the need for careful handling of toxic reagents (hydrazine) and potentially unstable intermediates (diazonium salts), the reaction's high fidelity and excellent regioselectivity often lead to higher overall yields and a cleaner product profile. For applications where scalability and unambiguous regiochemistry are paramount, the Sandmeyer approach is the superior choice.

The ultimate selection of a synthetic route will depend on the specific project goals, available starting materials, scale of the reaction, and the process safety infrastructure available to the research team.

References

A Comparative Guide to the Biological Activity of 7-Bromo-3-chloro-1H-indazole and Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structure is a cornerstone in the design of a multitude of biologically active compounds, demonstrating a vast array of pharmacological properties including anti-tumor, anti-inflammatory, and kinase inhibitory activities.[2][3] Several indazole-based drugs, such as axitinib, lonidamine, and pazopanib, are already in clinical use for cancer therapy, underscoring the therapeutic potential of this molecular framework.[4][5] The versatility of the indazole ring allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets. Halogenation, in particular, is a common strategy to modulate the bioactivity of indazole derivatives, influencing factors like metabolic stability and target binding affinity.[6] This guide provides a comparative analysis of the biological activity of 7-Bromo-3-chloro-1H-indazole against other notable indazole derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

This compound: An Emerging Player

This compound is a di-halogenated indazole derivative that has primarily been recognized as a key intermediate in the synthesis of various pharmaceuticals.[6][7] While extensive, peer-reviewed studies detailing its specific biological activities are not abundant in the public domain, its utility in the development of anti-cancer and anti-inflammatory agents is noted in chemical supplier literature, suggesting its relevance in these therapeutic areas.[6][7] The presence of two halogen atoms, bromine at the 7-position and chlorine at the 3-position, is expected to significantly influence its electronic properties and potential interactions with biological targets. Further investigation into the specific bioactivity of this compound is warranted to fully elucidate its therapeutic potential.

Comparative Analysis of Biological Activities

The true potential of this compound can be contextualized by comparing it to the well-documented activities of other indazole derivatives. This section will explore the anticancer, anti-inflammatory, and kinase inhibitory properties of various indazoles, with supporting experimental data.

Anticancer Activity

Indazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes like proliferation and the induction of apoptosis.[8]

One study reported a series of 1H-indazole-3-amine derivatives, with compound 6o showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[8] Notably, this compound exhibited selectivity for cancer cells over normal HEK-293 cells (IC50 = 33.2 µM) and was found to induce apoptosis by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway.[8]

Another study on novel indazole derivatives found that compounds 11c and 11d exhibited higher inhibitory activity on the viability of HEP3BPN 11 liver cancer cells compared to the standard drug methotrexate.[5] The antiproliferative activity of these compounds is often assessed using the MTT assay, which measures the metabolic activity of viable cells.

Table 1: Anticancer Activity of Selected Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[8]
6o HEK-293 (Normal Kidney)33.2[8]
Axitinib VariousVaries[4]
Pazopanib VariousVaries[4]
Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and indazole derivatives have shown significant potential as anti-inflammatory agents.[9] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.

A study investigating the anti-inflammatory activity of indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, found that they significantly inhibited carrageenan-induced hind paw edema in rats.[10] The underlying mechanism was attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10] For instance, 5-aminoindazole exhibited a maximum COX-2 inhibition of over 70% at a concentration of 50µM.[10]

Table 2: Anti-inflammatory Activity of Selected Indazole Derivatives

CompoundAssayIC50 (µM) / % InhibitionReference
Indazole COX-2 InhibitionIC50 = 23.42 µM[10]
5-Aminoindazole COX-2 InhibitionIC50 = 12.32 µM[10]
6-Nitroindazole COX-2 InhibitionIC50 = 18.76 µM[10]
Indazole TNF-α InhibitionIC50 = 220.11 µM[10]
5-Aminoindazole TNF-α InhibitionIC50 = 230.19 µM[10]
Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12] Indazole derivatives have emerged as a prominent class of kinase inhibitors, with several approved drugs targeting various kinases.[11][12]

For example, a series of indazole derivatives were designed and synthesized as potent inhibitors of Aurora kinases, which are key regulators of cell division.[13] Another study focused on the development of indazole-based inhibitors of Tpl2 kinase, a component of the MAP kinase signaling pathway.[14] Through structure-activity relationship (SAR) studies, they identified compounds with good potency in both biochemical and cell-based assays.[14]

The vascular endothelial growth factor receptor 2 (VEGFR-2) is another important target for indazole-based kinase inhibitors due to its role in angiogenesis.[11] The search results highlight several studies on indazole derivatives as potent VEGFR-2 inhibitors.[11]

Table 3: Kinase Inhibitory Activity of Selected Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Axitinib VEGFRs, PDGFR, c-KITVaries[4]
Compound 31 Tpl2 KinasePotent (specific value not provided)[14]
Indazole-based PLK4 inhibitor C05 PLK4< 0.1[13]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of indazole derivatives.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (and a vehicle control, typically DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding 1. Seed Cells (96-well plate) incubation1 2. Incubate (24h) cell_seeding->incubation1 add_compound 3. Add Indazole Derivatives (various concentrations) incubation1->add_compound incubation2 4. Incubate (e.g., 48h) add_compound->incubation2 add_mtt 5. Add MTT Solution incubation2->add_mtt incubation3 6. Incubate (2-4h) add_mtt->incubation3 add_solubilizer 7. Add Solubilization Solution incubation3->add_solubilizer read_absorbance 8. Measure Absorbance (570 nm) add_solubilizer->read_absorbance Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection (ADP-Glo™) mix_reagents 1. Mix Kinase, Inhibitor, Substrate, and ATP incubation 2. Incubate mix_reagents->incubation stop_reaction 3. Stop Reaction & Deplete ATP incubation->stop_reaction convert_adp 4. Convert ADP to ATP stop_reaction->convert_adp measure_luminescence 5. Measure Luminescence convert_adp->measure_luminescence COX2_Assay_Workflow Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Peroxidase Activity Colorimetric_Substrate Colorimetric Substrate (Reduced) COX2->Colorimetric_Substrate Oxidizes Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->COX2 Inhibition Oxidized_Substrate Oxidized Substrate (Colored) Colorimetric_Substrate->Oxidized_Substrate Measurement Measure Absorbance Oxidized_Substrate->Measurement VEGFR_Signaling_Pathway cluster_pathway Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Indazole_Inhibitor Indazole Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Migration Migration PKC->Migration Survival Survival PKC->Survival Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Akt->Survival Akt->Angiogenesis

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. The heterocyclic scaffold of indazole is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as anti-cancer and anti-inflammatory agents.[1] 7-Bromo-3-chloro-1H-indazole, with its specific substitution pattern, serves as a critical intermediate in the synthesis of such pharmacologically active molecules.[1]

This guide provides an in-depth comparison of the spectroscopic techniques required to definitively confirm the structure of this compound. We will explore the expected data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Furthermore, we will compare this data with that of a closely related isomer, 3-Bromo-7-chloro-1H-indazole, to illustrate the power of a multi-technique approach in resolving structural ambiguities.

The Imperative of Unambiguous Structural Elucidation

In the realm of pharmaceutical development, the precise arrangement of atoms within a molecule dictates its biological activity, pharmacokinetic properties, and potential toxicity. An incorrect structural assignment can lead to wasted resources, misleading biological data, and significant delays in the drug discovery pipeline. Therefore, a rigorous and multi-faceted analytical approach is not just best practice; it is a necessity.

This guide is structured to provide not just the "what" but the "why" behind the analytical choices, empowering researchers to not only replicate these methods but also to apply the underlying principles to their own unique challenges.

Predicted Spectroscopic Data for this compound

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (br s, 1H, N-H), ~7.8 (d, 1H, H-4), ~7.5 (d, 1H, H-6), ~7.2 (t, 1H, H-5)
¹³C NMR (100 MHz, DMSO-d₆)δ ~142 (C-7a), ~140 (C-3), ~128 (C-5), ~125 (C-4), ~122 (C-6), ~115 (C-3a), ~110 (C-7)
FT-IR (ATR)3100-3000 cm⁻¹ (N-H stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch), ~1100 cm⁻¹ (C-Cl stretch), ~600 cm⁻¹ (C-Br stretch)
HRMS (ESI+)Calculated for C₇H₅BrClN₂⁺ [M+H]⁺: 230.9379; Found: Expected within ± 5 ppm

Experimental Protocols for Structural Confirmation

To validate the predicted data, the following experimental workflows are essential. The choice of solvent and instrument parameters is critical for obtaining high-quality, interpretable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a suite of 1D and 2D NMR experiments is necessary for complete assignment.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-16 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure, especially in identifying quaternary carbons and linking different spin systems.[2]

Causality Behind Experimental Choices:

  • The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the fine splitting patterns of the aromatic protons.

  • 2D NMR experiments (HSQC and HMBC) are indispensable for unambiguously assigning the proton and carbon signals, especially for a substituted aromatic system where simple 1D spectra can be ambiguous.

Comparative Analysis: Distinguishing Isomers with Spectroscopy

To truly appreciate the diagnostic power of this multi-technique approach, we will compare the expected spectra of this compound with its positional isomer, 3-Bromo-7-chloro-1H-indazole.

Table 2: Predicted Spectroscopic Data for 3-Bromo-7-chloro-1H-indazole

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ ~13.8 (br s, 1H, N-H), ~7.9 (d, 1H, H-4), ~7.4 (d, 1H, H-6), ~7.1 (t, 1H, H-5)
¹³C NMR (100 MHz, DMSO-d₆)δ ~143 (C-7a), ~129 (C-5), ~126 (C-3), ~124 (C-4), ~121 (C-6), ~118 (C-3a), ~112 (C-7)
FT-IR (ATR)3100-3000 cm⁻¹ (N-H stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch), ~1050 cm⁻¹ (C-Cl stretch), ~650 cm⁻¹ (C-Br stretch)
HRMS (ESI+)Calculated for C₇H₅BrClN₂⁺ [M+H]⁺: 230.9379; Found: Expected within ± 5 ppm
Key Differentiating Spectroscopic Features:
  • ¹H NMR: The chemical shifts of the aromatic protons will be subtly different due to the altered electronic environment. The most significant difference is expected for H-4, which is in closer proximity to the bromine atom in the 3-bromo isomer, likely causing a downfield shift compared to the 7-bromo isomer.

  • ¹³C NMR: The position of the carbon bearing the bromine versus the chlorine will be the most telling difference. In this compound, the signal for C-3 will be significantly downfield due to the electronegativity of the attached chlorine, while C-7 will be upfield. The reverse will be true for 3-Bromo-7-chloro-1H-indazole.

  • HMBC: The long-range correlations will be definitive. For this compound, the N-H proton is expected to show a correlation to C-7a and C-3a. For 3-Bromo-7-chloro-1H-indazole, the N-H proton will also show correlations to C-7a and C-3a, but the chemical shifts of these carbons will differ, as will the correlations from the other aromatic protons to the halogenated carbons.

Visualizing the Workflow and Structural Correlations

To further clarify the analytical process and the structural information obtained, the following diagrams are provided.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR FTIR FT-IR Sample->FTIR HRMS HRMS Sample->HRMS HSQC HSQC 1H_NMR->HSQC HMBC HMBC 13C_NMR->HMBC Data_Analysis Data Analysis & Interpretation HSQC->Data_Analysis HMBC->Data_Analysis FTIR->Data_Analysis HRMS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to Kinase Inhibition by Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Indazoles in Kinase-Targeted Therapies

Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology. The indazole core has been identified as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous potent and selective kinase inhibitors.[1][2][3][4] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this heterocyclic motif, underscoring its significance in modern drug discovery.[1][4] This guide provides a comparative analysis of substituted indazoles, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

The Indazole Scaffold: A Versatile Tool for Kinase Inhibition

The versatility of the indazole ring system allows for chemical modifications at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1][4] This adaptability has led to the development of indazole-based inhibitors targeting a wide range of kinases, from receptor tyrosine kinases (RTKs) like VEGFR to serine/threonine kinases such as Aurora kinases.[1]

Comparative Analysis of Substituted Indazole Kinase Inhibitors

The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity for the intended target. The following table provides a comparative overview of prominent indazole-based kinase inhibitors, highlighting their primary targets and inhibitory concentrations.

CompoundPrimary Kinase Target(s)IC50 (nM)Key Therapeutic Area
Axitinib (Inlyta) VEGFR-1, -2, -30.1 - 0.3Advanced Renal Cell Carcinoma
Pazopanib (Votrient) VEGFR-1, -2, -3, PDGFR, c-Kit10 - 140Renal Cell Carcinoma, Soft Tissue Sarcoma
Indazole-pyrimidine sulfonamide (13i) VEGFR-234.5Investigational
Compound C05 PLK4< 0.1Investigational
Indazole Amide Derivative Aurora A790Investigational

This table is a compilation of data from multiple sources and is intended for comparative purposes.[5][6][7][8][9][10]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the Indazole Ring: Modifications at different positions of the indazole ring can significantly impact kinase selectivity and potency. For instance, substitutions at the 6-position have been shown to be a critical determinant of both potency and selectivity.[2]

  • Side Chains and Linkers: The nature of the side chains and linker moieties attached to the indazole core plays a crucial role in interacting with specific residues within the kinase active site, thereby influencing the inhibitor's binding affinity and selectivity profile.[1] For example, the addition of a sulfonamide group can enhance the inhibitory activity against certain kinases.[9]

Mechanism of Action: Targeting the ATP-Binding Pocket

The majority of indazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[7][11] The indazole core often forms key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.

G cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge Hinge Region Substrate_Binding Substrate Binding Site Indazole_Inhibitor Substituted Indazole Indazole_Inhibitor->ATP_Pocket Occupies Indazole_Inhibitor->Hinge H-Bonds ATP ATP ATP->Hinge Competitive Binding

Caption: Competitive inhibition of the kinase active site by a substituted indazole.

Key Signaling Pathways Targeted by Indazole Inhibitors

VEGFR Signaling Pathway:

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[12][13][14][15] Indazole-based inhibitors like Axitinib and Pazopanib potently inhibit VEGFRs, thereby disrupting downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[11][12][14]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Survival MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Indazole Inhibitor (e.g., Axitinib) Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.

Aurora Kinase Signaling Pathway:

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation and spindle assembly.[16][17][18][19] Their overexpression is linked to genomic instability and tumorigenesis.[16][20] Indazole-based inhibitors targeting Aurora kinases can disrupt mitotic progression, leading to cell cycle arrest and apoptosis.[21]

Aurora_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor Indazole Inhibitor Inhibitor->AuroraA Arrest Cell Cycle Arrest, Aneuploidy Inhibitor->Arrest

Caption: Disruption of the Aurora A kinase signaling pathway by an indazole inhibitor.

Experimental Protocols for Evaluating Indazole Kinase Inhibitors

The characterization of kinase inhibitors requires a combination of in vitro biochemical assays and cell-based assays to determine potency, selectivity, and cellular efficacy.[22][23]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test indazole compound (dissolved in DMSO)

  • Luminescent ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Methodology:

  • Compound Dilution: Prepare a serial dilution of the indazole inhibitor in DMSO.

  • Reaction Setup: Add the kinase, substrate, and buffer to the wells of the assay plate.

  • Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include a DMSO-only control for 0% inhibition and a no-enzyme control for 100% inhibition.

  • Reaction Initiation: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection: Add the luminescent ATP detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow Start Start Dilute Prepare Inhibitor Serial Dilutions Start->Dilute Setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) Dilute->Setup Add_Inhibitor Add Inhibitor/ DMSO Control Setup->Add_Inhibitor Initiate Initiate Reaction with ATP Add_Inhibitor->Initiate Incubate Incubate at RT Initiate->Incubate Detect Add Luminescent Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro luminescence-based kinase assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of an inhibitor on the proliferation of cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test indazole compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) by plotting the absorbance against the inhibitor concentration.[4]

Conclusion

Substituted indazoles represent a highly successful and versatile class of kinase inhibitors. Their continued exploration through rational drug design, guided by a deep understanding of structure-activity relationships and target biology, holds immense promise for the development of next-generation targeted therapies. The comparative data and standardized protocols presented in this guide are intended to support researchers in this endeavor, facilitating the discovery and characterization of novel indazole-based drug candidates.

References

A Comparative Guide to the Validation of Analytical Methods for 7-Bromo-3-chloro-1H-indazole Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of intermediates like 7-Bromo-3-chloro-1H-indazole is a cornerstone of quality assurance and regulatory compliance. This compound serves as a critical building block in the synthesis of advanced therapeutic agents, including the potent anti-HIV capsid inhibitor, Lenacapavir.[1][2][3] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4]

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our recommendations in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7][8] Our objective is to equip you with the expertise to select, develop, and validate analytical methods that are not only robust and reliable but also inherently self-validating.

Pillar 1: The Strategic Choice of Analytical Technology

The selection of an analytical technique is the first critical decision in method development. For a heterocyclic aromatic compound like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice is dictated by the physicochemical properties of the analyte and the specific impurities to be monitored.

  • High-Performance Liquid Chromatography (HPLC): As the gold standard for pharmaceutical impurity analysis, HPLC is exceptionally well-suited for non-volatile and thermally sensitive compounds like our target molecule.[4] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity to separate the main component from structurally similar impurities, such as isomers or degradation products.

  • Gas Chromatography (GC): GC is the ideal choice for analyzing volatile and semi-volatile impurities.[4] In the context of this compound, its primary role would be to quantify residual solvents from the synthesis process or to detect any volatile by-products that may be present. Coupling GC with Mass Spectrometry (GC-MS) provides an unparalleled tool for the identification of unknown volatile impurities.[9][10]

The following diagram illustrates a logical workflow for selecting the appropriate technique based on the analytical objective.

Method_Selection_Workflow Start Define Analytical Goal Impurity_Type What is the nature of the target impurity? Start->Impurity_Type Purity_Assay Purity Assay & Non-Volatile Impurities Impurity_Type->Purity_Assay Non-Volatile / Degradants Volatile_Impurities Volatile Impurities / Residual Solvents Impurity_Type->Volatile_Impurities Volatile Select_HPLC Select HPLC-UV / HPLC-MS Purity_Assay->Select_HPLC Select_GC Select GC-FID / GC-MS Volatile_Impurities->Select_GC Develop Develop & Validate Method per ICH Q2(R1) Select_HPLC->Develop Select_GC->Develop End Implement for Routine QC Develop->End

Caption: Decision workflow for selecting the optimal analytical technique.

Pillar 2: A Comparative Analysis of Validated Method Performance

A method's suitability is defined by its performance characteristics, as outlined in the ICH Q2(R1) guideline.[5][8] The table below provides a comparative summary of expected performance for HPLC-UV and GC-MS in the analysis of this compound, based on typical data for similar halogenated aromatic compounds.[11]

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale for Performance
Specificity Excellent. Demonstrated via forced degradation and resolution from impurities.Excellent. Mass spectral data provides definitive peak identification.HPLC excels at separating non-volatile isomers, while GC-MS provides orthogonal confirmation through mass fragmentation, ensuring analyte identity.
Linearity (R²) Typically ≥ 0.999Typically > 0.998Both techniques demonstrate excellent linearity, a prerequisite for accurate quantification.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC generally offers slightly higher accuracy for this compound type due to lower sample preparation variability.
Precision (% RSD) Intra-day: ≤ 1.0% Inter-day: ≤ 2.0%Intra-day: ≤ 5.0% Inter-day: ≤ 10.0%The precision of HPLC is typically superior due to the high reproducibility of modern pumping systems and autosamplers.
LOD / LOQ LOD: < 0.01 µg/mL LOQ: < 0.03 µg/mLLOD: < 0.01 ppm LOQ: < 0.03 ppmBoth methods are highly sensitive. GC-MS in selected ion monitoring (SIM) mode can achieve exceptional sensitivity for targeted volatile impurities.
Primary Application Purity assay, identification and quantification of non-volatile impurities and degradants.Identification and quantification of volatile organic impurities and residual solvents.The methods are complementary, addressing different classes of potential impurities.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of an analytical method is established through rigorous validation.[7] Below are detailed protocols designed to be self-validating systems, with built-in checks and justifications grounded in scientific principles.

Protocol 1: HPLC-UV Method for Purity Determination and Impurity Profiling

This method is designed as a stability-indicating assay, capable of separating this compound from its potential degradation products and process-related impurities.

1. Instrumentation & Reagents

  • HPLC System: A quaternary gradient HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Causality: A C18 stationary phase provides the necessary hydrophobicity to retain the aromatic indazole structure, while the end-capping minimizes peak tailing.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (ACS grade), Purified Water (18.2 MΩ·cm).

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the indazole nitrogens and residual column silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    20.0 80
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.

  • Detection Wavelength: 254 nm and DAD scan from 200-400 nm. Causality: 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis and identification of co-eluting impurities.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Solution: Prepare a 0.5 mg/mL stock solution of this compound reference standard in a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution: Prepare a sample solution at the same concentration as the standard using the same diluent.

4. Validation Workflow

The following diagram outlines the comprehensive validation workflow according to ICH Q2(R1).

Validation_Workflow cluster_SystemSuitability System Suitability Testing (SST) cluster_Validation Method Validation Parameters SST Inject Standard 5x - Check %RSD for Area & RT - Tailing Factor < 2.0 - Theoretical Plates > 2000 Specificity Specificity (Forced Degradation: Acid, Base, H2O2, Heat, Light) SST->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150% of nominal) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels, e.g., 80, 100, 120%) Linearity->Accuracy Precision Precision - Repeatability (n=6) - Intermediate (different day/analyst) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness Robustness (Vary Flow, Temp, Mobile Phase pH) Limits->Robustness Report Validation Report Robustness->Report Start Finalized HPLC Method Start->SST

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is designed to separate and identify common process solvents in the this compound sample.

1. Instrumentation & Reagents

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness). Causality: This column phase is specifically designed for the analysis of residual solvents.

  • Reagents: Dimethyl sulfoxide (DMSO, headspace grade).

2. Chromatographic Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

  • Inlet Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Scan Range: m/z 35-350.

3. Sample Preparation

  • Standard: Prepare a standard mixture of expected residual solvents in DMSO.

  • Sample: Accurately weigh ~100 mg of this compound into a headspace vial and add 1 mL of DMSO.

  • Headspace Parameters: Equilibrate at 80 °C for 15 minutes before injection.

4. Validation Approach

  • Validation for a limit test like residual solvents focuses on Specificity (resolving all solvents from each other and the diluent), LOD , and LOQ for each solvent according to ICH guidelines.

Conclusion: Ensuring Quality Through Rigorous Science

The validation of analytical methods for the purity of this compound is not a perfunctory exercise but a fundamental requirement for ensuring pharmaceutical quality and patient safety. While HPLC-UV stands out as the primary technique for purity assays and stability studies, GC-MS serves a critical, complementary role in controlling volatile impurities.

By adopting a systematic approach grounded in the principles of ICH Q2(R1), understanding the causality behind methodological choices, and employing self-validating protocols, researchers can generate data that is accurate, reliable, and defensible. The methodologies and comparative data presented in this guide provide a robust framework for achieving this essential goal in the development of life-saving medicines.

References

A Senior Application Scientist's Guide to the Stability of 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 7-Bromo-3-chloro-1H-indazole in Modern Synthesis

This compound is a halogenated heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the indazole core, provides multiple reaction handles for medicinal chemists to perform further functionalization, such as cross-coupling reactions or nucleophilic substitutions.[2] This versatility has made it a valuable building block in the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1]

However, the very features that make this molecule synthetically attractive—its halogen substituents and the reactive indazole core—also raise important questions about its chemical stability. For researchers in drug development and process chemistry, understanding the stability profile of such an intermediate is paramount. Degradation can lead to impurity formation, yield loss, and potential safety concerns. This guide provides a comprehensive assessment of the anticipated stability of this compound under various stress conditions, offers comparative insights, and details robust experimental protocols for in-house evaluation.

Molecular Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its structure. The indazole ring is an aromatic system, but it possesses sites susceptible to chemical attack. The presence of two different electron-withdrawing halogen atoms (bromine at C7 and chlorine at C3) significantly influences the electron density of the ring system, impacting its reactivity compared to unsubstituted indazole.

Key Structural Features Influencing Stability:

  • Indazole Core: The pyrazole portion of the indazole ring can be susceptible to oxidation and pH-dependent hydrolysis.[3]

  • C3-Cl Bond: The chlorine at the C3 position is a potential site for nucleophilic substitution, although the reactivity is modulated by the overall aromatic system.

  • C7-Br Bond: The bromine at the C7 position on the benzene ring is more typical of an aryl halide and is generally stable but can participate in metal-catalyzed cross-coupling reactions.

  • N-H Proton: The acidic proton on the pyrazole ring nitrogen allows for tautomerization and salt formation.

Anticipated Degradation Pathways Under Stress Conditions

Forced degradation studies, conducted under conditions more severe than standard shelf-life testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4][5] Based on the known chemistry of indazoles and halogenated heterocycles, we can anticipate several key degradation pathways for this compound.

Photostability

Indazoles are known to be susceptible to photochemical rearrangement.[3] Upon exposure to UV radiation (as specified in ICH Q1B guidelines), the 1H-indazole tautomer can undergo an excited-state transformation to the 2H-tautomer. This 2H-indazole intermediate is then prone to a photochemical rearrangement, yielding a more stable benzimidazole structure.[3] This is a critical liability that must be assessed, as exposure to light during synthesis or storage could lead to the formation of a significant structural impurity.

Diagram: Anticipated Photochemical Rearrangement Pathway

G cluster_0 Irradiation (UV Light) Indazole 7-Bromo-3-chloro- 1H-indazole ExcitedState Excited-State 2H-Tautomer Indazole->ExcitedState Tautomerization Benzimidazole Potential Product: Bromo-chloro-benzimidazole ExcitedState->Benzimidazole Photochemical Rearrangement

Caption: Potential photolytic degradation of 1H-indazole to a benzimidazole derivative.

Hydrolytic Stability (Acidic & Basic Conditions)

The indazole ring system may undergo hydrolysis when subjected to strongly acidic or basic conditions, particularly at elevated temperatures.[3] The stability is highly pH-dependent. Under harsh conditions, cleavage of the pyrazole ring could occur, although this typically requires significant energy. The halogen substituents are generally stable to hydrolysis under typical forced degradation conditions unless activated by other functional groups.

Oxidative Stability

Oxidative conditions, commonly simulated using hydrogen peroxide (H₂O₂), can pose a threat to the indazole ring.[3][6] Oxidation may lead to the formation of N-oxides or ring-opened products. The electron-rich nature of the heterocyclic ring makes it a target for electrophilic oxidizing agents. The presence of halogens may slightly deactivate the ring towards oxidation, but this pathway remains a significant possibility.

Thermal Stability

As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. However, exposure to high temperatures, especially near its melting point, can lead to thermal decomposition.[3] Thermogravimetric Analysis (TGA) is the ideal technique to determine the onset temperature of decomposition. Bulk heating studies can help identify any degradants formed. Halogenated aromatic compounds can sometimes exhibit good thermal stability.[7][8]

Comparative Analysis with Other Indazoles

CompoundKey Structural DifferenceAnticipated Relative StabilityRationale
1H-Indazole No halogen substituentsLess stable to electrophilic attack/oxidationThe electron-donating nature of the fused benzene ring (relative to the halogenated version) makes the core more susceptible to oxidation.
7-Bromo-4-chloro-1H-indazol-3-amine [9][10]3-amine instead of 3-chloroPotentially less stable to oxidationThe electron-donating amino group at the C3 position can significantly increase the electron density of the ring, making it more susceptible to oxidative degradation compared to the electron-withdrawing chloro group.
3-Bromo-7-chloro-1H-indazole [11]Halogen positions swappedSimilar stability profile expectedThe overall electronic effect of the halogens on the indazole core is likely comparable. Minor differences in reactivity might arise from steric effects or subtle electronic shifts, but the major degradation pathways should be conserved.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a systematic forced degradation study coupled with a stability-indicating analytical method is required.[12]

Diagram: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions Start Prepare Stock Solution of 7-Bromo-3-chloro- 1H-indazole Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid) (e.g., 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Quench & Dilute Samples at Time Points (t=0, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Analyze via Stability-Indicating HPLC-UV Method Analysis->HPLC Report Quantify Degradation & Identify Degradants HPLC->Report

Caption: A systematic workflow for conducting forced degradation studies.

Protocol 1: Stability-Indicating HPLC-UV Method

Rationale: A robust analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products, ensuring that the disappearance of the parent peak is accurately measured. A reversed-phase HPLC method is suitable for this moderately non-polar analyte.[13]

Methodology:

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or monitor across a range using DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute all stressed samples with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

Protocol 2: Forced Degradation Study

Rationale: To systematically probe the compound's weaknesses by exposing it to a range of chemical and physical stresses. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without over-stressing the molecule.[6]

Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots for analysis.

  • Thermal Degradation (Solid): Place a few milligrams of the solid compound in a vial in an oven at 80°C for 48 hours. After exposure, dissolve in diluent for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound and a solution (in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

Summary of Expected Stability and Handling Recommendations

Based on the known chemistry of the indazole class, the following stability profile is anticipated.

Stress ConditionExpected StabilityPrimary Degradation Pathway
Light (UV) Susceptible Photochemical rearrangement to a benzimidazole derivative.[3]
Oxidation Moderately Susceptible Oxidation of the indazole ring, potentially forming N-oxides.
Acid/Base Hydrolysis Likely Stable Stable under mild conditions; potential for ring opening under harsh, prolonged heating.
Heat (to 80°C) Likely Stable The compound is a solid with an expected high melting point; significant decomposition is not anticipated at moderate temperatures.
Handling and Storage Guidelines

To ensure the integrity of this compound, the following precautions are essential:

  • Storage: Store in a cool, dark, and dry place. The recommended storage temperature is often between 2-8°C.[14][15] Protect from direct sunlight and UV radiation by using amber vials or storing in light-proof containers.[16]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals.[17][18] Halogenated compounds should be handled with care and segregated from highly reactive materials.[19]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as an irritant.[14][20]

Conclusion

While this compound is a powerful synthetic intermediate, its stability cannot be taken for granted. The primary liability appears to be its sensitivity to light, with a potential for photochemical rearrangement to a benzimidazole impurity—a transformation that fundamentally alters the core scaffold. It is also moderately susceptible to oxidation. Its stability under hydrolytic and moderate thermal stress is predicted to be robust.

For any laboratory or manufacturing process utilizing this compound, it is imperative to conduct the forced degradation studies outlined in this guide. The data generated will not only establish safe handling and storage conditions but will also inform the development of robust analytical controls to ensure the quality and purity of the final products derived from this versatile building block.

References

A Comparative Guide to Halogen Reactivity: Selective Functionalization of 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polyhalogenated Heterocycles in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, polyhalogenated heteroaromatic compounds serve as exceptionally versatile building blocks. Their true power lies in the differential reactivity of the various halogen substituents, which act as distinct chemical handles for sequential, site-selective functionalization. This allows for the controlled and systematic construction of complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) with precision. The indazole nucleus, a prominent scaffold in numerous pharmacologically active agents, is a prime example of a privileged heterocycle where this strategy is employed.[1]

This guide focuses on a specific, yet illustrative substrate: 7-Bromo-3-chloro-1H-indazole . We will provide an in-depth comparison of the reactivity of the C7-Bromine versus the C3-Chlorine, grounded in fundamental chemical principles and supported by experimental data. For researchers aiming to leverage this scaffold, understanding the nuances of chemoselective cross-coupling is paramount for efficient and rational synthesis design.

The Underlying Chemistry: Why Bromine Reacts Faster than Chlorine

The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond is rooted in the fundamental principles of transition-metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[2][3][4] This trend is primarily dictated by two key factors that influence the rate-determining step of many catalytic cycles: oxidative addition.

  • Bond Dissociation Energy (BDE) : The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[2][5] Consequently, less energy is required to cleave the C-Br bond during the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[2] This lower energy barrier translates to a faster reaction rate under milder conditions.

  • Kinetics of Oxidative Addition : This crucial step is generally faster for aryl bromides than for aryl chlorides.[2] The greater size and polarizability of the bromine atom compared to chlorine facilitate a more favorable interaction with the electron-rich, low-valent palladium catalyst, accelerating the insertion process.[2]

These electronic and energetic differences form the basis of a powerful synthetic strategy: selective reaction at the more labile C-Br position using standard palladium catalysis, leaving the more robust C-Cl bond intact for subsequent, often more forcing, transformations.

Visualizing the Catalytic Pathway

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The chemoselectivity for bromine over chlorine is determined in the initial, often rate-limiting, "Oxidative Addition" step.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition (Rate-Determining Step) pd0->oa Ar-X pd2 Ar-Pd(II)(X)L_n Oxidative Adduct oa->pd2 tm Transmetalation pd2->tm R-B(OR)₂ pd2_r Ar-Pd(II)(R)L_n tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Ar-R product Coupled Product (Ar-R) re->product start This compound (Ar-X) start->pd0 C7-Br bond reacts preferentially due to lower BDE

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Evidence: Selective Suzuki-Miyaura Coupling

To illustrate the reactivity difference, we present a typical protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The conditions are chosen to favor the exclusive activation of the C-Br bond.

Detailed Experimental Protocol: Selective C7-Arylation
  • Reaction Setup : To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at a loading of 2-5 mol%.

  • Inert Atmosphere : Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) for at least three cycles.

  • Solvent Addition : Add a degassed solvent system. A mixture of 1,4-dioxane, ethanol, and water is often effective for Suzuki couplings.[6]

  • Reaction : Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for the required time (typically 2-16 hours), monitoring progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the pure 7-aryl-3-chloro-1H-indazole.

Comparative Performance Data

The following table summarizes representative data, illustrating the high selectivity achievable under optimized conditions for Suzuki-Miyaura coupling.

EntryCoupling PartnerCatalyst (mol%)BaseTemp (°C)Yield (C7-Coupling)Selectivity (C7:C3)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃100>90%>99:1
24-Methoxyphenylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃90>92%>99:1
33-Pyridylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄100~85%>98:2
4Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃140*-Complex Mixture

*Entry 4 illustrates that excessively harsh conditions can lead to loss of selectivity and reaction at the C-Cl bond or decomposition. Data is representative of typical results found in the literature for similar bromo-chloro heterocycles.[3][7]

Strategic Functionalization Workflow

The differential reactivity enables a clear strategic workflow for synthesizing disubstituted indazoles. The C7-bromo position is addressed first under standard conditions, followed by functionalization of the less reactive C3-chloro position, which typically requires more advanced catalytic systems (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands) and/or higher temperatures.

workflow cluster_c7 Step 1: C7-Br Functionalization cluster_c3 Step 2: C3-Cl Functionalization start This compound cond1 Standard Pd Catalyst (e.g., Pd(PPh₃)₄) Mild Conditions (80-100°C) start->cond1 prod1 7-R¹-3-chloro-1H-indazole cond1->prod1 cond2 Advanced Pd Catalyst (e.g., Pd/Buchwald Ligand) Forcing Conditions (>110°C) prod1->cond2 prod2 7-R¹-3-R²-1H-indazole cond2->prod2

Caption: Sequential functionalization strategy for this compound.

Activating the C-Cl Bond: A Note on Advanced Catalysis

While the C-Br bond offers high reactivity, the functionalization of the remaining C-Cl bond is a crucial second step for building molecular diversity. Aryl chlorides are notoriously less reactive in cross-coupling reactions.[2][5] Overcoming their inertness requires moving beyond first-generation catalysts. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the groups of Buchwald and Hartwig revolutionized this area, enabling the efficient coupling of unreactive aryl chlorides under reasonably mild conditions.[8][9][10] These ligands promote the difficult oxidative addition step and facilitate the overall catalytic cycle. Therefore, after selective C7-arylation, a researcher would typically switch to one of these advanced catalyst systems to modify the C3-chloro position.

Conclusion

The case of this compound provides a clear and practical demonstration of the principles of chemoselectivity in modern synthetic chemistry. The superior reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions is a direct consequence of its lower bond dissociation energy and more favorable kinetics for oxidative addition. This predictable reactivity differential allows for a robust and stepwise approach to molecular construction, enabling researchers to selectively functionalize the C7 position while preserving the C3 position for subsequent elaboration. By mastering the choice of catalyst, ligands, and reaction conditions, scientists can effectively navigate the synthesis of complex, highly functionalized indazole derivatives for applications in drug discovery and materials science.

References

A Comparative Guide to the Application of Brominated Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold and Bromination

The indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] These aromatic heterocyclic compounds, bioisosteres of indoles, are present in a variety of approved drugs with activities ranging from anti-inflammatory to anti-cancer.[1][3] The versatility of the indazole ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of drug candidates.

A key strategy in the synthesis and optimization of indazole-based compounds is halogenation, particularly bromination. Bromoaryl compounds are highly valued in organic chemistry, serving as versatile intermediates for constructing more complex molecules.[4][5] The introduction of a bromine atom onto the indazole scaffold provides a reactive handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), facilitating the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).[4] This guide provides a comparative analysis of the applications of brominated indazoles in drug discovery, focusing on their role as critical intermediates and their impact on the biological activity of resulting compounds, with a particular focus on PARP and kinase inhibitors.

The Synthetic Utility of Brominated Indazoles

The strategic placement of a bromine atom on the indazole ring is a cornerstone of many synthetic routes in drug discovery. This is not merely an arbitrary addition but a calculated decision to leverage the unique reactivity of the carbon-bromine bond. Bromo-indazoles are key building blocks for creating molecular diversity and are essential for the synthesis of several marketed drugs.[6][7][8]

Experimental Protocol: Ultrasound-Assisted C3-Bromination of 2H-Indazoles

A novel and efficient method for the site-specific bromination of indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source under ultrasound irradiation.[4][5] This protocol is notable for its mild conditions, rapid reaction times (typically 30 minutes), and high yields, making it suitable for medicinal chemistry applications where speed and efficiency are paramount.[4][9]

Causality of Experimental Choices:

  • DBDMH as Bromine Source: DBDMH is a stable, solid reagent that is safer and easier to handle than liquid bromine (Br₂). It acts as a mild electrophilic brominating agent, which allows for selective C-H bond cleavage and C-Br bond formation with high functional group tolerance.[4]

  • Ultrasound Assistance: The use of ultrasonic waves (40 kHz/50 W) accelerates the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation. This enhances mass transfer and increases the rate of chemical reactions, often leading to shorter reaction times and improved yields compared to conventional heating.[4][9]

  • Ethanol as Solvent: Ethanol is a relatively green and benign solvent, aligning with modern principles of sustainable chemistry.[4]

Step-by-Step Methodology:

  • To a 10 mL reaction vessel, add the 2H-indazole substrate (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol), and sodium carbonate (Na₂CO₃, 0.4 mmol).

  • Add 2.0 mL of ethanol (EtOH) to the vessel.

  • Seal the vessel and place it in an ultrasonic water bath.

  • Irradiate the mixture with ultrasound (40 kHz, 50 W) at a constant temperature of 40°C for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-2H-indazole derivative.[4]

This self-validating system can be confirmed by analyzing the product via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the 3-brominated product.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_intermediate Key Intermediate cluster_application Drug Discovery Applications Indazole Indazole Substrate Ultrasound Ultrasound-Assisted Reaction (30 min) Indazole->Ultrasound DBDMH DBDMH (Bromine Source) DBDMH->Ultrasound BromoIndazole Brominated Indazole Ultrasound->BromoIndazole C-H Activation & C-Br Bond Formation Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) BromoIndazole->Coupling Versatile Synthetic Handle Final Final Drug Candidates (e.g., PARP Inhibitors, Kinase Inhibitors) Coupling->Final

Application in Oncology: PARP Inhibitors

One of the most significant applications of the indazole scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that exploit deficiencies in DNA repair pathways in cancer cells.[10][11] Niraparib (Zejula®), a potent PARP-1 and PARP-2 inhibitor, features a 2H-indazole core and is a prime example of this class.[12][13]

Mechanism of Action: Synthetic Lethality

PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[14][15] In normal cells, if SSBs persist and are encountered during DNA replication, they can be converted into more lethal double-strand breaks (DSBs). These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[16]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[17] When these cells are treated with a PARP inhibitor like Niraparib, the repair of SSBs is blocked.[12] This leads to an accumulation of SSBs, which collapse replication forks and generate DSBs.[18] Without a functional HR pathway to repair these DSBs, the cancer cell is forced to rely on error-prone repair mechanisms, leading to genomic instability and ultimately, cell death.[16] This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a deficiency in a second pathway (HR), is known as "synthetic lethality".[17]

G cluster_normal Normal Cell (Functional BRCA) cluster_cancer BRCA-deficient Cancer Cell SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated Base Excision Repair SSB_N->PARP_N repaired by Survival_N DNA Repair & Cell Survival PARP_N->Survival_N DSB_N DNA Double-Strand Break (DSB) HR_N Homologous Recombination (BRCA1/2) DSB_N->HR_N repaired by HR_N->Survival_N SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Repair Blocked SSB_C->PARP_C PARPi Niraparib (PARP Inhibitor) PARPi->PARP_C inhibits DSB_C Accumulated DSBs PARP_C->DSB_C leads to HR_C Deficient Homologous Recombination (mut-BRCA) DSB_C->HR_C cannot be repaired by Death_C Genomic Instability & Cell Death (Apoptosis) DSB_C->Death_C HR_C->Death_C

Comparative Analysis of Indazole-Based PARP Inhibitors

While several PARP inhibitors are on the market, they possess distinct chemical scaffolds and properties. Niraparib is a key example built upon an indazole core.[19]

Compound Core Scaffold Key Targets IC₅₀ / Kᵢ FDA Approval (Selected) Reference
Niraparib Indazole PARP-1, PARP-2IC₅₀: 3.8 nM (PARP-1), 2.1 nM (PARP-2)Ovarian, Fallopian Tube, Peritoneal Cancer[12][13][19]
Olaparib PhthalazinonePARP-1, PARP-2Kᵢ: ~5 nM (PARP-1), ~1 nM (PARP-2)Ovarian, Breast, Pancreatic, Prostate Cancer[16][19][20]
Rucaparib IndolePARP-1, PARP-2, PARP-3Kᵢ: 1.4 nM (PARP-1)Ovarian, Prostate Cancer[19][21][22]
Talazoparib PyridophthalazinonePARP-1, PARP-2Kᵢ: 1.2 nM (PARP-1), 0.87 nM (PARP-2)Breast Cancer[19][23][24]

Note: IC₅₀ and Kᵢ values can vary based on assay conditions.

The synthesis of Niraparib relies on intermediates derived from brominated precursors, highlighting the critical role of halogenation in constructing the final drug molecule.[25][26]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a common method to assess the potency of a compound like Niraparib against PARP-1 enzymatic activity.[13]

Causality of Experimental Choices:

  • Histone-Coated Plate: The assay uses a 96-well plate coated with histones, which are protein substrates for PARP-1. This mimics the in vivo environment where PARP-1 modifies chromatin proteins.

  • Biotinylated NAD⁺: Instead of regular NAD⁺, a biotin-labeled version is used. This allows for the detection of PARylation (the addition of poly(ADP-ribose) chains) because the biotin tag can be bound by a streptavidin-enzyme conjugate.

  • Colorimetric Detection: A streptavidin-peroxidase conjugate and a colorimetric substrate (like TMB) are used for detection. The amount of color produced is directly proportional to the amount of PARP-1 activity, allowing for quantification of inhibition.

Step-by-Step Methodology:

  • Prepare a 96-well plate coated with histones and blocked with a suitable blocking buffer.

  • In separate tubes, prepare serial dilutions of the test compound (e.g., Niraparib) in assay buffer. Include a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).

  • Add 25 µL of the diluted test compounds or control solutions to the appropriate wells.

  • Add 25 µL of a solution containing activated PARP-1 enzyme and biotinylated NAD⁺ to all wells.

  • Incubate the plate at room temperature for 60 minutes to allow the PARylation reaction to occur.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Add 50 µL of a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 60 minutes at room temperature.

  • Wash the plate again three times with wash buffer.

  • Add 50 µL of a colorimetric HRP substrate (e.g., TMB) to each well. Allow the color to develop for 15-30 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 1M H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Application as Kinase Inhibitors

The indazole scaffold is also a prominent feature in many protein kinase inhibitors.[2][27] Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a common driver of cancer.[2] Brominated indazoles often serve as starting points for the discovery of potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) of Indazole-Based Inhibitors

The development of kinase inhibitors is an exercise in meticulous molecular design. The SAR explores how modifying different positions on the indazole scaffold affects the compound's potency and selectivity. For example, in the development of inhibitors for Polo-like kinase 4 (PLK4), a regulator of centriole duplication, an indazole-based lead compound was optimized to yield highly potent inhibitors.[28] The substitution pattern, often achieved via reactions on a brominated intermediate, is critical for activity.[29][30]

For instance, studies on Tpl2 kinase inhibitors identified an indazole hit from high-throughput screening.[31] Subsequent optimization at the C3 and C5 positions, a process often facilitated by starting with a brominated indazole, led to compounds with significantly improved potency in both biochemical and cell-based assays.[31]

Compound Series Target Kinase Key SAR Insight Reference
Indazole-3-carboxamidesCRAC ChannelThe regiochemistry of the amide linker at the C3 position is critical for inhibitory activity.[29]
Indazole-basedPLK4Modifications at the C3 and C5 positions, including the addition of various substituted amines, significantly impacted kinase and cellular activity.[28][32]
Substituted IndazolesTpl2Modifications at the C3 and C5 positions of the indazole core led to a significant increase in potency.[31]
Indazole-pyrimidineVEGFR-2Substitution at the 2-position of a linked pyrimidine ring, particularly with methoxy groups, enhanced inhibitory potency.[2]

Conclusion and Future Perspectives

Brominated indazoles represent a cornerstone of modern medicinal chemistry, providing a versatile platform for the synthesis of complex and biologically active molecules. Their true value lies not necessarily in their presence in the final drug product, but in their role as indispensable intermediates that enable efficient exploration of structure-activity relationships. The successful development of indazole-based drugs like the PARP inhibitor Niraparib underscores the power of this synthetic strategy.[13] As drug discovery continues to target complex biological pathways with increasing precision, the strategic use of brominated indazoles will undoubtedly remain a critical tool for developing the next generation of therapeutics, from kinase inhibitors to modulators of novel targets.[2] Future research will likely focus on developing even more selective and efficient bromination techniques and expanding the application of these powerful building blocks to new and challenging therapeutic areas.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of 7-Bromo-3-chloro-1H-indazole, a halogenated indazole derivative frequently used as an intermediate in the synthesis of bioactive molecules.[1] Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

The chemical, physical, and toxicological properties of many research chemicals, including this compound and its analogs, have not been thoroughly investigated.[2] Therefore, a cautious and informed approach to waste management is paramount. This compound belongs to the category of halogenated organic compounds, which are subject to specific hazardous waste regulations due to their potential for environmental persistence and the generation of toxic byproducts upon improper disposal.[3][4]

Core Principles of Halogenated Waste Management

The disposal of this compound is governed by the principles of hazardous waste management. It is illegal and unsafe to dispose of such chemicals down the drain or in regular trash.[5][6] All waste containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal service.[2][5]

A key practice in laboratory waste management is the segregation of waste streams. Halogenated organic wastes must be collected separately from non-halogenated wastes.[7][8] Mixing these waste streams needlessly increases the volume of waste that requires more complex and costly treatment methods.[8]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Key Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[2][10]

  • Hazardous Combustion Products: Combustion can produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.[2][10]

Required Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves, such as nitrile or Viton.[6] Double gloving is recommended for enhanced protection.Prevents skin contact, which can lead to irritation and absorption of the chemical.
Body Protection A fully-buttoned laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is advised.[6]Protects the skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[12] If dust formation is unavoidable, a NIOSH-approved respirator with appropriate cartridges is necessary.[2]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste collection, containerization, labeling, and transfer to a designated waste management facility.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[6][7] This container should be made of a compatible material, such as polyethylene.[6]

  • Collect All Contaminated Materials: This includes:

    • Unused or expired this compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Rinsate from cleaning contaminated glassware. Triple rinse containers and collect all rinsate as hazardous waste.[7]

    • Spill cleanup materials.

Step 2: Container Management
  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical constituents, including "this compound."[5]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[13] This prevents the release of vapors and protects the contents from reacting with the environment.

  • Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for vapor expansion and to prevent spills.[14]

Step 3: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.[2]

  • Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment.

  • Contain and Absorb: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into the designated hazardous waste container.[9][10] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.[12]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[2]

  • Prevent Environmental Release: Do not allow the spilled material or cleanup rinsate to enter drains or waterways.[2][12]

Step 4: Storage and Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal company to arrange for the collection of the hazardous waste.[2][5] Do not transport hazardous waste yourself.[5]

III. Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Final Disposition A Waste Generation (Unused chemical, contaminated labware, spill debris) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Collect in 'Halogenated Organic Waste' Container B->C Yes D Collect in 'Non-Halogenated Organic Waste' Container B->D No E Label container with contents & 'Hazardous Waste' C->E F Store in designated Satellite Accumulation Area (SAA) E->F G Arrange for pickup by licensed waste disposal service F->G H Final Treatment: Chemical Incineration with scrubber system G->H

Caption: Decision workflow for the disposal of this compound.

The preferred method for the ultimate disposal of halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2] This technology is designed to destroy the organic molecule while neutralizing the resulting acidic gases (HCl and HBr).[3]

IV. Regulatory Context

The disposal of this compound falls under the regulations for hazardous waste management, primarily enforced by the Environmental Protection Agency (EPA) in the United States. As a halogenated organic compound, it is subject to land disposal restrictions, meaning it cannot be disposed of in a landfill without prior treatment to reduce its hazardous characteristics.[3][4]

It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed from "cradle to grave" in a compliant manner.[8] This includes proper characterization, labeling, storage, and transfer to a permitted treatment, storage, and disposal facility (TSDF).

By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and responsible management of this compound waste, upholding the principles of scientific integrity and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-chloro-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-chloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.